molecular formula C175H269N53O54S B13386671 Neuropeptide Y (3-36), human

Neuropeptide Y (3-36), human

Cat. No.: B13386671
M. Wt: 4011 g/mol
InChI Key: QQOBHTXYNMYKOL-DSXOWAILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide Y (3-36), human is a useful research compound. Its molecular formula is C175H269N53O54S and its molecular weight is 4011 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C175H269N53O54S

Molecular Weight

4011 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C175H269N53O54S/c1-15-85(7)136(166(277)220-118(73-128(179)237)157(268)212-113(67-84(5)6)160(271)224-137(86(8)16-2)167(278)225-138(91(13)231)168(279)208-105(30-22-61-194-175(188)189)145(256)206-107(50-53-127(178)236)150(261)204-103(28-20-59-192-173(184)185)146(257)210-111(139(181)250)68-92-34-42-97(232)43-35-92)223-161(272)116(71-95-40-48-100(235)49-41-95)215-156(267)117(72-96-78-190-82-196-96)216-148(259)104(29-21-60-193-174(186)187)205-153(264)112(66-83(3)4)211-142(253)88(10)198-162(273)123(81-230)222-155(266)115(70-94-38-46-99(234)47-39-94)214-154(265)114(69-93-36-44-98(233)45-37-93)213-147(258)102(27-19-58-191-172(182)183)202-140(251)87(9)197-144(255)109(56-65-283-14)207-158(269)120(76-134(246)247)218-151(262)108(52-55-132(242)243)203-141(252)89(11)199-164(275)125-32-24-62-226(125)169(280)90(12)200-152(263)119(75-133(244)245)217-149(260)106(51-54-131(240)241)201-130(239)79-195-163(274)124-31-23-63-227(124)171(282)122(74-129(180)238)221-159(270)121(77-135(248)249)219-165(276)126-33-25-64-228(126)170(281)110(26-17-18-57-176)209-143(254)101(177)80-229/h34-49,78,82-91,101-126,136-138,229-235H,15-33,50-77,79-81,176-177H2,1-14H3,(H2,178,236)(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,274)(H,197,255)(H,198,273)(H,199,275)(H,200,263)(H,201,239)(H,202,251)(H,203,252)(H,204,261)(H,205,264)(H,206,256)(H,207,269)(H,208,279)(H,209,254)(H,210,257)(H,211,253)(H,212,268)(H,213,258)(H,214,265)(H,215,267)(H,216,259)(H,217,260)(H,218,262)(H,219,276)(H,220,277)(H,221,270)(H,222,266)(H,223,272)(H,224,271)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t85-,86-,87-,88-,89-,90-,91+,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,136-,137-,138-/m0/s1

InChI Key

QQOBHTXYNMYKOL-DSXOWAILSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)N

Origin of Product

United States

Foundational & Exploratory

Neuropeptide Y (3-36) in the Human Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the human Neuropeptide Y (3-36) fragment, a key player in the intricate signaling network of the central nervous system (CNS). This document provides a comprehensive overview of its mechanism of action, its influence on critical physiological processes, and detailed methodologies for its study, aimed at facilitating further research and therapeutic development.

Introduction to Neuropeptide Y (3-36)

Neuropeptide Y (NPY) is a 36-amino acid peptide, and one of the most abundant neuropeptides in the mammalian brain.[1] It is involved in a wide array of physiological functions, including the regulation of food intake, stress response, and circadian rhythms.[1][2] NPY (3-36) is a C-terminal fragment of the full-length NPY (1-36) and is a major endogenous form of NPY in the brain.[3] This fragment displays a distinct receptor binding profile compared to its parent peptide, primarily acting as a selective agonist for the Neuropeptide Y receptor type 2 (Y2).[3]

The Y2 receptor is predominantly located presynaptically on neurons, where it functions as an autoreceptor to inhibit the release of NPY and other co-localized neurotransmitters, such as GABA and glutamate. This presynaptic inhibitory action is a cornerstone of NPY (3-36)'s modulatory effects within the CNS.

Mechanism of Action and Signaling Pathways

NPY (3-36) exerts its effects primarily through the activation of the Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Y2 receptors are coupled to inhibitory G-proteins of the Gi/o family. Upon binding of NPY (3-36), the activated Gi/o protein initiates a cascade of intracellular events that collectively reduce neuronal excitability.

The key signaling pathways activated by NPY (3-36) via the Y2 receptor are:

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Modulation of Ion Channels:

    • Inhibition of Voltage-Gated Calcium Channels (VGCCs): The βγ-subunits of the Gi/o protein directly interact with and inhibit presynaptic N-type and P/Q-type voltage-gated calcium channels. This action is a primary mechanism for the reduction of neurotransmitter release, as calcium influx is a critical step in this process.

    • Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The βγ-subunits also bind to and activate GIRK channels, leading to an efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

These signaling events are depicted in the following diagram:

NPY336_Signaling_Pathway NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates alpha_subunit Gαi/o G_protein->alpha_subunit betagamma_subunit Gβγ G_protein->betagamma_subunit AC Adenylyl Cyclase alpha_subunit->AC Inhibits VGCC N/P/Q-type Ca²⁺ Channels betagamma_subunit->VGCC Inhibits GIRK GIRK Channels betagamma_subunit->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Neurotransmitter_release Neurotransmitter Release (Glutamate, GABA) Ca_influx->Neurotransmitter_release Triggers Neuronal_inhibition Decreased Neuronal Excitability Neurotransmitter_release->Neuronal_inhibition K_efflux K⁺ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neuronal_inhibition

NPY (3-36) signaling pathway via the Y2 receptor.

Quantitative Data: Receptor Binding and Functional Effects

The following tables summarize key quantitative data regarding the interaction of human NPY (3-36) with NPY receptors and its functional consequences in the CNS.

Table 1: Human Neuropeptide Y Receptor Binding Affinities (Ki / IC50 in nM)

LigandY1 ReceptorY2 ReceptorY5 ReceptorReference(s)
NPY (1-36) human~1~1~1
NPY (3-36) human >1000~1~10-30
PYY (3-36) human>1000~0.5~10-30

Note: Lower values indicate higher binding affinity.

Table 2: Functional Effects of NPY (3-36) on Neurotransmitter Release in Rodent Brain Slices

Brain RegionNeurotransmitterAgonist (Concentration)EffectReference(s)
HippocampusGlutamateNPY (13-36) (100 nM)~50-60% inhibition
Suprachiasmatic Nucleus (SCN)GABANPY (13-36) (80 nM)~43% reduction in mIPSC frequency
Thalamic Reticular Nucleus (RT)GABANPY (18-36) (100-200 nM)~40% reduction in sIPSC frequency
Dorsal Motor Nucleus of the Vagus (DMV)GlutamateNPY (3-36) (100 nM)~26% inhibition of EPSC amplitude

Table 3: Behavioral Effects of Central NPY (3-36) Administration in Rodents

BehaviorAnimal ModelAdministration RouteDoseOutcomeReference(s)
AnxietyMouseIntraperitoneal1 µ g/100g No significant change in open arm time/entries (Elevated Plus Maze)
Social InteractionMouseIntraperitoneal1 µ g/100g Reduced preference for social novelty
Food IntakeRatIntraperitoneal Infusion30 pmol·kg⁻¹·min⁻¹Significant reduction in daily food intake

Key Functions of NPY (3-36) in the Central Nervous System

Appetite Regulation

NPY (1-36) is a potent orexigenic (appetite-stimulating) peptide, primarily acting through Y1 and Y5 receptors in the hypothalamus. In contrast, NPY (3-36), acting through Y2 receptors, has an anorexigenic (appetite-suppressing) effect. In the arcuate nucleus of the hypothalamus, Y2 receptors are located on NPY/AgRP (Agouti-related peptide) neurons, where their activation by NPY (3-36) inhibits the release of these orexigenic peptides. This leads to a net decrease in food intake.

Anxiety and Stress Response

The role of NPY (3-36) in anxiety is complex and brain-region specific. While NPY (1-36) generally produces anxiolytic (anxiety-reducing) effects via Y1 receptors, activation of Y2 receptors by NPY (3-36) in the amygdala, a key brain region for processing fear and anxiety, can be anxiogenic (anxiety-promoting). This suggests a nuanced role for NPY (3-36) in modulating emotional states, where it may fine-tune the activity of anxiety-related circuits.

Cognition and Neuroprotection

NPY and its receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. The effects of NPY on cognition are multifaceted, with evidence suggesting roles in both memory enhancement and impairment depending on the specific brain region and receptor subtype involved. NPY (3-36) has also been implicated in neuroprotective processes. By activating presynaptic Y2 receptors and inhibiting the release of the excitatory neurotransmitter glutamate, NPY (3-36) can protect neurons from excitotoxicity, a mechanism implicated in various neurodegenerative diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of NPY (3-36) in the CNS.

Stereotaxic Intracerebroventricular (ICV) Cannula Implantation

This procedure allows for the direct administration of substances into the cerebral ventricles, bypassing the blood-brain barrier.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent for subsequent microinjections of NPY (3-36).

Materials:

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and surgical screws

  • Suturing materials

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the animal using isoflurane and place it in the stereotaxic frame.

  • Ensure the skull is level by adjusting the position of the head.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (coordinates vary by species and age).

  • Drill a small burr hole at the target coordinates.

  • Implant small surgical screws into the skull to serve as anchors.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull and screws using dental cement.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the cannula.

  • Administer post-operative analgesics and allow the animal to recover.

ICV_Cannulation_Workflow cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative Anesthesia Anesthetize Animal Stereotaxic_Placement Place in Stereotaxic Frame Anesthesia->Stereotaxic_Placement Incision Midline Scalp Incision Stereotaxic_Placement->Incision Drilling Drill Burr Hole at Target Coordinates Incision->Drilling Screw_Placement Implant Anchor Screws Drilling->Screw_Placement Cannula_Implantation Lower Guide Cannula Screw_Placement->Cannula_Implantation Cementing Secure with Dental Cement Cannula_Implantation->Cementing Dummy_Cannula Insert Dummy Cannula Cementing->Dummy_Cannula Suturing Suture Incision Recovery Administer Analgesics and Monitor Recovery Suturing->Recovery Dummy_Cannula->Suturing Patch_Clamp_Workflow cluster_slice_prep Slice Preparation cluster_recording Electrophysiological Recording Dissection Brain Dissection Slicing Vibratome Slicing in Ice-Cold aCSF Dissection->Slicing Recovery Slice Recovery in Oxygenated aCSF Slicing->Recovery Neuron_ID Identify and Target Neuron Recovery->Neuron_ID Giga_Seal Form Gigaohm Seal Neuron_ID->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Activity Whole_Cell->Baseline_Rec Drug_App Apply NPY (3-36) Baseline_Rec->Drug_App Washout Washout Drug_App->Washout

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Binding Affinity and Selectivity of NPY (3-36) for Human Neuropeptide Y Receptors

This technical guide provides a comprehensive overview of the binding characteristics of the human Neuropeptide Y (NPY) fragment NPY (3-36) to its cognate receptors. NPY (3-36) is a C-terminal fragment of NPY and a key endogenous ligand, demonstrating marked selectivity for the NPY Y2 receptor subtype.[1][2] This document outlines its binding affinity, receptor selectivity, the experimental protocols used for these determinations, and the relevant signaling pathways.

Binding Affinity and Selectivity of NPY (3-36)

NPY (3-36) is a metabolite of NPY, formed by the cleavage action of dipeptidyl peptidase-4 (DPP-4).[1][2] It is recognized as a selective agonist for the NPY Y2 receptor.[1] Its binding affinity for other NPY receptor subtypes, such as Y1, Y4, and Y5, is significantly lower. The Y1 receptor, for instance, shows a reduced affinity for N-terminally truncated fragments like NPY (3-36).

The binding affinities of NPY (3-36) for human NPY receptors are summarized in the table below. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), are derived from competitive radioligand binding assays.

Receptor SubtypeLigandKi (nM)Cell Line / TissueReference
Human Y2 NPY (3-36)0.41CHP 234 cells
Human Y1 NPY (3-36)> 1000SK-N-MC cells
Human Y4 NPY (3-36)Low AffinityCHO cells
Human Y5 NPY (3-36)Low AffinityHEK293 cells

Note: The Y6 receptor is a pseudogene in humans and is not functional. The Y4 receptor has a high affinity for pancreatic polypeptide (PP) but binds NPY and its fragments poorly.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) and selectivity of NPY (3-36) is typically performed using a competitive radioligand binding assay. The following protocol provides a generalized methodology.

  • Cell Culture: Human cell lines stably expressing the NPY receptor subtype of interest (e.g., CHO, HEK293, SK-N-MC) are cultured to confluence.

  • Homogenization: Cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl) using a tissue homogenizer.

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspension: The membrane pellet is washed and resuspended in an appropriate assay buffer. The total protein concentration is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Components: The assay is typically performed in a 96-well plate and includes:

    • Cell membranes expressing the target receptor.

    • A constant concentration of a radiolabeled ligand with high affinity for the receptor (e.g., 125I-PYY or 125I-NPY).

    • Varying concentrations of the unlabeled competitor ligand , NPY (3-36).

  • Incubation: The components are incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with cold assay buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor ligand (NPY (3-36)). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of NPY (3-36) that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the Y2 receptor by NPY (3-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

NPY_Y2_Signaling cluster_membrane Plasma Membrane Y2R Y2 Receptor Gi Gi Protein (αβγ) Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits NPY336 NPY (3-36) NPY336->Y2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: NPY Y2 Receptor Signaling Pathway.

The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of NPY (3-36).

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (with Y2 Receptors) start->prep reagents Prepare Radioligand and Competitor (NPY 3-36) Dilutions prep->reagents mix Mix Membranes, Radioligand, and Competitor in Assay Plate reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Gamma Counting) filter->count analyze Data Analysis: IC50 and Ki Calculation count->analyze end End analyze->end

Caption: Competitive Radioligand Binding Assay Workflow.

This diagram illustrates the high selectivity of NPY (3-36) for the human Y2 receptor over the Y1, Y4, and Y5 receptor subtypes.

NPY_Selectivity NPY336 NPY (3-36) Y1 Y1 NPY336->Y1 Very Low Affinity (Ki > 1000 nM) Y2 Y2 NPY336->Y2 High Affinity (Ki < 1 nM) Y4 Y4 NPY336->Y4 Low Affinity Y5 Y5 NPY336->Y5 Low Affinity

Caption: NPY (3-36) Receptor Selectivity Profile.

References

The Evolving Role of Endogenous NPY (3-36) in Human Physiology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a significant role in a variety of physiological processes.[1][2] While the full-length peptide, NPY (1-36), has been extensively studied, its primary metabolite, NPY (3-36), is emerging as a key player with distinct physiological functions. This technical guide provides an in-depth analysis of the physiological role of endogenous NPY (3-36) in humans, focusing on its formation, receptor interactions, and its impact on appetite, energy homeostasis, and cardiovascular function.

NPY (3-36) is generated from NPY (1-36) through the enzymatic cleavage of the N-terminal Tyrosine-Proline dipeptide by dipeptidyl peptidase-IV (DPP-IV).[3][4][5] This conversion is a critical step that dramatically alters the peptide's receptor binding profile and subsequent biological activity. While NPY (1-36) is a potent agonist for Y1, Y2, and Y5 receptors, NPY (3-36) exhibits high selectivity for the Y2 receptor. This specificity is central to its physiological effects.

Quantitative Data on NPY (3-36) in Humans

The following tables summarize key quantitative data related to endogenous NPY (3-36) in humans, including its plasma concentrations and receptor binding affinities.

Table 1: Plasma Concentrations of NPY and its Metabolites in Healthy Humans

PeptideConditionPlasma Concentration (pmol/L)Source
NPY (1-36)Supine Rest0.13 ± 0.06
NPY (3-36)Supine Rest0.60 ± 0.20
NPY (1-36)During Enalaprilat + Sitagliptin6.99 ± 6.87
NPY (3-36)During Enalaprilat + Placebo9.5 ± 7.5
NPY (3-36)During Enalaprilat + Sitagliptin4.6 ± 2.3

Table 2: Receptor Binding Affinity of NPY (3-36) and Related Peptides

LigandReceptor SubtypeBinding Affinity (Ki, nM)Source
NPY (3-36)Human Y2High Affinity (Selective Agonist)
PYY (3-36)Human Y20.03
NPY (22-36)Human Y20.3
NPY (1-36)Y1Lower Affinity than Y2
[Leu31,Pro34]NPYY17-60 fold higher than Y2

Physiological Roles of Endogenous NPY (3-36)

Appetite Regulation and Energy Homeostasis

Endogenous NPY (3-36) is implicated in the complex signaling network that governs appetite and energy balance. Its role is largely mediated through the activation of Y2 receptors in the hypothalamus, a key brain region for the control of food intake.

Activation of presynaptic Y2 receptors by NPY (3-36) on NPY-producing neurons in the arcuate nucleus of the hypothalamus leads to an inhibition of NPY release. Since NPY is a potent stimulator of food intake (orexigenic), this autoinhibitory feedback loop contributes to satiety and a reduction in food consumption. This mechanism is analogous to that of Peptide YY (3-36) (PYY (3-36)), another Y2 receptor agonist derived from the gut hormone PYY (1-36), which has been shown to significantly decrease appetite and reduce food intake in humans. In fact, peripheral infusion of PYY (3-36) at physiological postprandial concentrations reduced food intake by 33% over 24 hours in human subjects.

dot

cluster_gut Gastrointestinal Tract cluster_circulation Circulation cluster_hypothalamus Hypothalamus (Arcuate Nucleus) Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates PYY (1-36) PYY (1-36) L-cells->PYY (1-36) releases DPP-IV_gut DPP-IV PYY (1-36)->DPP-IV_gut cleavage PYY (3-36) PYY (3-36) DPP-IV_gut->PYY (3-36) PYY (3-36)_circ PYY (3-36) PYY (3-36)->PYY (3-36)_circ Y2 Receptor Y2 Receptor NPY (3-36)_circ->Y2 Receptor activates PYY (3-36)_circ->Y2 Receptor activates NPY Neuron NPY Neuron NPY Neuron->Y2 Receptor NPY release NPY release Y2 Receptor->NPY release inhibits Appetite Appetite NPY release->Appetite stimulates

Caption: NPY (3-36) and PYY (3-36) signaling in appetite regulation.
Cardiovascular Function

The cardiovascular effects of NPY (3-36) are complex and appear to be context-dependent. NPY (1-36) is a potent vasoconstrictor, an effect primarily mediated by Y1 receptors on vascular smooth muscle cells. By converting NPY (1-36) to NPY (3-36), which is inactive at Y1 receptors, DPP-IV plays a crucial role in modulating the vascular tone.

NPY (3-36), through its action on Y2 receptors, can also influence cardiovascular function by modulating the release of other neurotransmitters. Presynaptic Y2 receptors are located on sympathetic nerve terminals, and their activation by NPY (3-36) can inhibit the release of norepinephrine, a potent vasoconstrictor. This suggests a potential vasodilatory or sympatholytic role for NPY (3-36).

However, studies investigating the effects of DPP-IV inhibitors have revealed a more intricate picture. By preventing the breakdown of NPY (1-36) to NPY (3-36), DPP-IV inhibitors can potentiate the vasoconstrictor effects of NPY (1-36), particularly in the context of renin-angiotensin-aldosterone system (RAAS) inhibition. This highlights the delicate balance between the actions of NPY (1-36) and NPY (3-36) in cardiovascular regulation.

dot

cluster_sympathetic Sympathetic Nerve Terminal cluster_smooth_muscle Vascular Smooth Muscle Cell NPY (1-36) NPY (1-36) Y1 Receptor Y1 Receptor NPY (1-36)->Y1 Receptor activates DPP-IV DPP-IV NPY (1-36)->DPP-IV cleavage Norepinephrine Norepinephrine Vasoconstriction Vasoconstriction Norepinephrine->Vasoconstriction causes Y2 Receptor Y2 Receptor Y2 Receptor->NPY (1-36) inhibits release Y2 Receptor->Norepinephrine inhibits release Y1 Receptor->Vasoconstriction causes NPY (3-36) NPY (3-36) DPP-IV->NPY (3-36) NPY (3-36)->Y2 Receptor activates

Caption: Cardiovascular actions of NPY (1-36) and NPY (3-36).

Key Experimental Protocols in Humans

Understanding the physiological effects of NPY (3-36) in humans has been advanced through carefully designed clinical studies. Below are summaries of the methodologies employed in key experiments.

Forearm Blood Flow Studies
  • Objective: To investigate the vascular effects of NPY and the impact of DPP-IV inhibition.

  • Methodology:

    • Healthy volunteers and individuals with type 2 diabetes were enrolled.

    • A brachial artery catheter was inserted for local drug infusion and blood sampling.

    • Forearm blood flow was measured using venous occlusion plethysmography.

    • NPY (1-36) was infused intra-arterially in a dose-dependent manner.

    • Studies were conducted in a randomized, double-blind, placebo-controlled crossover design with oral administration of the DPP-IV inhibitor sitagliptin (100 mg/day) or placebo for 7 days.

    • In some protocols, the RAAS was inhibited using intra-arterial enalaprilat or oral valsartan.

    • Venous blood samples were collected from the infused arm to measure plasma concentrations of NPY (1-36) and NPY (3-36) using micro-LC-MS/MS.

dot

cluster_protocol Experimental Workflow: Forearm Blood Flow Study start Start crossover Randomized Crossover (Sitagliptin vs. Placebo) start->crossover infusion Intra-arterial Infusion of NPY (1-36) crossover->infusion measurement Measure Forearm Blood Flow infusion->measurement sampling Venous Blood Sampling infusion->sampling end End measurement->end analysis Analyze NPY (1-36) and NPY (3-36) levels sampling->analysis

Caption: Workflow for forearm blood flow experiments.
Appetite and Food Intake Studies with PYY (3-36)

  • Objective: To determine the effect of a Y2 receptor agonist on appetite and food intake.

  • Methodology:

    • Healthy human subjects were recruited.

    • A peripheral intravenous infusion of PYY (3-36) was administered at a dose calculated to replicate normal postprandial concentrations.

    • A control group received a saline infusion.

    • Appetite was assessed using visual analogue scales.

    • Food intake was measured from a buffet meal offered after the infusion.

    • Total energy intake over a 24-hour period was also recorded.

Conclusion and Future Directions

Endogenous NPY (3-36) is a physiologically active peptide with a distinct role in human health, primarily through its selective activation of the Y2 receptor. In the central nervous system, it contributes to the regulation of appetite and energy homeostasis by inhibiting the orexigenic drive of NPY. In the periphery, its cardiovascular effects are complex, involving modulation of sympathetic neurotransmitter release and counteracting the vasoconstrictor actions of NPY (1-36).

The intricate interplay between NPY (1-36), NPY (3-36), and the enzyme DPP-IV presents a compelling area for further research and therapeutic development. A deeper understanding of the factors regulating DPP-IV activity and the tissue-specific effects of Y2 receptor activation will be crucial. For drug development professionals, targeting the NPY system, particularly the Y2 receptor with selective agonists or modulating DPP-IV activity, holds promise for the treatment of metabolic disorders such as obesity and potentially for cardiovascular diseases. However, the multifaceted nature of NPY signaling necessitates a cautious and targeted approach to minimize off-target effects. Future research should focus on elucidating the long-term consequences of modulating the NPY (1-36)/NPY (3-36) ratio and the potential for developing more selective therapeutic interventions.

References

The Discovery and History of Neuropeptide Y (3-36) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian nervous system, playing a crucial role in a wide array of physiological processes.[1] Its truncated form, Neuropeptide Y (3-36) [NPY(3-36)], has emerged as a molecule of significant interest due to its distinct receptor selectivity and physiological functions, which differ notably from its parent peptide. This technical guide provides an in-depth exploration of the discovery and history of human NPY(3-36), detailing the key experimental methodologies that have been pivotal in its characterization. We will delve into the protocols for its isolation and identification, the enzymatic process of its formation, its receptor binding profile, and the downstream signaling pathways it activates. Furthermore, this guide will cover the in vivo experimental designs used to elucidate its physiological roles, particularly in appetite regulation and angiogenesis. All quantitative data are summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

The Genesis of a Discovery: From NPY to NPY(3-36)

The journey to understanding NPY(3-36) began with the discovery of its precursor, Neuropeptide Y (NPY). In 1982, Tatemoto and colleagues first isolated NPY from the porcine brain.[1] This 36-amino acid peptide was found to be widely distributed throughout the central and peripheral nervous systems and implicated in a variety of functions, including the regulation of blood pressure, circadian rhythms, and food intake.[2][3]

Subsequent research revealed that NPY undergoes post-translational modification, leading to the formation of various truncated fragments. Among these, NPY(3-36) was identified as a significant endogenous form.

The Landmark Discovery of Endogenous NPY(3-36)

In 1996, Grandt and colleagues reported the presence of an endogenous fragment of NPY in the porcine brain, which they identified as NPY(3-36).[4] This fragment, lacking the N-terminal Tyr-Pro dipeptide of the full-length NPY(1-36), was found to constitute a substantial portion (35%) of the total NPY-like immunoreactivity in the porcine brain. This discovery was a pivotal moment, suggesting a physiological mechanism for generating a receptor-selective NPY analog.

Experimental Protocols: Unraveling the Nature of NPY(3-36)

The characterization of NPY(3-36) has been built upon a foundation of meticulous experimental work. This section provides a detailed overview of the key methodologies employed.

Isolation and Sequencing of NPY(3-36) from Porcine Brain

The initial identification of NPY(3-36) from porcine brain extracts involved a multi-step process of purification and analysis.

Experimental Protocol:

  • Tissue Extraction: Porcine brains were homogenized and extracted to isolate crude peptide fractions.

  • Chromatographic Purification: The extracts were subjected to multiple rounds of high-performance liquid chromatography (HPLC) to separate the various peptide components. A radioimmunoassay (RIA) for NPY was used to track the fractions containing NPY-like immunoreactivity.

  • Sequence Analysis: The purified peptide fragment was then sequenced using techniques such as the improved dansyl Edman subtractive technique to determine its amino acid sequence. This revealed the absence of the first two amino acids (Tyrosine and Proline) compared to the full-length NPY, confirming its identity as NPY(3-36).

The Enzymatic Conversion: DPP-IV Mediated Cleavage of NPY(1-36)

The formation of NPY(3-36) from NPY(1-36) is catalyzed by the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. This enzyme specifically cleaves dipeptides from the N-terminus of proteins that have a proline or alanine at the penultimate position.

Experimental Protocol: In Vitro DPP-IV Cleavage Assay

  • Reaction Mixture: A solution containing purified NPY(1-36) peptide and recombinant human DPP-IV enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Incubation: The mixture is incubated at 37°C for a defined period to allow for enzymatic cleavage.

  • Reaction Termination: The reaction is stopped, typically by adding an inhibitor or by heat inactivation.

  • Analysis: The resulting peptide fragments are analyzed by methods such as HPLC or mass spectrometry to identify and quantify the production of NPY(3-36).

DPP_IV_Cleavage NPY1_36 Neuropeptide Y (1-36) DPPIV Dipeptidyl Peptidase IV (DPP-IV) NPY1_36->DPPIV NPY3_36 Neuropeptide Y (3-36) DPPIV->NPY3_36 Cleavage TyrPro Tyr-Pro Dipeptide DPPIV->TyrPro Release

Receptor Binding and Selectivity

A critical aspect of NPY(3-36) is its altered affinity for the family of NPY receptors (Y1, Y2, Y4, Y5).

Competitive Radioligand Binding Assays

Competitive binding assays are used to determine the binding affinities (Ki) of NPY(1-36) and NPY(3-36) for different NPY receptor subtypes.

Experimental Protocol:

  • Cell Culture: Cell lines stably expressing a specific human NPY receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with Y1, Y2, or Y5 receptor cDNA) are cultured.

  • Membrane Preparation: Cell membranes containing the receptors are isolated.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY) and increasing concentrations of the unlabeled competitor peptides (NPY(1-36) or NPY(3-36)).

  • Incubation and Harvesting: The plates are incubated to allow binding to reach equilibrium. The contents are then rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value.

Table 1: Receptor Binding Affinities of NPY(1-36) and NPY(3-36)

PeptideReceptor SubtypeBinding Affinity (Ki)Reference(s)
NPY(1-36)Y1High (nM range)
NPY(3-36)Y1Low (~1000-fold lower than NPY(1-36))
NPY(1-36)Y2High (nM range)
NPY(3-36)Y2High (similar to NPY(1-36))
NPY(1-36)Y5High (nM range)
NPY(3-36)Y5High

Signaling Pathways of NPY(3-36)

Upon binding to its primary receptors, Y2 and Y5, NPY(3-36) initiates a cascade of intracellular signaling events. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

NPY3_36_Signaling cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi/o Protein Y2R->Gi Y5R Y5 Receptor Y5R->Gi AC Adenylyl Cyclase Gi->AC MAPK ↑ MAPK/ERK Gi->MAPK PI3K ↑ PI3K/Akt Gi->PI3K cAMP ↓ cAMP AC->cAMP NPY3_36 NPY(3-36) NPY3_36->Y2R NPY3_36->Y5R PKA ↓ PKA cAMP->PKA CellularResponse Cellular Response (e.g., ↓ Neurotransmitter Release, ↑ Cell Proliferation) PKA->CellularResponse MAPK->CellularResponse PI3K->CellularResponse

cAMP Accumulation Assay

Activation of Gi/o-coupled receptors like Y2 and Y5 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

  • Cell Culture and Stimulation: NPY receptor-expressing cells are treated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence or absence of NPY(3-36).

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

MAPK/ERK Activation Assay

NPY(3-36) has also been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.

Experimental Protocol (Western Blot):

  • Cell Treatment: Serum-starved NPY receptor-expressing cells are treated with NPY(3-36) for various time points.

  • Protein Extraction: Total protein is extracted from the cells.

  • SDS-PAGE and Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (activated) form of ERK (p-ERK) and total ERK.

  • Detection and Quantification: The protein bands are visualized using chemiluminescence, and the ratio of p-ERK to total ERK is quantified to determine the level of pathway activation.

In Vivo Functions of NPY(3-36)

The physiological relevance of NPY(3-36) has been extensively studied in animal models, with a primary focus on its roles in appetite regulation and angiogenesis.

Appetite Regulation

NPY(3-36) is known to have anorexigenic (appetite-suppressing) effects, in contrast to the orexigenic (appetite-stimulating) effects of NPY(1-36).

Experimental Protocol: In Vivo Food Intake Study

  • Animal Model: Male rats are often used for these studies.

  • Cannula Implantation: A cannula is surgically implanted into the third ventricle of the brain for intracerebroventricular (ICV) drug administration.

  • Drug Administration: Following a recovery period, NPY(3-36) or a vehicle control is injected via the cannula.

  • Food Intake Measurement: The animals are returned to their cages with pre-weighed food, and their food consumption is measured at specific time points (e.g., 1, 2, and 4 hours post-injection).

Angiogenesis

NPY(3-36) has been identified as a potent angiogenic factor, promoting the formation of new blood vessels.

Experimental Protocol: Mouse Corneal Micropocket Assay

  • Pellet Preparation: A slow-release pellet containing NPY(3-36) is prepared by mixing the peptide with sucralfate and poly-HEMA.

  • Surgical Implantation: A small pocket is surgically created in the avascular cornea of an anesthetized mouse, and the NPY(3-36) pellet is implanted.

  • Observation and Quantification: Over several days, the growth of new blood vessels from the limbus towards the pellet is observed and quantified using a slit lamp. The area of neovascularization is measured.

Experimental_Workflows cluster_isolation Isolation and Identification cluster_functional Functional Characterization pBrain Porcine Brain Homogenate HPLC HPLC Purification pBrain->HPLC RIA Radioimmunoassay HPLC->RIA Seq Sequence Analysis RIA->Seq Binding Receptor Binding Assay Signaling Signaling Assays (cAMP, MAPK) Binding->Signaling InVivo In Vivo Studies (Food Intake, Angiogenesis) Signaling->InVivo

Conclusion and Future Directions

The discovery of NPY(3-36) as a physiologically relevant and receptor-selective metabolite of NPY(1-36) has significantly advanced our understanding of the NPY system. The detailed experimental protocols outlined in this guide have been instrumental in delineating its unique biological profile. The selective agonism of NPY(3-36) at Y2 and Y5 receptors presents a compelling avenue for the development of targeted therapeutics for a range of conditions, including obesity, metabolic disorders, and diseases involving aberrant angiogenesis. Future research will likely focus on further dissecting the tissue-specific roles of NPY(3-36), exploring its therapeutic potential in greater detail, and developing novel agonists and antagonists with improved pharmacokinetic properties. The continued application of the robust experimental methodologies described herein will be crucial for translating our fundamental knowledge of NPY(3-36) into clinical applications.

References

An In-depth Technical Guide to the Signaling Pathways Activated by Neuropeptide Y (3-36) Human

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a myriad of physiological processes, including appetite regulation, stress response, and cardiovascular function. Its truncated form, Neuropeptide Y (3-36) (NPY(3-36)), an endogenous peptide, exhibits a distinct receptor selectivity profile, making it a valuable tool for dissecting the complexities of the NPY system. This technical guide provides a comprehensive overview of the signaling pathways activated by human NPY(3-36), with a focus on its interactions with the Y2 and Y5 receptors. The guide includes quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling cascades.

Receptor Selectivity and Binding Affinity of NPY(3-36)

NPY(3-36) is characterized by its high affinity and selectivity for the Neuropeptide Y receptor subtypes Y2 (Y2R) and Y5 (Y5R), while displaying a significantly lower affinity for the Y1 receptor (Y1R). This selectivity arises from the absence of the first two N-terminal amino acids, which are crucial for high-affinity binding to the Y1R. The binding affinities (Ki) and functional potencies (IC50/EC50) of human NPY(3-36) at these receptors are summarized in the tables below.

Table 1: Binding Affinity of Human NPY(3-36) for Y2 and Y5 Receptors
ReceptorCell LineRadioligandKi (nM)Reference
Y2CHP234[125I]NPYHigh affinity (exact value not specified)[1]
Y2SK-N-MC[125I]PYY~1.0[2]
Y5HEK293[125I]PYYData not consistently available
Table 2: Functional Potency of Human NPY(3-36) at Y2 and Y5 Receptors
ReceptorAssayCell LineEC50/IC50 (nM)Reference
Y2cAMP InhibitionCHO~3.0[2]
Y2Calcium MobilizationNot specifiedPotent agonist[3]
Y5cAMP InhibitionBT-549Potent agonist[4]
Y5ERK1/2 PhosphorylationOldBMCs~10

Core Signaling Pathways of NPY(3-36)

The primary signaling mechanism initiated by NPY(3-36) upon binding to Y2 and Y5 receptors involves the activation of inhibitory G-proteins (Gαi/o). This sets off a cascade of intracellular events, with the most prominent being the inhibition of adenylyl cyclase.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Activation of Y2 and Y5 receptors by NPY(3-36) leads to the dissociation of the Gαi/o subunit from the Gβγ complex. The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous cellular substrates.

G_protein_signaling NPY336 NPY(3-36) Y2R_Y5R Y2/Y5 Receptor NPY336->Y2R_Y5R G_protein Gαi/oβγ Y2R_Y5R->G_protein activates G_alpha Gαi/o (activated) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates MAPK_pathway NPY336 NPY(3-36) Y2R_Y5R Y2/Y5 Receptor NPY336->Y2R_Y5R G_protein Gαi/oβγ Y2R_Y5R->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt) G_beta_gamma->Kinase_Cascade MEK MEK1/2 Kinase_Cascade->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate Bound/Unbound) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end western_blot_workflow start Start cell_culture Cell Culture & Serum Starvation start->cell_culture treatment Treat with NPY(3-36) cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (anti-total-ERK) detection->reprobe analysis Densitometric Analysis reprobe->analysis end End analysis->end

References

A Technical Guide to Human Neuropeptide Y (3-36): Structure, Sequence, and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, sequence, and signaling pathways of human Neuropeptide Y (3-36) [NPY (3-36)]. NPY (3-36) is a biologically active C-terminal fragment of the full-length 36-amino acid Neuropeptide Y (NPY). It is generated by the enzymatic cleavage of the N-terminal Tyr-Pro dipeptide from NPY by dipeptidyl peptidase-4 (DPP-4).[1][2] This modification significantly alters its receptor binding profile, making it a selective agonist for the Y2 and Y5 receptors.[3][4] This guide will delve into the molecular characteristics of human NPY (3-36), its interaction with its cognate receptors, and the experimental methodologies employed in its study.

Structure and Sequence of Human NPY (3-36)

Human Neuropeptide Y (3-36) is a 34-amino acid peptide amide.[5] The removal of the first two amino acids from the parent NPY molecule results in a peptide with distinct physiological functions.

Amino Acid Sequence

The primary structure of human NPY (3-36) is presented below in both three-letter and one-letter codes.

Representation Sequence
Three-Letter Code H-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
One-Letter Code H-SKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2
Physicochemical Properties

The fundamental physicochemical properties of human NPY (3-36) are summarized in the following table.

Property Value Reference
Molecular Weight 4011.48 g/mol
Chemical Formula C175H269N53O54S1
UniProt Accession No. P01303
Three-Dimensional Structure

The three-dimensional structure of NPY and its fragments, including NPY (3-36), is characterized by a "PP-fold." This motif consists of a polyproline-like helix at the N-terminus and an α-helical segment in the C-terminal region, which are packed together. While the full-length NPY structure has been studied extensively, the solution structure of Peptide YY (3-36) [PYY (3-36)], a closely related peptide, has been determined by NMR and is considered to be essentially identical to that of NPY (3-36). This structure maintains the characteristic PP-fold.

Receptor Binding and Selectivity

The defining characteristic of NPY (3-36) is its altered receptor binding profile compared to the full-length NPY (1-36). NPY (1-36) binds with high affinity to both Y1 and Y2 receptors. In contrast, the truncation of the N-terminal dipeptide in NPY (3-36) results in a dramatic loss of affinity for the Y1 receptor, while maintaining high affinity for the Y2 receptor, thus making it a selective Y2 receptor agonist. It also exhibits selectivity for the Y5 receptor.

Receptor Subtype Binding Affinity (Ki) Cell Line Reference
Y2 Receptor 0.41 nMCHP 234
Y1 Receptor > 1 µM (no binding)-

Signaling Pathways

Neuropeptide Y receptors, including the Y2 receptor, are members of the G-protein coupled receptor (GPCR) superfamily. Upon binding of NPY (3-36), the Y2 receptor couples to pertussis toxin-sensitive G-proteins of the Gi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Y2 receptor has also been shown to couple to other intracellular signaling pathways, including the modulation of intracellular calcium levels.

NPY_3_36_Signaling_Pathway NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Binds GPCR Gi/o Protein Y2R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Downstream Downstream Cellular Responses cAMP->Downstream Modulates ATP ATP ATP->AC

NPY (3-36) signaling through the Y2 receptor.

Experimental Protocols

The study of NPY (3-36) involves a range of experimental techniques, from its synthesis and purification to the characterization of its biological activity.

Peptide Synthesis and Purification

Synthetic NPY (3-36) is typically produced using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis of NPY (3-36)

  • Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is used to generate the C-terminal amide.

  • Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Coupling is typically achieved using activating agents such as HBTU/HOBt in the presence of a base like DIEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF.

  • Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). A gradient of acetonitrile in water, both containing 0.1% TFA, is commonly used.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Peptide_Synthesis_Workflow start Start resin Resin Preparation start->resin coupling Amino Acid Coupling resin->coupling deprotection Fmoc Deprotection coupling->deprotection cleavage Cleavage & Deprotection coupling->cleavage deprotection->coupling Repeat for each amino acid purification RP-HPLC Purification cleavage->purification characterization Characterization (HPLC, MS) purification->characterization end End characterization->end

Workflow for peptide synthesis and purification.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of NPY (3-36) for its receptors.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the NPY receptor of interest (e.g., from transfected cell lines like HEK293 or neuroblastoma cell lines) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl buffer containing MgCl2, protease inhibitors, and BSA).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptide (NPY (3-36)).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

Human Neuropeptide Y (3-36) represents a fascinating example of how post-translational modification can dramatically alter the biological activity of a peptide. Its high selectivity for the Y2 and Y5 receptors makes it a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of targeted therapeutics. This guide provides a foundational understanding of the key molecular and functional aspects of NPY (3-36) to aid researchers in their ongoing investigations.

References

The In Vivo Effects of Neuropeptide Y (3-36) Human Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Neuropeptide Y (3-36) (NPY(3-36)) administration in humans. NPY(3-36), a C-terminally amidated peptide, is a selective agonist for the Neuropeptide Y receptor subtype 2 (Y2R). It is functionally analogous to Peptide YY (3-36) (PYY(3-36)), and much of the human research has been conducted using PYY(3-36). This document synthesizes key findings from human clinical trials, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Physiological Effects: Appetite and Metabolism

Intravenous administration of NPY(3-36) in humans has consistently demonstrated significant effects on appetite regulation and energy homeostasis. The primary mechanism of action is mediated through the Y2 receptor, which is highly expressed in the arcuate nucleus of the hypothalamus, a critical brain region for the control of food intake.

Quantitative Effects on Food Intake and Appetite

Human clinical studies have consistently shown that intravenous infusion of NPY(3-36) leads to a dose-dependent reduction in food intake in both lean and obese individuals.

ParameterStudy PopulationNPY(3-36) Infusion Dose/DurationKey FindingsReference
Caloric Intake (Ad libitum meal) Lean & Obese0.8 pmol/kg/min for 90 minLean: ↓31%Obese: ↓30%[1]
Healthy Males0.8 pmol/kg/min for 150 min↓35% (maximal inhibition)[2]
Overweight/Obese0.4 pmol/kg/min for 120 min↓12.3%[3]
24-Hour Caloric Intake Lean & Obese0.8 pmol/kg/min for 90 min↓33%[1]
Subjective Appetite Ratings Healthy Males0.8 pmol/kg/min for 150 min↓ Hunger, ↑ Fullness[2]
Effects on Hormonal and Metabolic Parameters

Administration of NPY(3-36) also modulates the levels of other key hormones involved in appetite and metabolism.

ParameterStudy PopulationNPY(3-36) Infusion Dose/DurationKey FindingsReference
Ghrelin Overweight Men0.8 pmol/kg/min↓ Plasma ghrelin levels
GLP-1 Overweight Men0.4 pmol/kg/min for 120 minNo significant change in GLP-1 levels
Insulin Lean & Obese0.8 pmol/kg/min for 90 min↑ Postprandial insulin response
Glucose Lean & Obese0.8 pmol/kg/min for 90 min↑ Postprandial glucose response
Free Fatty Acids (FFA) Lean & Obese0.8 pmol/kg/min for 90 min↑ FFA concentrations
Energy Expenditure Lean & Obese0.8 pmol/kg/min for 90 min↑ Energy expenditure

Cardiovascular and Other In Vivo Effects

While the primary focus of NPY(3-36) research has been on its metabolic effects, some studies have reported cardiovascular and other physiological responses.

ParameterStudy PopulationNPY(3-36) Infusion Dose/DurationKey FindingsReference
Heart Rate Lean & Obese0.8 pmol/kg/min for 90 min↑ Heart rate
Side Effects Healthy Males0.8 pmol/kg/min for 150 minNausea and fullness, particularly at higher doses

Signaling Pathways and Experimental Workflows

NPY(3-36) Signaling Pathway in Appetite Regulation

NPY(3-36) exerts its anorexigenic effects primarily through the Y2 receptor located on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.

NPY336_Signaling_Pathway cluster_0 Bloodstream cluster_1 Arcuate Nucleus (Hypothalamus) cluster_2 Physiological Effect NPY336 NPY(3-36) Y2R Y2 Receptor NPY336->Y2R Binds to NPY_AgRP_Neuron NPY/AgRP Neuron (Orexigenic) Y2R->NPY_AgRP_Neuron Activates Inhibition_of_NPY_Release Inhibition of NPY/AgRP Release NPY_AgRP_Neuron->Inhibition_of_NPY_Release POMC_Neuron POMC Neuron (Anorexigenic) Activation_of_POMC Disinhibition of POMC Neuron POMC_Neuron->Activation_of_POMC Inhibition_of_NPY_Release->POMC_Neuron Reduces inhibition of Reduced_Food_Intake Reduced Food Intake Activation_of_POMC->Reduced_Food_Intake Leads to Experimental_Workflow cluster_0 Pre-Infusion cluster_1 Infusion cluster_2 Post-Infusion Subject_Screening Subject Screening (Health & BMI) Fasting Overnight Fasting Subject_Screening->Fasting Baseline_Sampling Baseline Blood Sampling (Hormones, Metabolites) Fasting->Baseline_Sampling IV_Infusion Intravenous Infusion (NPY(3-36) or Placebo) Baseline_Sampling->IV_Infusion Blood_Sampling Serial Blood Sampling IV_Infusion->Blood_Sampling Ad_Libitum_Meal Ad Libitum Meal (Measure Food Intake) IV_Infusion->Ad_Libitum_Meal Data_Analysis Data Analysis (Hormone assays, etc.) Blood_Sampling->Data_Analysis Appetite_VAS Appetite Visual Analogue Scales Ad_Libitum_Meal->Appetite_VAS Post_Meal_Sampling Post-Meal Blood Sampling Appetite_VAS->Post_Meal_Sampling Post_Meal_Sampling->Data_Analysis

References

Mapping the NPY (3-36) Target: A Technical Guide to the Cellular Localization of Y2 Receptors in Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cellular localization of the Neuropeptide Y (NPY) Y2 receptor, the primary target of NPY (3-36), in human tissues. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on receptor distribution, presents quantitative data in accessible formats, and details the experimental protocols utilized in seminal studies. This guide aims to serve as an in-depth resource for understanding the therapeutic potential and physiological roles of Y2 receptor modulation.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts a wide range of physiological effects through a family of G-protein coupled receptors (GPCRs). The N-terminally truncated fragment, NPY (3-36), is a potent and selective agonist for the NPY Y2 receptor subtype. The localization of these receptors is critical for understanding their function in both health and disease, with implications for conditions such as obesity, epilepsy, and cancer.[1] This guide focuses on the cellular distribution of Y2 receptors in human tissues, providing a foundational resource for targeted drug development and physiological research.

Quantitative Distribution of NPY Y2 Receptors

The expression of NPY Y2 receptors varies significantly across different human tissues. The central nervous system, particularly the brain, exhibits the most abundant expression.[2] The following tables summarize the quantitative and semi-quantitative data on Y2 receptor protein and mRNA expression levels.

Table 1: NPY Y2 Receptor Density in Human Brain Regions (Autoradiography)
Brain RegionReceptor Density (Bmax)MethodReference
Hippocampus165 +/- 42 fmol/mg proteinRadioligand Binding ([³H]NPY)[3]
Temporal Cortex118 +/- 19 fmol/mg proteinRadioligand Binding ([³H]NPY)[3]
Putamen192 +/- 32 fmol/mg proteinRadioligand Binding ([³H]NPY)[3]
Frontal CortexHighAutoradiography ([¹²⁵I]PYY(3-36))
HypothalamusPredominantly Y2Autoradiography ([¹²⁵I]PYY(3-36))
Dentate GyrusLow Y1, High Y2Autoradiography ([¹²⁵I]PYY(3-36))
Table 2: NPY Y2 Receptor mRNA Expression in Human Tissues
TissuemRNA Expression LevelMethodReference
Brain
Cerebral Cortex (Lamina IV)Highest IntensityIn Situ Hybridization
Striate Cortex (Layer VI)Intense LabelingIn Situ Hybridization
Hippocampus (Dentate Gyrus, CA2)Highest Hybridization SignalsIn Situ Hybridization
Hippocampus (CA1, Subiculum)Very Weak ExpressionIn Situ Hybridization
StriatumLow to UndetectableIn Situ Hybridization
AmygdalaPositive SignalIn Situ Hybridization
HypothalamusPositive SignalIn Situ Hybridization
Substantia NigraPositive SignalIn Situ Hybridization
CerebellumPositive SignalIn Situ Hybridization
Peripheral Tissues
BreastTissue EnhancedRNA-seq
ColonPresentFunctional Assays
Adrenal GlandGroup EnrichedRNA-seq
ProstateGroup EnrichedRNA-seq

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Y2 receptor function and the methodologies used to study its localization, the following diagrams illustrate the primary signaling cascade and a generalized workflow for receptor detection.

Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the GPCR superfamily and primarily couples to the Gi alpha subunit. Activation by agonists like NPY (3-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates various cellular processes, including neurotransmitter release.

Y2_Signaling_Pathway cluster_membrane Plasma Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein (α, β, γ subunits) Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY_3_36 NPY (3-36) NPY_3_36->Y2R Binds ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Cellular_Response Modulates

Caption: NPY Y2 receptor signaling pathway.

Generalized Experimental Workflow for Y2 Receptor Localization

The localization of NPY Y2 receptors in human tissue is primarily achieved through techniques such as in situ hybridization (ISH) for mRNA detection and immunohistochemistry (IHC) or receptor autoradiography for protein detection.

Experimental_Workflow cluster_tissue_prep 1. Tissue Preparation cluster_detection 2. Receptor Detection cluster_ish In Situ Hybridization (mRNA) cluster_protein Protein Detection cluster_analysis 3. Analysis Tissue_Collection Human Tissue Collection Fixation Fixation (e.g., Formalin) Tissue_Collection->Fixation Embedding Embedding (Paraffin/Frozen) Fixation->Embedding Sectioning Sectioning (Microtome/Cryostat) Embedding->Sectioning cluster_ish cluster_ish cluster_protein cluster_protein Probe_Synthesis Labeled RNA Probe Synthesis (NPY2R) Hybridization Hybridization Probe_Synthesis->Hybridization Washing Stringency Washes Hybridization->Washing Detection_ISH Signal Detection (e.g., Anti-DIG Ab) Washing->Detection_ISH Antigen_Retrieval Antigen Retrieval (IHC) Blocking Blocking Antigen_Retrieval->Blocking Primary_Incubation Primary Incubation (Anti-Y2R Ab or Radioligand) Blocking->Primary_Incubation Secondary_Incubation Secondary Incubation (Labeled 2° Ab - IHC) Primary_Incubation->Secondary_Incubation IHC Detection_Protein Signal Detection (e.g., DAB, Autoradiography) Primary_Incubation->Detection_Protein Autoradiography Secondary_Incubation->Detection_Protein IHC Microscopy Microscopy & Image Acquisition Quantification Quantitative Analysis (Densitometry, etc.) Microscopy->Quantification cluster_ish->Microscopy cluster_protein->Microscopy

Caption: Generalized workflow for Y2 receptor localization.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are foundational protocols for the key techniques used to determine NPY Y2 receptor localization.

In Situ Hybridization for NPY2R mRNA

This protocol provides a general framework for the detection of NPY2R mRNA in human brain sections. Specific timings and concentrations may require optimization.

  • Tissue Preparation:

    • Human brain tissue is obtained post-mortem and snap-frozen.

    • Cryostat sections (14-20 µm) are cut and thaw-mounted onto coated slides (e.g., SuperFrost Plus).

    • Sections are fixed in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 1 hour at room temperature.

  • Probe Synthesis:

    • A digoxigenin (DIG)-labeled antisense RNA probe complementary to the human NPY2R mRNA is synthesized via in vitro transcription from a linearized plasmid containing the NPY2R cDNA.

  • Hybridization:

    • Sections are pretreated with proteinase K to improve probe penetration.

    • Hybridization is carried out overnight at 65°C in a humidified chamber with the DIG-labeled probe diluted in hybridization buffer.

  • Washing and Detection:

    • Post-hybridization washes are performed at high stringency (e.g., 65°C in 0.2x SSC) to remove non-specifically bound probe.

    • The hybridized probe is detected using an anti-DIG antibody conjugated to alkaline phosphatase (AP).

    • The signal is visualized by incubating the sections with a chromogenic substrate for AP, such as NBT/BCIP, which produces a blue/purple precipitate.

  • Analysis:

    • Slides are imaged using a light microscope.

    • Semi-quantitative analysis can be performed by measuring the optical density of the signal in different regions.

Receptor Autoradiography for Y2 Protein

This method is used to quantify and map the distribution of Y2 receptors using a radiolabeled ligand.

  • Tissue Preparation:

    • Cryostat-cut tissue sections (20 µm) are thaw-mounted onto slides.

  • Radioligand Binding:

    • Slides are pre-incubated in assay buffer (e.g., 50 mM Tris-HCl) to rehydrate the tissue.

    • Sections are then incubated with a low concentration of a radiolabeled Y2-selective ligand, such as [¹²⁵I]PYY(3-36) or [¹²⁵I]NPY, until equilibrium is reached (typically 60-90 minutes at room temperature).

    • Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration (e.g., 1 µM) of unlabeled NPY.

  • Washing and Drying:

    • The incubation is terminated by rapidly washing the slides in ice-cold buffer to remove unbound radioligand.

    • Slides are then dipped in distilled water and dried under a stream of cool air.

  • Signal Detection and Analysis:

    • The dried slides are apposed to a phosphor imaging screen or autoradiographic film for several days.

    • The resulting autoradiograms are analyzed using a densitometry system.

    • By comparing the signal in total and non-specific binding sections, the specific binding can be quantified and mapped to specific anatomical structures.

Immunohistochemistry (IHC) for Y2 Protein

IHC allows for the visualization of Y2 receptor protein at the cellular level.

  • Tissue Preparation and Antigen Retrieval:

    • Formalin-fixed, paraffin-embedded (FFPE) human tissue sections are deparaffinized and rehydrated.

    • Heat-induced epitope retrieval (HIER) is performed by heating the slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) to unmask the antigenic sites.

  • Immunostaining:

    • Endogenous peroxidase activity is quenched with 3% hydrogen peroxide.

    • Non-specific antibody binding is blocked by incubating with normal serum.

    • Sections are incubated with a primary antibody specific for the human NPY Y2 receptor overnight at 4°C.

    • After washing, a biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

  • Visualization and Counterstaining:

    • The signal is developed using a chromogen such as 3,3'-Diaminobenzidine (DAB), which creates a brown precipitate at the site of the antigen.

    • Sections are counterstained with hematoxylin to visualize cell nuclei.

  • Analysis:

    • Slides are dehydrated, mounted, and examined under a light microscope to determine the cellular and subcellular localization of the Y2 receptor immunoreactivity.

Conclusion

The NPY Y2 receptor is widely distributed throughout the human central nervous system and is also present in various peripheral tissues, including the colon and cardiovascular system. The differential expression patterns highlighted in this guide underscore the diverse physiological roles of NPY (3-36) and its receptor. The provided methodologies offer a robust framework for further investigation into the precise cellular localization and function of Y2 receptors, which is essential for the development of novel therapeutics targeting the NPY system.

References

The Selective Y2 Receptor Agonist: A Technical Guide to Human Neuropeptide Y (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1] Its effects are mediated through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[2] The endogenous peptide NPY(1-36) binds with high affinity to Y1, Y2, and Y5 receptors.[3] However, enzymatic cleavage of the N-terminal Tyr-Pro dipeptide from NPY(1-36) by dipeptidyl peptidase-4 (DPP-IV) results in the formation of Neuropeptide Y (3-36) (NPY(3-36)).[4] This C-terminal fragment exhibits a markedly different receptor binding profile, demonstrating high selectivity for the Y2 receptor.[5] This enhanced selectivity makes NPY(3-36) an invaluable tool for elucidating the specific physiological roles of the Y2 receptor and a potential therapeutic agent. This technical guide provides an in-depth overview of human NPY(3-36) as a selective Y2 receptor agonist, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Pharmacological Profile

The selectivity of NPY(3-36) for the Y2 receptor is evident from its binding affinity (Ki) and functional potency (EC50/IC50) at the different human NPY receptor subtypes. The following tables summarize the quantitative data for NPY(3-36) in comparison to the non-selective endogenous ligand NPY(1-36), the related peptide YY (3-36) (PYY(3-36)), and selective antagonists.

LigandY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)
NPY(1-36) High AffinityHigh AffinityLow AffinityHigh Affinity
NPY(3-36) >1000~0.4 - 15Low AffinityModerate Affinity
PYY(3-36) 13.3 - 400.40133.2
BIIE0246 >100008 - 15>10000>10000
GR231118 High AffinityWeaker AffinityHigh AffinityNo Affinity

Table 1: Comparative Binding Affinities (Ki) of NPY-related Peptides and Antagonists at Human NPY Receptors.

LigandY1 Receptor EC50/IC50 (nM)Y2 Receptor EC50/IC50 (nM)Y4 Receptor EC50/IC50 (nM)Y5 Receptor EC50/IC50 (nM)
NPY(1-36) Potent AgonistPotent AgonistWeak AgonistPotent Agonist
NPY(3-36) Very Weak/InactivePotent Agonist (~1-5)InactiveWeak Agonist
PYY(3-36) 161.0>307.9
BIIE0246 InactivePotent Antagonist (IC50 ~3.3-15)InactiveInactive

Table 2: Comparative Functional Activities (EC50/IC50) of NPY-related Peptides and Antagonists at Human NPY Receptors.

Signaling Pathways of the Y2 Receptor

Activation of the Y2 receptor by NPY(3-36) primarily initiates a signaling cascade through its coupling to inhibitory G-proteins of the Gi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, Y2 receptor activation has also been shown to modulate other intracellular signaling events, including the regulation of ion channels and intracellular calcium mobilization, potentially through Gq coupling in certain cellular contexts.

Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY336 NPY(3-36) Y2R Y2 Receptor NPY336->Y2R Binds G_protein Gi/o Protein (αβγ) Y2R->G_protein Activates PLC Phospholipase C (PLC) Y2R->PLC Activates (context-dependent) AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates Neurotransmitter_Vesicle Neurotransmitter Vesicles G_protein->Neurotransmitter_Vesicle Inhibits Exocytosis cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Inhibition of Neurotransmitter Release Neurotransmitter_Vesicle->Downstream_Effects

Y2 Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the human Y2 receptor using a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human Y2 receptor (HEK293-hY2R).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-PYY(3-36) or [¹²⁵I]-NPY.

  • Non-specific binding control: 1 µM unlabeled NPY(1-36) or PYY(1-36).

  • Test compound (e.g., NPY(3-36)) at various concentrations.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hY2R cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • Increasing concentrations of the test compound or buffer (for total binding) or non-specific binding control.

      • Radioligand at a final concentration near its Kd value.

      • Cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression (one-site competition model).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK293-hY2R) start->prepare_membranes setup_plate Set up 96-well Plate (Buffer, Compound, Radioligand) prepare_membranes->setup_plate add_membranes Add Membranes to Plate setup_plate->add_membranes incubate Incubate (2h, RT) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Measure Radioactivity (Scintillation Counter) filter_wash->count_radioactivity analyze_data Analyze Data (Calculate Ki) count_radioactivity->analyze_data end End analyze_data->end cAMP_Assay_Workflow start Start seed_cells Seed Cells in 384-well Plate start->seed_cells add_buffer Add Stimulation Buffer with PDE Inhibitor seed_cells->add_buffer add_compounds Add NPY(3-36) and Forskolin add_buffer->add_compounds incubate Incubate (30 min, RT) add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure cAMP Levels (Assay Kit) lyse_cells->measure_cAMP analyze_data Analyze Data (Calculate IC50) measure_cAMP->analyze_data end End analyze_data->end

References

The Role of NPY (3-36) in Appetite Regulation and Energy Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a potent orexigenic agent, stimulating food intake and promoting energy storage. However, its truncated form, NPY (3-36), exhibits a contrasting anorexigenic profile, playing a crucial role in the complex signaling network that governs appetite and energy balance. This technical guide provides an in-depth exploration of the mechanisms of action of NPY (3-36), detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining essential experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting obesity and metabolic disorders.

Mechanism of Action of NPY (3-36)

NPY (3-36) is a peptide fragment of the full-length NPY (1-36) and is generated by the enzymatic cleavage of the N-terminal Tyr-Pro dipeptide by dipeptidyl peptidase-IV (DPP-IV). This modification dramatically alters its receptor binding profile and physiological function. While NPY (1-36) binds to multiple Y receptor subtypes (Y1, Y2, Y4, and Y5), NPY (3-36) is a selective agonist for the Y2 receptor.[1][2] The Y2 receptor is highly expressed in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus, a critical region for the regulation of energy homeostasis.[3][4]

The primary mechanism through which NPY (3-36) exerts its anorectic effects is by acting on presynaptic Y2 autoreceptors on NPY/Agouti-related peptide (AgRP) neurons in the ARC.[3] Activation of these inhibitory autoreceptors suppresses the release of NPY and AgRP, two potent orexigenic peptides. This, in turn, disinhibits adjacent pro-opiomelanocortin (POMC) neurons, leading to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide that acts on melanocortin receptors (MC3R and MC4R) to reduce food intake and increase energy expenditure.

Data Presentation

The following tables summarize the quantitative effects of NPY (3-36) on food intake and energy expenditure from various studies.

Table 1: Effects of NPY (3-36) on Food Intake in Rodents

SpeciesAdministration RouteDoseDurationEffect on Food IntakeReference
RatIntraperitoneal (i.p.)5 µ g/100g 4 hoursSignificant reduction
RatIntravenous (i.v.) infusion15 pmol/kg/min3 hours47% maximal inhibition
MouseIntraperitoneal (i.p.)10, 100, 1000 µg/kg3 hours~30% reduction
MouseSubcutaneous (s.c.) infusion1000 µg/kg/day28 daysSignificant reduction
MouseIntracerebroventricular (i.c.v.)3 nmol-Inhibition of food intake

Table 2: Effects of PYY (3-36) (a functional analog of NPY (3-36)) on Energy Expenditure in Rodents and Humans

SpeciesAdministration RouteDoseParameter MeasuredEffectReference
Mouse--Oxygen Consumption (VO2)No significant change
Mouse--Respiratory Exchange Ratio (RER)No significant change
HumanIntravenous (i.v.) infusion0.8 pmol/kg/minEnergy Expenditure (EE)Increased
HumanIntravenous (i.v.) infusion0.8 pmol/kg/minRespiratory Quotient (RQ)Decreased (increased fat oxidation)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NPY (3-36) are provided below.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the cerebral ventricles.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

  • Guide cannula (22-26 gauge)

  • Dummy cannula

  • Dental cement and surgical screws

  • Injection pump and syringe

  • NPY (3-36) solution in sterile artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the desired ventricle (e.g., lateral ventricle).

  • Drill a small burr hole through the skull at the target coordinates.

  • Slowly lower the guide cannula to the predetermined depth.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula to maintain patency.

  • Allow the animal to recover for at least one week post-surgery.

  • For injection, gently restrain the animal, remove the dummy cannula, and connect the injection cannula (which extends slightly beyond the guide cannula) to the injection pump.

  • Infuse the NPY (3-36) solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.

Intraperitoneal (IP) Injection in Mice

A common method for systemic administration of peptides.

Materials:

  • Sterile syringes (27-30 gauge needle)

  • NPY (3-36) solution in sterile saline

  • 70% ethanol

Procedure:

  • Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

  • Wipe the lower right quadrant of the abdomen with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the solution slowly.

  • Withdraw the needle and return the mouse to its cage.

Measurement of Food Intake and Energy Expenditure (Indirect Calorimetry)

This protocol outlines the use of metabolic cages to assess energy homeostasis.

Materials:

  • Metabolic cages (e.g., CLAMS, TSE PhenoMaster) equipped for measuring oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.

Procedure:

  • Acclimatize the animals to the metabolic cages for at least 24-48 hours before the experiment.

  • Ensure ad libitum access to food and water during the acclimation and experimental periods.

  • Administer NPY (3-36) or vehicle via the desired route (ICV or IP).

  • Record VO2, VCO2, food and water intake, and locomotor activity continuously for a set period (e.g., 24-48 hours).

  • Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine substrate utilization (a value of ~0.7 indicates fat oxidation, while ~1.0 indicates carbohydrate oxidation).

  • Calculate Energy Expenditure (EE) using the Weir equation or a simplified version (EE = (3.815 + 1.232 x RER) x VO2).

Y2 Receptor Binding Assay

A competitive radioligand binding assay to determine the affinity of NPY (3-36) for the Y2 receptor.

Materials:

  • Cell membranes from a cell line expressing the Y2 receptor (e.g., HEK293 cells).

  • Radiolabeled ligand (e.g., ¹²⁵I-PYY (3-36)).

  • Unlabeled NPY (3-36) and other competitor ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (NPY (3-36)).

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) for NPY (3-36).

Analysis of Hypothalamic Gene Expression by Quantitative PCR (qPCR)

To measure changes in the expression of key neuropeptides (e.g., NPY, POMC) in the hypothalamus following NPY (3-36) administration.

Materials:

  • Hypothalamic tissue from NPY (3-36) and vehicle-treated animals.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR primers for NPY, POMC, and a housekeeping gene (e.g., GAPDH, β-actin).

  • SYBR Green or TaqMan-based qPCR master mix.

  • qPCR instrument.

Procedure:

  • Dissect the hypothalamus from the brain and immediately freeze it in liquid nitrogen or place it in an RNA stabilization solution.

  • Extract total RNA from the tissue using a commercial kit.

  • Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the NPY (3-36) and vehicle-treated groups.

Mandatory Visualizations

Signaling Pathways

NPY_3_36_Signaling_Pathway cluster_periphery Periphery cluster_arcuate_nucleus Arcuate Nucleus (Hypothalamus) NPY (1-36) NPY (1-36) DPP-IV DPP-IV NPY (1-36)->DPP-IV Cleavage NPY (3-36) NPY (3-36) DPP-IV->NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds to NPY_AgRP_Neuron NPY/AgRP Neuron (Orexigenic) Y2R->NPY_AgRP_Neuron Inhibits POMC_Neuron POMC Neuron (Anorexigenic) NPY_AgRP_Neuron->POMC_Neuron Inhibition of Inhibitory Input alpha_MSH α-MSH POMC_Neuron->alpha_MSH Releases MC4R MC4R alpha_MSH->MC4R Activates Food_Intake Decreased Food Intake MC4R->Food_Intake Energy_Expenditure Increased Energy Expenditure MC4R->Energy_Expenditure

Caption: Signaling pathway of NPY (3-36) in appetite regulation.

Experimental Workflows

Experimental_Workflow_Food_Intake cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_data_collection Data Collection cluster_data_analysis Data Analysis Acclimatization Acclimatize to Metabolic Cages Surgery ICV Cannulation (if applicable) Administration Administer NPY (3-36) or Vehicle (IP or ICV) Acclimatization->Administration Recovery Post-operative Recovery Recovery->Administration Monitoring Continuous Monitoring in Metabolic Cages (24-48h) Administration->Monitoring Parameters Record: - Food Intake - VO2 & VCO2 - Locomotor Activity Calculation Calculate: - RER - Energy Expenditure Monitoring->Calculation Statistics Statistical Analysis

Caption: Experimental workflow for assessing food intake and energy expenditure.

Conclusion

NPY (3-36) plays a significant role in the regulation of appetite and energy homeostasis, primarily through its selective agonism of the Y2 receptor in the hypothalamus. Its anorexigenic effects, mediated by the inhibition of orexigenic NPY/AgRP neurons and subsequent disinhibition of anorexigenic POMC neurons, make it a compelling target for the development of anti-obesity therapeutics. This technical guide has provided a comprehensive overview of the current understanding of NPY (3-36) function, supported by quantitative data and detailed experimental protocols. Further research into the long-term efficacy and safety of targeting the NPY (3-36)/Y2 receptor pathway will be crucial in translating these preclinical findings into effective clinical interventions for obesity and related metabolic disorders.

References

Expression of Neuropeptide Y (3-36) in Human Organs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neuropeptides in the mammalian nervous system. Through enzymatic cleavage by dipeptidyl peptidase-4 (DPP-IV), the full-length NPY (1-36) is converted to Neuropeptide Y (3-36) [NPY (3-36)]. This truncated form acts as a high-affinity agonist for the Neuropeptide Y receptor type 2 (Y2 receptor) and also interacts with the Y5 receptor.[1] The expression and activity of NPY (3-36) and its primary receptor, Y2, are implicated in a wide array of physiological and pathophysiological processes across various human organs. This technical guide provides a comprehensive overview of the expression of NPY (3-36) in different human organs, details the experimental methodologies for its quantification, and illustrates the key signaling pathways it activates.

Data Presentation: Expression of NPY and Y2 Receptors in Human Organs

Direct quantitative data for NPY (3-36) concentration in specific human organs is limited in publicly available literature. However, the presence of Neuropeptide Y (the precursor to NPY (3-36)) and its primary receptor, the Y2 receptor, has been documented in numerous human tissues. The following table summarizes these findings, providing an indication of the potential sites of NPY (3-36) activity.

OrganPresence of NPY/NPY mRNAPresence of Y2 ReceptorNotes
Brain High concentrations, particularly in the basal ganglia, amygdala, and nucleus accumbens.[2]Highly expressed on neurons in the arcuate nucleus of the hypothalamus and on central terminals of sensory neurons in the dorsal root ganglion.[3]NPY system is implicated in the regulation of appetite, anxiety, and neuroprotection.[4]
Adipose Tissue Detected in mature adipocytes; mRNA found in both subcutaneous and visceral fat.[5]mRNA for Y1, Y2, and Y5 receptors are detectable.NPY is involved in promoting adipogenesis and angiogenesis.
Liver mRNA expression detected.Upregulated in cirrhotic patients.The NPY system may play a role in liver fibrosis.
Heart Present in sympathetic nerves, endocardial cells, myocardial cells, and cardiac ganglia.Y2 receptors are present.Elevated plasma NPY levels are associated with heart failure.
Kidney Expressed in tubular epithelial cells.Strongly expressed in epithelia of visceral tissues, including the kidney.NPY may have protective effects in acute kidney injury.
Colon Expressed.Strongly expressed in epithelia.
Spleen Present.Not explicitly detailed in the provided search results.
Muscle Present.Not explicitly detailed in the provided search results.
Prostate Expressed.Not explicitly detailed in the provided search results.
Testis Expressed.Not explicitly detailed in the provided search results.
Breast Expressed.Not explicitly detailed in the provided search results.

Experimental Protocols

Quantification of NPY (3-36) in Human Tissue Samples

The following protocols describe generalized yet detailed methodologies for the quantification of NPY (3-36) in human tissue homogenates using Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

This initial step is critical for accurate quantification and is applicable to both RIA and ELISA methods.

  • Tissue Collection and Storage: Immediately snap-freeze collected human tissue samples in liquid nitrogen and store them at -80°C to prevent peptide degradation.

  • Homogenization:

    • Weigh the frozen tissue.

    • In a pre-chilled tube, add an appropriate volume of ice-cold lysis buffer (e.g., 10% glacial acetic acid and 1% water in methanol, or a commercial cell lysis buffer) at a ratio of 10:1 (v/w) solvent-to-tissue.

    • Homogenize the tissue on ice using a mechanical homogenizer (e.g., ultrasonic or rotor-stator homogenizer) until no visible tissue fragments remain.

  • Peptide Extraction:

    • Incubate the homogenate on ice for 20 minutes.

    • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted peptides.

    • For further purification and concentration, solid-phase extraction (SPE) using C18 columns can be employed.

      • Equilibrate a C18 column with an appropriate binding buffer (e.g., 1% trifluoroacetic acid).

      • Load the supernatant onto the column.

      • Wash the column with the binding buffer to remove interfering substances.

      • Elute the peptides with an elution buffer (e.g., 60% acetonitrile, 1% TFA).

    • Lyophilize the eluate to dryness and reconstitute the peptide extract in the appropriate assay buffer provided with the immunoassay kit.

Experimental_Workflow Tissue_Collection Tissue Collection (Snap-freeze, -80°C) Homogenization Homogenization (Lysis Buffer, on ice) Tissue_Collection->Homogenization Extraction Peptide Extraction (Centrifugation) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) (C18 Column) Extraction->Purification Quantification Quantification (ELISA or RIA) Purification->Quantification

Fig. 1: Experimental workflow for NPY (3-36) quantification.
  • Reagent Preparation: Reconstitute the 125I-labeled NPY (3-36) tracer, NPY (3-36) standard, and primary antibody according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Pipette standards, controls, and prepared tissue extracts into appropriately labeled tubes.

    • Add the primary antibody to all tubes except the non-specific binding (NSB) tubes.

    • Vortex and incubate for 24 hours at 4°C.

    • Add the 125I-labeled NPY (3-36) tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add the precipitating reagent (secondary antibody) to all tubes except the total count tubes.

    • Vortex and incubate for 2 hours at 4°C.

    • Centrifuge all tubes (except total counts) at 3,000 x g for 20 minutes at 4°C.

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis: Calculate the concentration of NPY (3-36) in the samples by comparing their radioactive counts to the standard curve.

  • Plate Preparation: Use a microplate pre-coated with a capture antibody specific for NPY (3-36).

  • Assay Procedure:

    • Add standards, controls, and prepared tissue extracts to the wells.

    • Add a biotin-conjugated detection antibody specific for NPY (3-36).

    • Incubate for 1-2 hours at 37°C.

    • Wash the wells multiple times with the provided wash buffer.

    • Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at 37°C.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

    • Stop the reaction by adding a stop solution.

  • Data Analysis: Measure the optical density at 450 nm using a microplate reader. Calculate the concentration of NPY (3-36) in the samples by comparing their absorbance values to the standard curve.

Signaling Pathways of Neuropeptide Y (3-36) via the Y2 Receptor

NPY (3-36) exerts its biological effects primarily through the Y2 receptor, a G-protein coupled receptor (GPCR). The activation of the Y2 receptor initiates intracellular signaling cascades that modulate various cellular functions. The Y2 receptor is known to couple to inhibitory G-proteins (Gi/Go) and in some cellular contexts, to Gq proteins.

Gi/Go-Coupled Signaling Pathway

The canonical signaling pathway for the Y2 receptor involves the activation of a Gi/Go protein.

  • Ligand Binding: NPY (3-36) binds to the extracellular domain of the Y2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/Go protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ dimer can directly modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels, thereby reducing neurotransmitter release.

Y2_Signaling_Gi cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi/Go Protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP NPY336 NPY (3-36) NPY336->Y2R Binds G_alpha Gαi/o Gi->G_alpha G_betagamma Gβγ Gi->G_betagamma G_alpha->AC Inhibits Ion_Channels Ion Channels (e.g., GIRK, Ca2+) G_betagamma->Ion_Channels Modulates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Ion_Channels->Cellular_Response

Fig. 2: Y2 receptor Gi/Go-coupled signaling pathway.
Gq-Coupled Signaling Pathway

In certain cell types, such as smooth muscle cells, the Y2 receptor has been shown to couple to Gq proteins.

  • Ligand Binding and Gq Activation: Similar to the Gi/Go pathway, binding of NPY (3-36) activates the Gq protein.

  • PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

    • DAG and the increased intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC).

  • Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction.

Y2_Signaling_Gq cluster_membrane Cell Membrane Y2R Y2 Receptor Gq Gq Protein Y2R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NPY336 NPY (3-36) NPY336->Y2R Binds Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response

Fig. 3: Y2 receptor Gq-coupled signaling pathway.

Conclusion

Neuropeptide Y (3-36) is a significant biologically active peptide with a widespread presence of its precursor and primary receptor, the Y2 receptor, across numerous human organs. While direct quantitative data on NPY (3-36) in solid tissues is an area requiring further research, the established methodologies for peptide quantification provide a solid foundation for future investigations. The well-characterized signaling pathways initiated by NPY (3-36) through the Y2 receptor highlight its importance in regulating a multitude of physiological processes. This guide serves as a foundational resource for researchers and professionals in drug development aiming to explore the therapeutic potential of targeting the NPY (3-36)/Y2 receptor system.

References

The Intricate Dance of Neuropeptides: An In-depth Technical Guide to the Interactions of NPY (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between the Neuropeptide Y (NPY) fragment NPY (3-36) and other key neuropeptides. NPY (3-36) is a C-terminally truncated form of NPY that exhibits high selectivity for the Y2 and Y5 receptors. Its interactions with other neuropeptidergic systems are of significant interest for understanding the complex regulation of appetite, energy homeostasis, and other physiological processes. This document summarizes quantitative data, details experimental protocols, and visualizes the core signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the binding affinities of NPY (3-36) and its interacting neuropeptide, Peptide YY (PYY) (3-36), for various Neuropeptide Y receptor subtypes.

Table 1: Binding Affinities (Ki) of NPY (3-36) for NPY Receptor Subtypes

Receptor SubtypeLigandCell Line/TissueKi (nM)Reference
Y1NPY (3-36)SK-N-MC cells>1000[1]
Y2NPY (3-36)CHP234 cellsSimilar to NPY (1-36)[1]
Y2 (human)NPY (3-36)--[2]
Y5NPY (3-36)-Binds with high affinity[3]

Table 2: Binding Affinities (Kd, Ki) of PYY (3-36) for NPY Receptor Subtypes

Receptor SubtypeLigandCell LineDissociation Constant (Kd/Ki)Reference
Y1PYY (3-36)CHO-A11050 nM (Ki)[4]
Y2PYY (3-36)Ngp370.11 nM (Ki)
Y2 (human)PYY (3-36)-High affinity
Y5PYY (3-36)-Binds with high affinity

Core Interactions and Signaling Pathways

NPY (3-36) primarily exerts its effects through the Y2 receptor, a G-protein coupled receptor (GPCR) that signals through the Gi alpha subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (camp), and subsequent modulation of downstream effector systems.

NPY (3-36) and Peptide YY (PYY)

PYY (3-36) is a gut hormone structurally related to NPY that also acts as a high-affinity agonist for the Y2 receptor. This shared receptor specificity leads to synergistic or overlapping effects in the regulation of appetite and energy balance. Both peptides are known to inhibit NPY neurons in the arcuate nucleus of the hypothalamus, leading to a reduction in food intake.

PYY_NPY_Interaction cluster_gut Gut L-cells cluster_circulation Circulation cluster_brain Hypothalamus (Arcuate Nucleus) PYY PYY (1-36) DPP4 DPP-IV PYY->DPP4 Cleavage PYY336 PYY (3-36) DPP4->PYY336 Y2R Y2 Receptor PYY336->Y2R Binds NPY_neuron NPY Neuron NPY_neuron->Y2R Expresses Food_Intake Decreased Food Intake NPY_neuron->Food_Intake Regulates Y2R->NPY_neuron Inhibits

PYY (3-36) formation and action on NPY neurons.
NPY (3-36) and Ghrelin

Ghrelin, another gut-derived hormone, has opposing effects to PYY (3-36) on appetite, stimulating food intake. While there is no evidence of direct binding of ghrelin to NPY receptors, their signaling pathways converge on hypothalamic neurons. Ghrelin stimulates NPY neurons, while PYY (3-36) inhibits them, representing a classic push-pull mechanism in appetite regulation.

Ghrelin_PYY_Interaction Ghrelin Ghrelin NPY_neuron NPY Neuron (Arcuate Nucleus) Ghrelin->NPY_neuron Stimulates (+) PYY336 PYY (3-36) PYY336->NPY_neuron Inhibits (-) Food_Intake Food Intake NPY_neuron->Food_Intake Increases

Opposing actions of Ghrelin and PYY (3-36).
NPY (3-36) and Leptin

Leptin, an adipocyte-derived hormone, acts as a long-term regulator of energy balance. Leptin has been shown to modulate the expression of NPY and its receptors. While a direct interaction between NPY (3-36) and the leptin receptor is not established, their signaling pathways exhibit significant cross-talk within the hypothalamus to regulate food intake and body weight.

NPY_Leptin_Signaling cluster_adipose Adipose Tissue cluster_hypothalamus Hypothalamus Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor Binds NPY_neuron NPY Neuron NPY_synthesis NPY Synthesis and Release NPY_neuron->NPY_synthesis Regulates Leptin_Receptor->NPY_neuron Activates Leptin_Receptor->NPY_synthesis Inhibits (-)

Leptin's inhibitory effect on NPY synthesis.
NPY (3-36) and GLP-1

Glucagon-like peptide-1 (GLP-1) is another incretin hormone that plays a role in glucose homeostasis and appetite suppression. Co-administration of GLP-1 and PYY (3-36) has been shown to have synergistic effects on reducing food intake. This suggests a potential for dual-agonist therapeutic strategies for obesity and type 2 diabetes. The exact molecular mechanism of this synergy is still under investigation but may involve actions on distinct neuronal populations or receptor heterodimerization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NPY (3-36) interactions.

Radioligand Binding Assay for NPY Y2 Receptor

This protocol is used to determine the binding affinity of NPY (3-36) and other ligands to the Y2 receptor.

Materials:

  • Cell membranes from cells expressing the human Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-PYY (3-36).

  • Unlabeled NPY (3-36) and other competing ligands.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the unlabeled competing ligand.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand at a fixed concentration (typically below its Kd), and 50 µL of the competing ligand at various concentrations.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand ([¹²⁵I]-PYY (3-36)) - Competing Ligands - Buffers start->prep_reagents incubation Incubate: Membranes + Radioligand + Competitor prep_reagents->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Workflow for Radioligand Binding Assay.
cAMP Functional Assay for Y2 Receptor (Gi-coupled)

This assay measures the ability of NPY (3-36) to inhibit adenylyl cyclase activity.

Materials:

  • Cells expressing the Y2 receptor (e.g., CHO or HEK293 cells).

  • Forskolin.

  • NPY (3-36) and other test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Replace the culture medium with assay buffer and pre-incubate with various concentrations of the test compound (e.g., NPY (3-36)) for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is determined by plotting the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound.

cAMP_Assay_Workflow start Start cell_seeding Seed Y2R-expressing cells start->cell_seeding pre_incubation Pre-incubate with NPY (3-36) cell_seeding->pre_incubation stimulation Stimulate with Forskolin pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation cAMP_measurement Measure intracellular cAMP incubation->cAMP_measurement analysis Data Analysis (IC50) cAMP_measurement->analysis end End analysis->end

Workflow for cAMP Functional Assay.
Co-immunoprecipitation (Co-IP) of Neuropeptide Receptors from Brain Tissue

This protocol is used to investigate potential physical interactions between the Y2 receptor and other neuropeptide receptors.

Materials:

  • Brain tissue (e.g., hypothalamus).

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, and protease inhibitors.

  • Antibody against the Y2 receptor.

  • Protein A/G agarose or magnetic beads.

  • Wash Buffer: Lysis buffer without detergents.

  • Elution Buffer: Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer.

  • Antibodies for Western blotting against the Y2 receptor and the potential interacting receptor.

Procedure:

  • Homogenize brain tissue in ice-cold lysis buffer.

  • Centrifuge to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G beads.

  • Incubate the pre-cleared lysate with the primary antibody against the Y2 receptor overnight at 4°C.

  • Add Protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the Y2 receptor and the suspected interacting protein.

Whole-Cell Voltage-Clamp Recording in Hypothalamic Neurons

This electrophysiological technique is used to measure the effects of NPY (3-36) on the ion channel activity and membrane potential of neurons.

Materials:

  • Brain slice preparation from the hypothalamus.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch pipette filled with internal solution.

  • Patch-clamp amplifier and data acquisition system.

  • NPY (3-36) and other pharmacological agents.

Procedure:

  • Prepare acute hypothalamic brain slices.

  • Transfer a slice to the recording chamber and perfuse with aCSF.

  • Identify a neuron of interest (e.g., in the arcuate nucleus) using a microscope.

  • Approach the neuron with a patch pipette and form a gigaseal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Record baseline ionic currents.

  • Apply NPY (3-36) to the bath and record the changes in membrane current.

  • Wash out the peptide and observe for recovery.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and reversal potential.

Cryo-Electron Microscopy (Cryo-EM) of NPY (3-36)-Y2R Complex

This technique is used to determine the high-resolution three-dimensional structure of the NPY (3-36) ligand bound to the Y2 receptor.

Procedure:

  • Protein Expression and Purification: Overexpress and purify the Y2 receptor and a stabilizing binding partner (e.g., a G protein or nanobody).

  • Complex Formation: Incubate the purified receptor with NPY (3-36) and the stabilizing partner to form a stable complex.

  • Vitrification: Apply a small volume of the purified complex to an EM grid and plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.

  • Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing:

    • Motion correction of the raw movie frames.

    • Contrast transfer function (CTF) estimation and correction.

    • Particle picking to select images of individual complexes.

    • 2D classification to remove noise and select for homogeneous particle views.

    • Ab initio 3D reconstruction to generate an initial 3D model.

    • 3D classification and refinement to improve the resolution of the final 3D map.

  • Model Building and Refinement: Build an atomic model into the final cryo-EM density map and refine it.

This guide provides a foundational understanding of the complex interactions of NPY (3-36) with other neuropeptides. The presented data and protocols serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of targeting these intricate signaling networks.

References

genetic variants of the NPY system in human populations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Genetic Variants of the NPY System in Human Populations

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter, one of the most abundant peptides in the mammalian brain, involved in a vast array of physiological processes.[1] The NPY system, which includes the peptide and its G protein-coupled receptors (GPCRs), primarily Y1, Y2, Y4, and Y5, is a critical regulator of energy homeostasis, stress response, cardiovascular function, and circadian rhythms.[2][3] Genetic variations within the NPY gene and its receptors can alter protein expression and function, leading to inter-individual differences in susceptibility to a range of pathologies, including metabolic disorders, psychiatric conditions, and cardiovascular diseases. Understanding these genetic variants is paramount for identifying at-risk populations and developing targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the key genetic variants in the NPY system, summarizing their functional impact, population frequencies, and associated phenotypes. It includes detailed experimental protocols for their characterization and visual diagrams of relevant signaling pathways and workflows to support further research and drug development efforts.

Core Components of the NPY System

The NPY system's effects are mediated by its interaction with at least four functional GPCRs in humans (Y1, Y2, Y4, Y5).[3] All receptors couple to Giα proteins to inhibit adenylyl cyclase, thereby reducing intracellular cAMP levels.[4] They can also activate other pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) cascades, and regulate intracellular calcium levels. Y1 and Y5 receptors are primarily associated with the stimulation of feeding, whereas Y2 and Y4 receptors are linked to appetite inhibition.

Key Genetic Variants of the NPY Gene

Two polymorphisms in the NPY gene have been extensively studied: rs16147 in the promoter region and the functional Leu7Pro (rs16139) variant in the signal peptide.

Promoter Variant: rs16147 (T>C or A>G)

Located in the promoter region, the rs16147 polymorphism influences NPY gene expression. The C-allele has been shown to lead to increased NPY mRNA and peptide levels. This variant has been linked to the modulation of stress responses, anxiety, and depression, often through gene-environment interactions. For instance, the T-allele is associated with resilience to traumatic stress, as carriers may produce more NPY under stressful conditions. Conversely, the C-allele has been identified as a risk factor for stress-related psychopathology in individuals who have experienced early childhood adversity. This SNP may account for more than half of the variation in NPY expression.

Signal Peptide Variant: Leu7Pro (rs16139, T>C)

The rs16139 polymorphism results in a leucine-to-proline substitution at codon 7 of the prepro-NPY signal peptide. The Pro7 allele is associated with a significant increase in plasma NPY levels. This variant has been inconsistently associated with several conditions. Some studies have linked the Pro7 allele to increased alcohol consumption and a higher risk for alcohol dependence in European Americans. However, a meta-analysis and studies in Finnish and Swedish populations did not find a significant association with alcoholism. The Leu7Pro variant has also been associated with increased Body Mass Index (BMI), risk of obesity, and impaired glucose tolerance.

Genetic Variants in NPY Receptor Genes

Genetic variation in NPY receptors also contributes to phenotypic diversity.

  • NPY1R : The NPY1R receptor is a key mediator of NPY's vasoconstrictor effects. A common variant, A+1050G, in the 3'-untranslated region has been associated with baroreflex function and blood pressure changes in response to stress.

  • NPY2R : The Y2 receptor is involved in modulating behavioral and cognitive functions. Variants in NPY2R have been suggested as potential candidates for association with type 2 diabetes in men.

  • NPY5R : The Y5 receptor plays a significant role in regulating food intake. Polymorphisms in the NPY5R gene have been associated with nutrient-specific food intake, dyslipidemia in Mexican Americans, and susceptibility to Machado-Joseph Disease in the Chinese population.

Quantitative Data Summary

Table 1: Functional Summary of Key NPY System Variants
Variant (SNP ID)GeneLocationAllelic ChangeFunctional ImpactCitations
rs16147 NPYPromoterT > CC-allele associated with increased NPY expression.
rs16139 (Leu7Pro) NPYSignal PeptideT > C (Leu > Pro)Pro7 allele associated with increased processing and higher plasma NPY levels.
A+1050G NPY1R3'-UTRA > GAffects baroreceptor function and blood pressure response to stress.
rs11100494 NPY5RIntronicC > TAssociated with susceptibility to Machado-Joseph Disease.
Table 2: Association of NPY System Variants with Phenotypes
VariantPhenotype/DiseasePopulation StudiedKey FindingCitations
rs16147 Stress Resilience / PTSDUS Military VeteransT-allele associated with resilience to traumatic stress.
rs16147 Depression / AnxietyYoung AdultsC-allele is a risk factor for depression/anxiety in combination with childhood adversity.
rs16147 Alcohol Dependence & DepressionChinese Han (Male)T-allele carriers show increased capacity to cope with depression as alcohol dependence increases.
rs16147 Early-Onset AtherosclerosisGENECARD/CATHGEN cohortsRisk allele (G) associated with younger age-of-onset of coronary artery disease.
rs16139 (Leu7Pro) Alcohol DependenceEuropean AmericansPro7 allele associated with a higher risk of alcohol dependence.
rs16139 (Leu7Pro) Alcohol DependenceFinnish & SwedishNo significant association found between the Pro7 allele and alcoholism.
rs16139 (Leu7Pro) Obesity / BMISwedishPro7 allele associated with increased BMI.
rs16139 (Leu7Pro) Type 2 DiabetesSwedish MenAssociated with impaired glucose tolerance and Type 2 Diabetes.
rs5574 ObesityCase-control studyAssociated with risk of obesity.
NPY HaplotypesIschemic StrokeCase-control studySpecific haplotypes of C4112T and A6411C are associated with increased risk.
NPY5R VariantsDyslipidemiaMexican AmericansAssociated with dyslipidemia.

Signaling Pathways and Experimental Workflows

NPY Receptor Signaling

NPY receptors are classic GPCRs that primarily couple through the Gi subunit to inhibit adenylyl cyclase, leading to decreased cAMP. Activation can also lead to intracellular calcium mobilization via the Gq pathway and stimulate the MAPK/ERK pathway, influencing processes like cell proliferation.

NPY_Signaling_Pathway cluster_membrane Cell Membrane NPY NPY NPY_Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->NPY_Receptor Binds G_Protein Gi/Gq Protein NPY_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (αi) PLC Phospholipase C G_Protein->PLC Activates (αq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Physiological & Cellular Responses (e.g., Appetite, Vasoconstriction, Cell Growth) PKA->Cellular_Response Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->Cellular_Response MEK_ERK MEK/ERK Pathway PKC->MEK_ERK MEK_ERK->Cellular_Response

Caption: General NPY receptor signaling cascade.

A specific signaling pathway has also been identified in cardiac hypertrophy, where NPY acts through the NPY1R, microRNA-216b, and the transcription factor FoxO4.

Cardiac_Hypertrophy_Pathway NPY NPY NPY1R NPY1R NPY->NPY1R Activates miR216b miR-216b NPY1R->miR216b Upregulates FoxO4 FoxO4 miR216b->FoxO4 Inhibits CH Cardiac Hypertrophy FoxO4->CH Suppresses Genotyping_Workflow Sample Biological Sample (Blood, Saliva) DNA_Ext Genomic DNA Extraction Sample->DNA_Ext PCR Targeted PCR Amplification DNA_Ext->PCR Assay Genotyping Assay (e.g., Sequencing, KASP) PCR->Assay Analysis Data Analysis Assay->Analysis Genotype Genotype Call (e.g., CC, CT, TT) Analysis->Genotype EMSA_Workflow cluster_prep Preparation Probe Synthesize & Label Allelic DNA Probes (Allele T & Allele C) Binding Incubate Probes with Nuclear Extract Probe->Binding Extract Prepare Nuclear Protein Extract Extract->Binding Gel Non-denaturing PAGE Binding->Gel Detection Autoradiography or Fluorescence Imaging Gel->Detection Result Analyze Shifted Bands for Differential Binding Detection->Result Binding_Assay_Workflow Membranes Prepare Membranes Expressing NPY Receptor Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Gamma Counting of Filters Filter->Count Analyze Calculate Ki from IC50 via Non-linear Regression Count->Analyze Result Binding Affinity (Ki) & Density (Bmax) Analyze->Result

References

Methodological & Application

Application Notes and Protocols for Neuropeptide Y (3-36) Human Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper dissolution and storage of Neuropeptide Y (3-36) human peptide, a crucial step for ensuring its stability, activity, and the reproducibility of experimental results.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter widely expressed in the central and peripheral nervous systems. The fragment Neuropeptide Y (3-36) is a C-terminal fragment of NPY, produced by the cleavage of NPY by dipeptidyl peptidase 4 (DPP-4).[1] It is a selective agonist for the Neuropeptide Y receptor Y2 (Y2R), a G-protein coupled receptor involved in various physiological processes, including the regulation of appetite, blood pressure, and neurotransmitter release.[1][2] Proper handling and storage of this peptide are critical for its use in in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Neuropeptide Y (3-36) human peptide.

Table 1: Solubility Data

SolventConcentrationNotes
Sterile Water~1 mg/mLRecommended for aqueous solutions.[3]
DMSO100 mg/mL (24.93 mM)May require sonication to fully dissolve. Use newly opened, anhydrous DMSO.[2]

Table 2: Storage Conditions

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C1 yearStore sealed and away from moisture.
-80°C2 yearsStore sealed and away from moisture.
Stock Solution in DMSO-20°C1 monthStore in tightly sealed aliquots.
-80°C6 monthsStore in tightly sealed aliquots.
Aqueous Stock Solution+4°CUp to 5 daysFor short-term use.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Neuropeptide Y (3-36) in Sterile Water

This protocol is recommended for preparing aqueous stock solutions for use in cell culture and other biological assays.

Materials:

  • Vial of lyophilized Neuropeptide Y (3-36) human peptide

  • High-purity sterile water (e.g., Milli-Q or WFI grade)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Using a calibrated pipette, add the required volume of sterile water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Dissolution: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. A clear solution should be obtained.

  • Aliquoting: Aliquot the stock solution into sterile, single-use, low-protein-binding microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the peptide.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Reconstitution of Lyophilized Neuropeptide Y (3-36) in DMSO

This protocol is suitable for creating a highly concentrated stock solution.

Materials:

  • Vial of lyophilized Neuropeptide Y (3-36) human peptide

  • Anhydrous, high-purity DMSO (use a newly opened bottle)

  • Sterile polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Ultrasonic water bath

Procedure:

  • Equilibrate and Centrifuge: As described in Protocol 1.

  • Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired high concentration (e.g., 100 mg/mL).

  • Dissolution: Gently vortex the tube. If the peptide does not fully dissolve, sonicate the tube in an ultrasonic water bath for short intervals until the solution is clear.

  • Aliquoting and Storage: Aliquot and store as described in Protocol 1. Store at -20°C for up to 1 month or -80°C for up to 6 months.

Important Note for Cell Culture: When using a DMSO stock solution for cell culture experiments, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤0.5%, with some primary cells requiring ≤0.1%).

Signaling Pathway and Experimental Workflow

Neuropeptide Y (3-36) Signaling Pathway through the Y2 Receptor

Neuropeptide Y (3-36) is a selective agonist for the Y2 receptor, which is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gi. Activation of the Y2 receptor by NPY (3-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.

NPY_Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds to Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Inactivates Response Cellular Response PKA->Response Leads to Experimental_Workflow start Start lyophilized Lyophilized NPY (3-36) start->lyophilized reconstitute Reconstitute in Sterile Water or DMSO lyophilized->reconstitute stock_solution Prepare Stock Solution reconstitute->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot storage Store at -20°C or -80°C aliquot->storage thaw Thaw a Single Aliquot storage->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment (In Vitro / In Vivo) dilute->experiment end End experiment->end

References

Administration of Neuropeptide Y (3-36) for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (3-36) (NPY(3-36)), a 34-amino acid peptide, is the major circulating form of Neuropeptide Y (NPY). It is formed by the cleavage of the N-terminal Tyr-Pro dipeptide from NPY (1-36) by the enzyme dipeptidyl peptidase-4 (DPP4).[1] NPY(3-36) is a selective agonist for the Neuropeptide Y receptor type 2 (Y2R), exhibiting significantly lower affinity for Y1 and Y5 receptors.[2][3] This selectivity makes it a valuable tool for investigating the physiological roles of the Y2 receptor in various processes, particularly in the regulation of appetite and energy homeostasis. In vivo studies in animal models are crucial for elucidating the therapeutic potential of NPY(3-36) and its analogs. These application notes provide a comprehensive overview and detailed protocols for the administration of NPY(3-36) in animal research.

Mechanism of Action and Signaling Pathway

NPY(3-36) exerts its effects primarily through the activation of the Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is highly expressed in the central nervous system, particularly in the arcuate nucleus (ARC) of the hypothalamus, an area accessible to circulating peptides.[4][5]

Upon binding of NPY(3-36) to the Y2 receptor, the associated Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The beta-gamma subunit of the G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability. Furthermore, activation of the Y2 receptor can lead to the inhibition of voltage-gated calcium channels, reducing neurotransmitter release. In the context of appetite regulation, NPY(3-36) is believed to inhibit presynaptic NPY neurons in the arcuate nucleus, thereby reducing the release of the orexigenic (appetite-stimulating) NPY. This leads to a disinhibition of adjacent pro-opiomelanocortin (POMC) neurons, which release anorexigenic (appetite-suppressing) peptides like α-melanocyte-stimulating hormone (α-MSH).

NPY(3-36) Signaling Pathway Diagram

NPY336_Signaling NPY(3-36) Signaling Pathway via Y2 Receptor cluster_cell Presynaptic NPY Neuron cluster_downstream Downstream Effects NPY336 NPY(3-36) Y2R Y2 Receptor NPY336->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NPY_release NPY Release PKA->NPY_release Promotes VGCC->NPY_release Mediates POMC_neuron POMC Neuron Activity NPY_release->POMC_neuron Disinhibits Food_Intake Decreased Food Intake POMC_neuron->Food_Intake Leads to

Caption: NPY(3-36) binds to the Y2 receptor, initiating a cascade that inhibits NPY release and ultimately reduces food intake.

Quantitative Data from In Vivo Animal Studies

The following tables summarize quantitative data from various in vivo studies investigating the effects of NPY(3-36) administration in different animal models.

Table 1: Effects of NPY(3-36) on Food Intake and Body Weight
Animal ModelRoute of AdministrationDosageDurationKey FindingsReference
Diet-Induced Obese C57BL/6J MiceSubcutaneous (osmotic minipumps)100, 300, 1000 µg/kg/day28 daysDose-dependent reduction in body weight gain. 1000 µg/kg/day group weighed ~10% less than vehicle.
Diet-Induced Obese Male MiceSubcutaneous (osmotic minipumps)Not specified4 weeksReduced cumulative food intake, weight gain, and epididymal fat weight.
Female ob/ob MiceSubcutaneous (infusion)Not specified4 weeksReduced weight gain without affecting cumulative food intake.
Male fa/fa RatsSubcutaneous (infusion)100 µg/kg/day8 weeksReduced weight gain compared to saline-infused controls.
Fasted Female NIH/Swiss MiceIntraperitoneal (single injection)12.5 µg/kg (ED50)AcuteAcutely inhibited food intake by up to 45%.
Non-food-deprived RatsIntravenous (3-hour infusion)5-50 pmol/kg/min3 hoursDose-dependently inhibited food intake, with a minimal effective dose of 5 pmol/kg/min.
New Zealand White RabbitsIntravenous (bolus)4.1, 41.0, 205 µg/kg/day14 daysSignificant lower average weight at the highest dose.
Table 2: Pharmacokinetic Parameters of NPY(3-36)
Animal Model/SpeciesRoute of AdministrationHalf-life (T½)Key FindingsReference
RatsSubcutaneous~8 minutes (native PYY3-36)Modified analogues showed significantly longer plasma concentrations.
PigsIntravenous Infusion3.6 ± 0.5 minRapid degradation observed.
HumansIntravenous Infusion14.9 ± 1.3 minLonger half-life compared to PYY(1-36).

Experimental Protocols

Preparation of NPY(3-36) Solution
  • Reconstitution: NPY(3-36) is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). For central administration (e.g., ICV), use artificial cerebrospinal fluid (aCSF).

  • Concentration: The concentration of the stock solution should be calculated based on the desired final dosage and the volume of administration. It is recommended to prepare fresh solutions for each experiment or aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Solubility: If solubility issues arise, a small amount of a solubilizing agent such as DMSO or acetic acid may be used, but ensure its compatibility with the in vivo model and administration route. The final concentration of the organic solvent should be minimized.

Peripheral Administration Protocols
  • Animal Restraint: Gently restrain the mouse or rat. For mice, scruffing the neck is a common method.

  • Injection Site: Locate the injection site in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Injection: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 45-degree angle. Aspirate briefly to ensure no fluid is drawn back, then slowly inject the NPY(3-36) solution.

  • Volume: The injection volume should typically not exceed 10 ml/kg for mice and 5 ml/kg for rats.

  • Animal Restraint: Restrain the animal as described for IP injection.

  • Injection Site: Lift a fold of skin on the back, between the shoulder blades.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. Aspirate briefly, then inject the solution.

  • Volume: Similar to IP injections, keep the volume appropriate for the animal's size.

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins, making them more visible and accessible.

  • Restraint: Place the animal in a suitable restrainer that exposes the tail.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Using a 27-30 gauge needle with the bevel facing up, insert the needle into the vein at a shallow angle. A successful injection is often indicated by the lack of resistance and the visible clearing of the vein as the solution is injected.

  • Volume: The injection volume should be small, typically around 5 ml/kg, and administered slowly.

Central Administration Protocol: Intracerebroventricular (ICV) Injection in Mice

This protocol requires stereotaxic surgery and should be performed under aseptic conditions with appropriate anesthesia and analgesia.

  • Anesthesia and Stereotaxic Placement: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine) and place it in a stereotaxic frame. Ensure the head is level.

  • Surgical Preparation: Shave the head and clean the scalp with an antiseptic solution. Apply ophthalmic ointment to the eyes to prevent drying.

  • Incision and Bregma Identification: Make a midline incision in the scalp to expose the skull. Identify and clear the bregma (the intersection of the sagittal and coronal sutures).

  • Craniotomy: Using a dental drill, create a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in adult mice relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -3.0 mm. These coordinates may need to be adjusted based on the specific mouse strain and age.

  • Injection: Lower a Hamilton syringe with a 33-gauge needle to the target DV coordinate. Slowly infuse the NPY(3-36) solution (typically 1-5 µL) over several minutes. Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow upon retraction.

  • Closure and Post-operative Care: Slowly retract the needle. Suture or staple the scalp incision. Provide post-operative analgesia and monitor the animal until it has fully recovered from anesthesia.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of NPY(3-36) administration.

Experimental_Workflow Typical In Vivo Experimental Workflow for NPY(3-36) Studies cluster_prep Preparation Phase cluster_admin Administration & Monitoring Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Baseline Measurements NPY_Prep NPY(3-36) Solution Preparation Animal_Acclimation->NPY_Prep Randomization Randomization into Treatment Groups NPY_Prep->Randomization Administration NPY(3-36) or Vehicle Administration Randomization->Administration Monitoring Monitoring of Food Intake, Body Weight, and Behavior Administration->Monitoring Tissue_Collection Tissue/Blood Collection (optional) Monitoring->Tissue_Collection Data_Analysis Statistical Data Analysis Monitoring->Data_Analysis Biochemical_Assays Biochemical/Hormonal Assays Tissue_Collection->Biochemical_Assays Biochemical_Assays->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

Caption: A standard workflow for in vivo NPY(3-36) research, from preparation to data analysis.

Conclusion

The administration of Neuropeptide Y (3-36) in in vivo animal studies is a powerful approach to investigate the roles of the Y2 receptor in various physiological processes, particularly in the regulation of energy balance. The choice of animal model, administration route, dosage, and duration of treatment should be carefully considered based on the specific research question. The protocols and data presented in these application notes provide a foundation for designing and executing robust and reproducible in vivo experiments with NPY(3-36). Adherence to proper animal handling, surgical techniques, and ethical guidelines is paramount for obtaining high-quality and meaningful scientific data.

References

Application Notes and Protocols for NPY (3-36) in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundant in the mammalian central and peripheral nervous systems, playing a crucial role in various physiological processes.[1][2] The NPY family of peptides, which also includes Peptide YY (PYY) and Pancreatic Polypeptide (PP), exert their effects through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[3][4][5] NPY (3-36), a major metabolite of NPY, is an N-terminally truncated peptide that exhibits selectivity for the Y2 and Y5 receptor subtypes. This selectivity makes NPY (3-36) an invaluable tool in competitive binding assays for the characterization of novel ligands targeting these receptors, which are implicated in conditions such as obesity, mood disorders, and cancer.

These application notes provide detailed protocols for utilizing NPY (3-36) in competitive binding assays, guidance on data interpretation, and an overview of the associated signaling pathways.

Principles of Competitive Binding Assays

Competitive binding assays are a fundamental technique used to determine the affinity of a test compound (competitor) for a specific receptor. The assay relies on the competition between a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule) and an unlabeled test compound for a finite number of receptor binding sites. By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, the binding affinity (typically expressed as the inhibition constant, Ki) of the test compound can be determined.

Data Presentation: Binding Affinities of NPY Peptides

The following tables summarize the binding affinities of NPY and its fragments for the human Y1, Y2, and Y5 receptors, providing a reference for expected outcomes in competitive binding assays.

Table 1: Binding Affinity (Ki) of NPY Peptides for Human Y1, Y2, and Y5 Receptors

PeptideY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y5 Receptor Ki (nM)
Neuropeptide Y (NPY)High (sub-nanomolar to low nanomolar)High (sub-nanomolar to low nanomolar)High (sub-nanomolar to low nanomolar)
NPY (3-36)Low (micromolar)High (nanomolar)Moderate to High (nanomolar)
NPY (13-36)Very LowHigh (nanomolar)Moderate

Note: Specific Ki values can vary depending on the cell line, radioligand, and assay conditions used.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol outlines a standard procedure for a radioligand competitive binding assay using whole cells expressing the target NPY receptor.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human Y2 or Y5 receptor.

  • Radioligand: [¹²⁵I]PYY(3-36) or [³H]propionyl-pNPY.

  • Competitor: NPY (3-36) (for validation) and test compounds.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture the cells expressing the target receptor to an appropriate density in 96-well plates.

  • Assay Setup:

    • To each well, add 50 µL of assay buffer.

    • Add 50 µL of varying concentrations of the unlabeled competitor (NPY (3-36) or test compound). For determining non-specific binding, add a high concentration of unlabeled NPY.

    • Add 50 µL of a fixed concentration of the radioligand (e.g., [¹²⁵I]PYY(3-36)).

    • Add 50 µL of the cell suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescent Ligand Competitive Binding Assay

An alternative to radioligand assays, this method uses a fluorescently labeled ligand.

Materials:

  • Cells: Cells expressing the target NPY receptor.

  • Fluorescent Ligand: A suitable fluorescently labeled NPY receptor ligand.

  • Competitor: NPY (3-36) and test compounds.

  • Assay Buffer.

  • Flow cytometer or fluorescence plate reader.

Protocol:

  • Cell Preparation: Prepare a suspension of cells expressing the target receptor.

  • Assay Setup: In a suitable plate or tubes, mix the cells with a fixed concentration of the fluorescent ligand and varying concentrations of the competitor.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Detection: Measure the fluorescence signal using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Analyze the data similarly to the radioligand assay to determine the IC50 and Ki values.

Visualization of Pathways and Workflows

NPY Receptor Signaling Pathway

NPY receptors, including Y2 and Y5, are coupled to Gi/o proteins. Activation of these receptors by agonists like NPY (3-36) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NPY receptor activation can modulate intracellular calcium concentrations and activate other signaling cascades like the MAP kinase pathway.

NPY_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY_Receptor NPY Receptor (Y2/Y5) G_Protein Gi/o Protein NPY_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts NPY_3_36 NPY (3-36) NPY_3_36->NPY_Receptor Binds ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: NPY receptor signaling cascade upon NPY (3-36) binding.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps involved in a typical competitive binding experiment.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Target Receptor incubation Incubate Cells with Labeled Ligand and Competitor prep_cells->incubation prep_reagents Prepare Labeled Ligand, Competitor, and Buffers prep_reagents->incubation separation Separate Bound and Free Ligand incubation->separation detection Detect Signal from Bound Ligand separation->detection data_plot Plot Binding Data detection->data_plot curve_fit Fit Curve to Determine IC50 data_plot->curve_fit ki_calc Calculate Ki Value curve_fit->ki_calc

References

Application Notes and Protocols: Investigating the Effects of NPY (3-36) on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed throughout the central and peripheral nervous systems. It is involved in a myriad of physiological processes, including the regulation of food intake, anxiety, and circadian rhythms. NPY (3-36) is a C-terminal fragment of NPY that preferentially binds to the NPY Y2 receptor subtype.[1][2][3] This document provides detailed experimental designs and protocols for studying the effects of NPY (3-36) on neuronal firing, offering a valuable resource for researchers investigating the therapeutic potential of targeting the NPY system.

The primary action of NPY (3-36) through Y2 receptor activation is the inhibition of neuronal activity.[4][5] This is achieved through various mechanisms, including the modulation of ion channels and synaptic transmission. Understanding these effects at the cellular level is crucial for elucidating the role of the NPY system in health and disease.

Key Signaling Pathways

Activation of the Y2 receptor by NPY (3-36) initiates a cascade of intracellular events that ultimately lead to a decrease in neuronal excitability. The Y2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ subunits of the G-protein can directly modulate the activity of ion channels.

Key downstream effects of Y2 receptor activation include:

  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential.

  • Inhibition of high-voltage-activated (HVA) Ca2+ channels (N- and P/Q-type): This reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release.

  • Inhibition of excitatory neurotransmission: By acting on presynaptic Y2 receptors, NPY (3-36) can reduce the release of glutamate.

NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Binds Gprotein Gi/o Protein Y2R->Gprotein Activates AC Adenylyl Cyclase Gprotein->AC Inhibits (α subunit) GIRK GIRK K+ Channel Gprotein->GIRK Activates (βγ subunit) CaChannel HVA Ca2+ Channel Gprotein->CaChannel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreases production K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx CaChannel->Ca_ion Decreases PKA PKA cAMP->PKA Decreases activation Hyperpolarization Hyperpolarization (Decreased Neuronal Firing) K_ion->Hyperpolarization InhibitionNT Inhibition of Neurotransmitter Release Ca_ion->InhibitionNT

NPY (3-36) Signaling Pathway

Data Presentation: Quantitative Effects of NPY (3-36) on Neuronal Firing

The following tables summarize the quantitative effects of NPY (3-36) on various parameters of neuronal activity, as determined by electrophysiological studies.

Table 1: Effects of NPY (3-36) on Neuronal Firing and Membrane Potential

Cell TypeNPY (3-36) ConcentrationChange in Firing RateChange in Membrane PotentialY2 Receptor AntagonistReference
Arcuate Nucleus POMC Neurons100 nM↓ 78.6 ± 7.6%-BIIE0246
Arcuate Nucleus NPY Neurons100 nM↓ 96.5 ± 1.7%-9.4 ± 2.4 mV (Hyperpolarization)BIIE0246
Hypothalamic GAD67-expressing Neurons1 µM↓ 75.05 ± 6.84%Hyperpolarization-

Table 2: Effects of NPY (3-36) on Ion Channels and Synaptic Transmission

ParameterCell TypeNPY (3-36) ConcentrationEffectY2 Receptor AntagonistReference
GIRK CurrentArcuate Nucleus POMC Neurons100 nM↑ (Activation)BIIE0246
High-Voltage-Activated Ca2+ CurrentThalamic Reticular NeuronsNot Specified↓ 33 ± 5% of control-
Excitatory Postsynaptic Current (EPSC) FrequencyArcuate Nucleus POMC Neurons100 nM↓ (Presynaptic inhibition)BIIE0246
Miniature EPSC FrequencyArcuate Nucleus NPY Neurons100 nM↓ 38.2 ± 5.9%BIIE0246
D1+ Medium Spiny Neurons (NAc)Not Specified↓ EPSC AmplitudeBIIE 0246

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific neuronal population and experimental setup.

Protocol 1: Acute Brain Slice Preparation for Electrophysiology

This protocol describes the preparation of acute brain slices suitable for patch-clamp and extracellular recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • Recovery chamber

  • Incubation chamber

Procedure:

  • Anesthesia and Perfusion:

    • Anesthetize the animal according to approved institutional protocols.

    • Perform transcardial perfusion with ice-cold slicing solution to clear blood and cool the brain.

  • Brain Extraction:

    • Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.

  • Slicing:

    • Mount the brain onto the vibratome stage.

    • Submerge the brain in the ice-cold, carbogenated slicing solution.

    • Cut coronal or sagittal slices at the desired thickness (typically 250-350 µm).

  • Recovery and Incubation:

    • Transfer the slices to a recovery chamber containing slicing solution or a modified aCSF at a physiological temperature (e.g., 32-34°C) for a short period (e.g., 10-15 minutes).

    • Transfer the slices to an incubation chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.

Slice_Preparation_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Perfusion Transcardial Perfusion (Ice-cold slicing solution) Anesthesia->Perfusion Extraction Rapidly Extract Brain Perfusion->Extraction Slicing Cut Brain Slices (Vibratome) Extraction->Slicing Recovery Incubate Slices in Warm Recovery Solution Slicing->Recovery Incubation Incubate Slices in aCSF (Room Temperature) Recovery->Incubation End Ready for Recording Incubation->End

Acute Brain Slice Preparation Workflow
Protocol 2: Whole-Cell Patch-Clamp Recording

This protocol allows for the recording of membrane potential, firing activity, and ionic currents from a single neuron.

Materials:

  • Prepared acute brain slices

  • Recording chamber on a microscope stage

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ resistance)

  • Intracellular solution (K-gluconate based for current-clamp; Cs-based for voltage-clamp)

  • aCSF

  • NPY (3-36) and Y2 receptor antagonist (e.g., BIIE0246)

Procedure:

  • Slice Placement: Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF.

  • Neuron Identification: Identify the target neurons using appropriate microscopy techniques (e.g., DIC-IR).

  • Pipette Positioning: Lower the patch pipette filled with intracellular solution towards the identified neuron while applying positive pressure.

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Recording:

    • Current-clamp: Record the resting membrane potential and spontaneous firing activity. Apply current injections to evoke action potentials.

    • Voltage-clamp: Clamp the membrane potential at a specific holding potential to record synaptic currents (EPSCs or IPSCs) or voltage-gated ion channel currents.

  • Drug Application:

    • Establish a stable baseline recording.

    • Bath-apply NPY (3-36) at the desired concentration and record the changes in neuronal activity.

    • To confirm Y2 receptor specificity, co-apply or pre-apply a Y2 receptor antagonist.

    • Perform a washout by perfusing with drug-free aCSF.

Protocol 3: Extracellular Field Potential Recording

This technique is used to record the summed electrical activity of a population of neurons.

Materials:

  • Prepared acute brain slices

  • Recording chamber

  • Stimulating electrode

  • Recording electrode (glass micropipette or metal electrode)

  • Amplifier and data acquisition system

  • aCSF

  • NPY (3-36) and Y2 receptor antagonist

Procedure:

  • Slice and Electrode Placement: Place the brain slice in the recording chamber. Position the stimulating electrode in the afferent pathway and the recording electrode in the area of the postsynaptic neurons.

  • Baseline Recording: Deliver electrical stimuli to the afferent pathway and record the evoked field excitatory postsynaptic potentials (fEPSPs). Establish a stable baseline response.

  • Drug Application:

    • Bath-apply NPY (3-36) and observe the effect on the fEPSP slope or amplitude.

    • To test for receptor specificity, apply a Y2 receptor antagonist.

    • Perform a washout with drug-free aCSF.

Electrophysiology_Workflow Start Start with Prepared Brain Slice PlaceSlice Place Slice in Recording Chamber Start->PlaceSlice PositionElectrodes Position Recording and/or Stimulating Electrodes PlaceSlice->PositionElectrodes EstablishBaseline Establish Stable Baseline Recording PositionElectrodes->EstablishBaseline ApplyNPY Bath Apply NPY (3-36) EstablishBaseline->ApplyNPY RecordEffect Record Changes in Neuronal Activity ApplyNPY->RecordEffect ApplyAntagonist Apply Y2 Antagonist (Optional) RecordEffect->ApplyAntagonist Washout Washout with aCSF RecordEffect->Washout RecordSpecificity Record to Confirm Receptor Specificity ApplyAntagonist->RecordSpecificity RecordSpecificity->Washout AnalyzeData Analyze Data Washout->AnalyzeData

References

Application Notes and Protocols for Measuring NPY (3-36) Release from Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative measurement of Neuropeptide Y (3-36) [NPY (3-36)] release from various tissue samples. The following sections offer a comparative overview of the most common analytical techniques, comprehensive experimental procedures, and visual representations of key pathways and workflows.

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a significant role in appetite regulation, stress response, and energy homeostasis. The cleavage of the full-length NPY (1-36) by dipeptidyl peptidase IV (DPPIV) results in the formation of NPY (3-36), a truncated form with a distinct receptor binding profile.[1][2][3] Specifically, NPY (3-36) shows a decreased affinity for the Y1 receptor and acts as a potent agonist for the Y2 and Y5 receptors.[1][3] Measuring the release of NPY (3-36) from tissues such as the hypothalamus, adipose tissue, and spleen is essential for understanding its physiological and pathophysiological roles. This document outlines three primary methods for the quantification of NPY (3-36): Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Measurement Techniques

The choice of analytical method for quantifying NPY (3-36) depends on factors such as required sensitivity, specificity, sample throughput, and available equipment. The following table summarizes the key quantitative parameters of ELISA, RIA, and LC-MS/MS for the measurement of NPY peptides.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Radioimmunoassay (RIA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding with enzymatic colorimetric detection.Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody.Separation by chromatography followed by mass-based detection and quantification.
Sensitivity Typically in the low pg/mL to ng/mL range. For some kits, sensitivity can be as low as 3 pg/mL.High sensitivity, often in the low pmol/L range. Detection limits can be less than 22 pmol/l.Very high sensitivity, with Lower Limits of Quantification (LLOQ) in the sub-picomolar (pM) range (e.g., 0.03 to 0.16 pM).
Specificity Can be susceptible to cross-reactivity with structurally similar peptides. Some kits show significant cross-reactivity with NPY (1-36).Generally high specificity, but can have cross-reactivity with related peptides if the antibody is not highly specific.High specificity, capable of distinguishing between NPY (1-36) and NPY (3-36) based on mass-to-charge ratio.
Dynamic Range Typically narrow, e.g., 0.09 - 1.75 ng/ml (linear range).Wide dynamic range.Wide linear dynamic range.
Sample Throughput High, suitable for processing many samples simultaneously in 96-well plates.Moderate to high, can be adapted for high throughput.Lower to moderate, depending on the chromatography run time and sample preparation complexity.
Advantages Non-radioactive, relatively simple and fast, high throughput.High sensitivity, well-established technique.High specificity and accuracy, can multiplex and measure multiple analytes simultaneously.
Disadvantages Potential for cross-reactivity, may require sample extraction.Use of radioactive materials requires special handling and disposal.High initial equipment cost, requires specialized expertise, complex sample preparation.

Signaling Pathway of NPY (3-36)

NPY (3-36) exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the Y2 and Y5 receptors. Upon binding, these receptors couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade influences various cellular processes, including neurotransmitter release and ion channel activity.

NPY_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R binds Y5R Y5 Receptor NPY (3-36)->Y5R binds Gi Gi/o Protein Y2R->Gi activates Y5R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA->Response phosphorylates

Figure 1: NPY (3-36) signaling cascade.

Experimental Workflow for NPY (3-36) Measurement

The general workflow for measuring NPY (3-36) release from tissue samples involves several key steps, from sample collection to data analysis. This process is applicable to all three analytical techniques with method-specific variations in the final quantification step.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Sample Analysis cluster_data Data Processing Tissue_Collection 1. Tissue Collection (e.g., Hypothalamus, Adipose) Homogenization 2. Tissue Homogenization (in lysis buffer with protease inhibitors) Tissue_Collection->Homogenization Centrifugation 3. Centrifugation (to remove cellular debris) Homogenization->Centrifugation Supernatant_Collection 4. Supernatant Collection (contains released NPY (3-36)) Centrifugation->Supernatant_Collection Quantification 5. Quantification Supernatant_Collection->Quantification ELISA ELISA Quantification->ELISA RIA Radioimmunoassay Quantification->RIA LCMS LC-MS/MS Quantification->LCMS Standard_Curve 6. Standard Curve Generation ELISA->Standard_Curve RIA->Standard_Curve LCMS->Standard_Curve Calculation 7. Concentration Calculation Standard_Curve->Calculation Normalization 8. Data Normalization (e.g., to total protein concentration) Calculation->Normalization

Figure 2: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general procedure for a competitive ELISA to quantify NPY (3-36) in tissue homogenates. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Tissue of interest (e.g., hypothalamus, adipose tissue)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease inhibitors

  • Commercial NPY (3-36) ELISA kit (including standards, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Excise the tissue and immediately place it in ice-cold PBS to remove excess blood.

    • Weigh the tissue and homogenize it in 5-10 volumes of ice-cold RIPA buffer containing protease inhibitors using a glass homogenizer or bead beater.

    • Incubate the homogenate on ice for 30 minutes with occasional vortexing.

  • Sample Preparation:

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the tissue extract.

    • Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay for later normalization.

    • Store the supernatant at -80°C if not used immediately.

  • ELISA Assay:

    • Prepare the NPY (3-36) standards and samples according to the kit manufacturer's instructions. This may involve dilution of the tissue extract.

    • Add 50 µL of the standards and samples to the appropriate wells of the microplate.

    • Add 50 µL of the HRP-conjugated NPY (3-36) to each well.

    • Incubate for 2 hours at room temperature on a microplate shaker.

    • Wash the plate 4-5 times with the provided wash buffer.

    • Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the NPY (3-36) standards.

    • Determine the concentration of NPY (3-36) in the samples from the standard curve.

    • Normalize the NPY (3-36) concentration to the total protein concentration of the tissue extract (e.g., in pg/mg of protein).

Protocol 2: Radioimmunoassay (RIA)

This protocol describes a competitive RIA for the quantification of NPY (3-36) in tissue extracts. Caution: This procedure involves the use of radioactive materials and requires appropriate safety precautions and licensing.

Materials:

  • Tissue of interest

  • Acid-ethanol solution (0.1 M HCl in 75% ethanol)

  • RIA buffer (e.g., phosphate buffer with 0.5% BSA)

  • NPY (3-36) antibody

  • ¹²⁵I-labeled NPY (3-36) tracer

  • NPY (3-36) standards

  • Precipitating antibody (e.g., goat anti-rabbit IgG) and normal rabbit serum

  • Gamma counter

Procedure:

  • Tissue Extraction:

    • Homogenize the tissue in 10 volumes of acid-ethanol solution.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in RIA buffer.

  • RIA Assay:

    • Set up assay tubes for standards, samples, total counts, and non-specific binding.

    • Add 100 µL of RIA buffer, standards, or reconstituted samples to the respective tubes.

    • Add 100 µL of the NPY (3-36) antibody to all tubes except the total counts and non-specific binding tubes.

    • Vortex and incubate for 24 hours at 4°C.

    • Add 100 µL of ¹²⁵I-labeled NPY (3-36) tracer to all tubes.

    • Vortex and incubate for another 24 hours at 4°C.

    • Add 100 µL of the precipitating antibody solution to all tubes except the total counts tube.

    • Vortex and incubate for 2 hours at 4°C.

    • Centrifuge all tubes (except total counts) at 3,000 x g for 30 minutes at 4°C.

    • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

  • Data Analysis:

    • Generate a standard curve by plotting the percentage of bound radioactivity versus the concentration of the NPY (3-36) standards.

    • Determine the concentration of NPY (3-36) in the samples from the standard curve.

    • Normalize the results to the initial tissue weight or protein concentration.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of NPY (3-36) in tissue extracts using LC-MS/MS. This method offers high specificity and sensitivity.

Materials:

  • Tissue of interest

  • Lysis buffer (e.g., 6 M urea, 2 M thiourea in Tris buffer) with protease inhibitors

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (for protein digestion, if performing a bottom-up approach)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • NPY (3-36) standard and stable isotope-labeled internal standard

Procedure:

  • Sample Preparation:

    • Homogenize the tissue in lysis buffer.

    • Reduce disulfide bonds with DTT and alkylate with IAA.

    • For bottom-up proteomics, digest the proteins with trypsin. For direct peptide analysis, proceed to extraction.

    • Acidify the sample and perform solid-phase extraction (SPE) to clean up the sample and concentrate the peptides.

    • Elute the peptides from the SPE cartridge and dry them down.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the peptides using a C18 reverse-phase column with a suitable gradient of acetonitrile and water containing formic acid.

    • Perform mass spectrometric analysis using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted quantification.

    • Monitor specific precursor-to-product ion transitions for NPY (3-36) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the transitions of NPY (3-36) and the internal standard.

    • Generate a standard curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.

    • Calculate the concentration of NPY (3-36) in the samples based on the standard curve.

    • Normalize the concentration to the initial tissue weight or protein content.

Conclusion

The accurate measurement of NPY (3-36) release from tissue samples is critical for advancing our understanding of its role in health and disease. ELISA offers a convenient and high-throughput method, RIA provides high sensitivity, and LC-MS/MS delivers exceptional specificity and accuracy. The choice of method should be guided by the specific research question, available resources, and the required level of analytical detail. The protocols and information provided in this document serve as a comprehensive guide for researchers to effectively measure NPY (3-36) in their studies.

References

Application of NPY (3-36) in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in a variety of physiological processes, including the regulation of food intake, anxiety, and blood pressure. NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), with the Y1, Y2, Y4, and Y5 receptors being the most well-characterized in humans. NPY (3-36) is a C-terminal fragment of NPY that demonstrates high selectivity and agonist activity for the NPY Y2 receptor (Y2R). This selectivity makes NPY (3-36) an invaluable tool in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the Y2R for therapeutic development.

The Y2 receptor is a presynaptic autoreceptor that, upon activation, inhibits the release of neurotransmitters. This mechanism has implicated the Y2R in various pathological conditions, making it an attractive drug target. The development of selective Y2R antagonists is a key area of research for conditions such as obesity, mood disorders, and alcoholism.[1]

These application notes provide an overview of the signaling pathways associated with NPY (3-36) and detailed protocols for its use in common HTS assay formats.

NPY (3-36) Signaling Pathway

NPY (3-36) primarily signals through the NPY Y2 receptor, which is coupled to the inhibitory G-protein, Gαi. Activation of the Y2R by NPY (3-36) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP can have various downstream effects, including the modulation of ion channel activity and gene expression.

NPY_Signaling Y2R NPY Y2 Receptor G_protein Gαi/βγ Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production NPY336 NPY (3-36) NPY336->Y2R Binds Downstream Downstream Cellular Effects cAMP->Downstream Modulates HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification & Confirmation Primary_Screen->Hit_ID Dose_Response Dose-Response (Potency Determination) Hit_ID->Dose_Response Selectivity Selectivity & Counter-Screens Dose_Response->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt cAMP_Assay_Workflow Start Start Seed_Cells Seed Y2R-expressing cells in 384-well plate Start->Seed_Cells Add_Compounds Add Test Compounds & NPY (3-36) (agonist) Seed_Cells->Add_Compounds Stimulate Stimulate with Isoproterenol (to increase basal cAMP) Add_Compounds->Stimulate Incubate1 Incubate (30-60 min) Stimulate->Incubate1 Add_Ab Add cAMP Antibody Incubate1->Add_Ab Incubate2 Incubate Add_Ab->Incubate2 Add_ED_Lysis Add ED-cAMP & Lysis Buffer Incubate2->Add_ED_Lysis Incubate3 Incubate Add_ED_Lysis->Incubate3 Add_EA_Substrate Add EA & Substrate Incubate3->Add_EA_Substrate Incubate4 Incubate (1-3 hours) Add_EA_Substrate->Incubate4 Read_Luminescence Read Luminescence Incubate4->Read_Luminescence Analyze_Data Data Analysis (IC50, Z' factor) Read_Luminescence->Analyze_Data End End Analyze_Data->End Calcium_Assay_Workflow Start Start Seed_Cells Seed Gαq-coupled Y2R cells in microplate Start->Seed_Cells Load_Dye Load cells with calcium indicator dye Seed_Cells->Load_Dye Incubate_Dye Incubate (30-60 min) Load_Dye->Incubate_Dye Pre_Incubate_Antagonist Pre-incubate with Antagonists (optional) Incubate_Dye->Pre_Incubate_Antagonist Measure_Baseline Measure Baseline Fluorescence Pre_Incubate_Antagonist->Measure_Baseline Add_Agonist_Compound Add NPY (3-36) or Test Compounds Measure_Baseline->Add_Agonist_Compound Measure_Kinetic Kinetic Fluorescence Reading Add_Agonist_Compound->Measure_Kinetic Analyze_Data Data Analysis (EC50/IC50, Z' factor) Measure_Kinetic->Analyze_Data End End Analyze_Data->End

References

Application Notes for Immunohistochemical Staining of Human Neuropeptide Y (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter found in the central and peripheral nervous systems.[1][2] The truncated form, Neuropeptide Y (3-36), is a metabolite formed by the action of dipeptidyl peptidase-4 (DPP4) and acts as a selective agonist for the NPY Y2 receptor.[3] Immunohistochemistry (IHC) is a powerful technique to visualize the localization of NPY (3-36) or, more commonly, its corresponding Y2 receptor within formalin-fixed, paraffin-embedded (FFPE) human tissues. This document provides a detailed protocol and supporting information for performing IHC for proteins like NPY and its receptors.

Principle of the Method

IHC allows for the detection of specific antigens in tissue sections through the binding of a primary antibody to its target. This interaction is then visualized using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) which catalyzes a chromogenic reaction, or a fluorophore for fluorescent detection.[4][5] A critical step for FFPE tissues is antigen retrieval, which is necessary to unmask epitopes that have been cross-linked during formalin fixation.

Experimental Protocols

A generalized protocol for FFPE human tissue is provided below. Note: Optimization of antibody concentrations, incubation times, and antigen retrieval methods is crucial and should be performed for each specific antibody and tissue type.

I. Tissue Preparation and Deparaffinization
  • Sectioning: Cut FFPE tissue blocks into 4-5 μm thick sections and mount on positively charged slides.

  • Baking: Dry the slides overnight at room temperature and then bake at 50-60°C for at least 1 hour (or 12-24h at 50°C) to ensure tissue adherence.

  • Deparaffinization: Immerse slides in the following series of solutions:

    • Xylene: 2 changes for 5 minutes each.

    • 100% Ethanol: 2 changes for 3 minutes each.

    • 95% Ethanol: 1 minute.

    • 80% Ethanol: 1 minute.

  • Rehydration: Rinse slides in distilled water for at least 5 minutes.

II. Antigen Retrieval

Antigen retrieval is essential for unmasking epitopes in FFPE tissues. Heat-Induced Epitope Retrieval (HIER) is the most common method.

  • Buffer Selection: Choose an appropriate retrieval buffer. Citrate buffer (pH 6.0) and Tris-EDTA (pH 9.0) are common choices. For many antigens, EDTA buffer provides superior results.

  • Heating: Immerse slides in the chosen retrieval buffer and heat using one of the following methods:

    • Pressure Cooker/Decloaking Chamber: Heat at 125°C for 4 minutes, followed by a cooling period to 90°C.

    • Microwave: Heat at a high setting (e.g., 95°C) for a total of 10-20 minutes in cycles.

    • Steamer/Water Bath: Heat at 95-100°C for 30 minutes.

  • Cooling: Allow slides to cool to room temperature in the retrieval buffer for at least 20-30 minutes.

III. Immunohistochemical Staining
  • Peroxidase Block: To quench endogenous peroxidase activity, incubate sections in 3% Hydrogen Peroxide (in methanol or PBS) for 10-15 minutes. Rinse well with wash buffer (e.g., PBS or TBS).

  • Blocking: To prevent non-specific antibody binding, incubate sections with a blocking buffer for 1-2 hours at room temperature. A common blocking buffer is 5-10% normal serum from the same species as the secondary antibody, often with 1% BSA.

  • Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody (e.g., rabbit anti-NPY Y2 Receptor) diluted in antibody diluent (e.g., TBS with 1% BSA). Incubate for 1.5 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash slides 3 times for 5 minutes each in wash buffer.

  • Secondary Antibody Incubation: Apply an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the wash step (as in III.4).

  • Detection: Apply the chromogen substrate, such as DAB (3,3'-Diaminobenzidine), and incubate until the desired brown staining intensity develops (typically 5-10 minutes). Monitor development under a microscope.

  • Stop Reaction: Stop the chromogenic reaction by immersing the slides in distilled water.

IV. Counterstaining and Mounting
  • Counterstain: Lightly counterstain the nuclei by immersing slides in Hematoxylin for 30 seconds to 1 minute.

  • Bluing: "Blue" the hematoxylin by rinsing in running tap water or a brief immersion in a weak alkaline solution (e.g., Lithium Carbonate).

  • Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 95%, 100%) and clear with xylene.

  • Mounting: Apply a permanent mounting medium and place a coverslip.

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for an IHC protocol. These values serve as a starting point and require optimization.

Table 1: Reagents and Solutions

Reagent Composition pH Use
Citrate Buffer 10 mM Sodium Citrate, 0.05% Tween 20 6.0 Antigen Retrieval
EDTA Buffer 1 mM EDTA, 0.05% Tween 20 8.0-9.0 Antigen Retrieval
Peroxidase Block 0.3-3% H₂O₂ in Methanol or PBS N/A Quench Endogenous Peroxidase
Blocking Buffer 5-10% Normal Serum, 1% BSA in TBS/PBS ~7.4 Reduce Non-specific Binding

| Wash Buffer | PBS or TBS with 0.05% Tween 20 | 7.2-7.6 | Washing Steps |

Table 2: Protocol Timings and Concentrations

Step Parameter Typical Range/Value Notes
Deparaffinization Time per solution 1-5 minutes
Antigen Retrieval (HIER) Temperature 95-125°C Method-dependent
Time 4-30 minutes Method-dependent
Blocking Incubation Time 1-2 hours At Room Temperature
Primary Antibody Incubation Time 1.5h (RT) or Overnight (4°C)
Dilution 1:50 - 1:500 Must be optimized per antibody
Secondary Antibody Incubation Time 30-60 minutes At Room Temperature
Dilution Per manufacturer's datasheet Typically 1:200 - 1:1000
DAB Development Incubation Time 2-10 minutes Monitor microscopically

| Counterstaining | Incubation Time | 30-60 seconds | |

Visualizations

Signaling Pathway

Neuropeptide Y (3-36) is a selective agonist for the Y2 receptor, a G-protein coupled receptor (GPCR). Activation of the Y2 receptor typically couples to the inhibitory G-protein (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and modulation of downstream signaling pathways.

NPY_Y2_Signaling NPY (3-36) / Y2 Receptor Signaling Pathway NPY NPY (3-36) Y2R Y2 Receptor (GPCR) NPY->Y2R Binds Gi Gi Protein (α, βγ subunits) Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Leads to

Caption: NPY (3-36) signaling via the Y2 receptor and Gi protein.

Experimental Workflow

The following diagram outlines the major steps in the immunohistochemistry protocol for FFPE tissues.

IHC_Workflow Immunohistochemistry (FFPE) Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Visualization Tissue FFPE Tissue Section Deparaffinize Deparaffinization & Rehydration Tissue->Deparaffinize Retrieval Antigen Retrieval (HIER) Deparaffinize->Retrieval Peroxidase Peroxidase Block Retrieval->Peroxidase Blocking Blocking (Normal Serum) Peroxidase->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detect Chromogen Detection (DAB) SecondaryAb->Detect Counterstain Counterstain (Hematoxylin) Detect->Counterstain Dehydrate Dehydration & Clearing Counterstain->Dehydrate Mount Mount & Coverslip Dehydrate->Mount Microscopy Microscopy Mount->Microscopy

Caption: Key stages of the IHC workflow for FFPE tissue sections.

References

Application Note: Tracking Neuropeptide Y Receptor Type 2 (Y2R) Dynamics with Fluorescently Labeled NPY(3-36)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is highly abundant in the central and peripheral nervous systems and is involved in a wide range of physiological processes.[1][2] It exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[3][4] The Y2 receptor (Y2R) is of particular interest as it is involved in processes like appetite regulation, anxiety, and pain perception.[5] Unlike the Y1 receptor, which requires the full-length NPY for activation, the Y2 receptor binds with high affinity to N-terminally truncated fragments such as NPY(3-36) and Peptide YY (PYY)(3-36). This selectivity makes NPY(3-36) an invaluable tool for studying Y2R function.

The use of fluorescently labeled ligands provides a powerful method for visualizing and quantifying receptor dynamics in living cells without the need for radioactivity. Fluorescently labeled NPY(3-36) allows for direct observation of receptor binding, internalization, and trafficking using techniques like confocal microscopy and flow cytometry. This application note provides detailed protocols for using fluorescent NPY(3-36) to track Y2 receptors, presents relevant binding affinity data, and illustrates the associated signaling pathways.

Key Applications

  • Receptor Binding Characterization: Determine the binding affinity (Ki) of unlabeled compounds through competition assays.

  • Visualization of Receptor Localization: Image the distribution of Y2 receptors on the plasma membrane of living or fixed cells.

  • Real-time Receptor Trafficking: Monitor agonist-induced receptor internalization and recycling pathways.

  • High-Throughput Screening (HTS): Adapt binding assays for HTS of novel Y2R ligands.

Quantitative Data: Binding Affinities

Fluorescent labeling at the N-terminus of NPY peptides has been shown to produce ligands that retain high affinity and selectivity for their target receptors. The following table summarizes the binding affinities (Ki) of BODIPY®-labeled PYY(3-36), a close analog of NPY(3-36), for various NPY receptor subtypes expressed in HEK293 cells.

CompoundY1 Receptor Ki (nM)Y2 Receptor Ki (nM)Y4 Receptor Ki (nM)Y5 Receptor Ki (nM)
PYY(3-36) (unlabeled)>10000.6>10003.8
BODIPY®FL-PYY(3-36)>100010>100030

Data sourced from competition binding experiments against radiolabeled ligands.

The data demonstrates that while labeling slightly decreases the affinity for the Y2 receptor, BODIPY®FL-PYY(3-36) remains a potent and highly selective ligand, making it an excellent tool for tracking Y2R.

Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the G protein-coupled receptor superfamily. Upon agonist binding, it couples to inhibitory G-proteins (Gi), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular processes.

Y2R_Signaling_Pathway Y2R Y2 Receptor Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP levels decrease AC->cAMP Ligand Fluorescent NPY(3-36) Ligand->Y2R Binds

Caption: Y2 Receptor Gi-coupled signaling pathway.

Experimental Protocols

Protocol 1: Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a fluorescently labeled NPY(3-36) ligand for binding to the Y2 receptor.

Methodology Workflow

Binding_Assay_Workflow A Prepare Cell Membranes (from HEK293 cells expressing Y2R) B Incubate Membranes: - Fixed concentration of Fluorescent NPY(3-36) - Varying concentrations of unlabeled competitor A->B C Separate Bound from Free Ligand (e.g., via filtration over GF/C filters) B->C D Wash Filters (to remove non-specific binding) C->D E Quantify Fluorescence (using a plate reader) D->E F Data Analysis (Non-linear regression to calculate Ki) E->F

Caption: Workflow for a competitive receptor binding assay.

Detailed Steps:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing the human Y2 receptor.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

    • Add a fixed, low concentration of fluorescently labeled NPY(3-36) (e.g., BODIPY®FL-PYY(3-36) at its Kd concentration).

    • Add increasing concentrations of the unlabeled competitor compound. For total binding, add buffer only. For non-specific binding, add a high concentration of unlabeled NPY(3-36) (e.g., 1 µM).

    • Incubate the plate for a defined period (e.g., 90-120 minutes) at room temperature to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free ligand.

    • Quickly wash the filters with ice-cold wash buffer to reduce non-specific binding.

    • Place the filters in a new 96-well plate and measure the fluorescence using a suitable plate reader.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the specific binding as a function of the log concentration of the competitor compound.

    • Use a non-linear regression analysis (one-site fit) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Protocol 2: Receptor Internalization Assay by Confocal Microscopy

This protocol details the visualization of Y2R internalization upon agonist stimulation using fluorescently labeled NPY(3-36).

Internalization_Workflow A Seed cells expressing Y2R (e.g., HEK293-Y2R) onto glass coverslips B Incubate cells until 60-80% confluent A->B C Serum-starve cells (e.g., 1 hour in serum-free medium) B->C D Treat with Fluorescent NPY(3-36) (e.g., 100 nM for 0, 10, 30, 60 min at 37°C) C->D E Wash with Cold PBS (to stop internalization and remove unbound ligand) D->E F Fix Cells (e.g., 4% paraformaldehyde for 15 min) E->F G Stain Nuclei (optional) (e.g., with DAPI) F->G H Mount Coverslips onto Slides G->H I Image with Confocal Microscope H->I

References

Application Notes and Protocols for Radiolabeling Neuropeptide Y (3-36) in Receptor Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a significant neurotransmitter in the central and peripheral nervous systems, acting through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The N-terminally truncated fragment, Neuropeptide Y (3-36) (NPY(3-36)), is an endogenous peptide that exhibits high selectivity for the Y2 receptor subtype. This selectivity makes radiolabeled NPY(3-36), and its analogue Peptide YY (3-36) (PYY(3-36)), invaluable tools for the study of Y2 receptor distribution, density, and function through receptor autoradiography. This technique allows for the precise localization and quantification of Y2 receptors in tissues, providing critical insights into their roles in various physiological and pathological processes.

The Y2 receptor is predominantly located presynaptically, where its activation typically leads to the inhibition of neurotransmitter release. Functionally, Y2 receptors are implicated in a wide array of physiological processes including the regulation of appetite, anxiety, and memory. Consequently, the development of selective ligands for the Y2 receptor is of great interest for therapeutic interventions in conditions such as obesity, mood disorders, and epilepsy.

This document provides detailed protocols for the radiolabeling of NPY(3-36) or its analogue PYY(3-36) with Iodine-125 ([¹²⁵I]) and the subsequent application of the radioligand in quantitative receptor autoradiography.

Data Presentation

Table 1: Binding Affinities of Neuropeptide Y Analogs at the Y2 Receptor

LigandReceptor SubtypeSpeciesBinding Affinity (Kᵢ/Kₐ in nM)Cell Line/Tissue
NPYY2Human0.3CHO cells
PYY(3-36)Y2Human0.03-
PYY(3-36)Y2Rabbit0.17-
NPY(2-36)Y2HumanHigh Affinity-
NPY(22-36)Y2Human0.3-
NPY(22-36)Y2Rabbit2-
NPY(22-36)Y2Rat10-
BIIE0246 (antagonist)Y2Rat3.3 (IC₅₀)HEK293 cells
JNJ-31020028 (antagonist)Y2-6 (IC₅₀)-

This table summarizes quantitative data on the binding affinities of various ligands to the Y2 receptor, highlighting the high affinity and selectivity of PYY(3-36). Data is compiled from multiple sources.[1][2]

Experimental Protocols

Protocol 1: Radiolabeling of PYY(3-36) with ¹²⁵I using the Chloramine-T Method

This protocol describes the radioiodination of PYY(3-36), a commonly used and stable analogue of NPY(3-36), for receptor autoradiography.

Materials:

  • Peptide YY (3-36) (human)

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.25 M, pH 7.4)

  • Acetic acid (50%)

  • Sephadex G-10 column

  • Reverse-phase HPLC system with a C18 column

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

Procedure:

  • Peptide Preparation: Dissolve 10 µg of PYY(3-36) in 20 µl of phosphate buffer (pH 7.4).

  • Initiation of Iodination: Add 500 µCi of Na¹²⁵I to the peptide solution. To start the reaction, add 10 µg of Chloramine-T (dissolved in 10 µl of phosphate buffer) to the mixture.[3]

  • Reaction Quenching: After 20 seconds, quench the reaction by adding an equal volume of 50% acetic acid.[3]

  • Purification - Step 1 (Gel Filtration): Separate the labeled peptide from free ¹²⁵I using a G-10 gel-permeation chromatography column. Collect the fractions corresponding to the first peak of radioactivity.[3]

  • Purification - Step 2 (RP-HPLC): Pool the radioactive fractions from the G-10 column. Dilute the pooled fractions 3-fold with 0.1% TFA and load onto a C-18 reverse-phase HPLC column.

  • Elution: Elute the ¹²⁵I-labeled peptide using a gradient of 22.5–37.5% acetonitrile.

  • Verification and Storage: The final product, [¹²⁵I]PYY(3-36), should elute as a single major radioactive peak. The specific activity is typically in the range of 500-2000 cpm/fmol. Store the purified radioligand at -20°C.

Protocol 2: Quantitative Receptor Autoradiography for Y2 Receptors

This protocol outlines the procedure for localizing and quantifying Y2 receptors in brain sections using [¹²⁵I]PYY(3-36).

Materials:

  • Frozen tissue sections (e.g., rat brain, 20 µm thick), slide-mounted

  • [¹²⁵I]PYY(3-36) radioligand

  • Krebs-Henseleit-Tris buffer (in mM: 118 NaCl, 4.8 KCl, 1.3 MgSO₄, 1.2 CaCl₂, 50 glucose, 15 NaHCO₃, 1.2 KH₂PO₄, 10 Tris; pH 7.3)

  • Bovine Serum Albumin (BSA)

  • Bacitracin

  • Unlabeled NPY or PYY (for determining non-specific binding)

  • Y2-selective antagonist (e.g., BIIE0246) (optional, for confirming specificity)

  • Autoradiography film (e.g., 3H-sensitive hyperfilm) or phosphor imaging system

  • Radioactive standards

Procedure:

  • Tissue Preparation: Bring the slide-mounted tissue sections to room temperature.

  • Pre-incubation: Pre-incubate the slides in Krebs-Henseleit-Tris buffer for 30-60 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the sections in fresh Krebs-Henseleit-Tris buffer containing 0.1% BSA, 0.05% bacitracin, and 25 pM of [¹²⁵I]PYY(3-36) for 120-150 minutes at room temperature.

  • Determination of Non-specific Binding: For a parallel set of slides, add 1 µM of unlabeled NPY or PYY to the incubation buffer to determine the level of non-specific binding.

  • Washing: Following incubation, wash the slides to remove unbound radioligand. A typical washing procedure involves two brief dips in ice-cold Krebs-Henseleit-Tris buffer, followed by a 30-second wash in the same buffer, and a final dip in ice-cold deionized water.

  • Drying: Rapidly dry the sections under a stream of cold air.

  • Exposure: Appose the dried sections to an autoradiography film along with radioactive standards for an appropriate duration (e.g., 4 days). Alternatively, a phosphor imaging system can be used for more quantitative analysis.

  • Data Analysis: Quantify the autoradiographic signal using a densitometry system, comparing the signal intensity in the tissue sections to the radioactive standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualizations

experimental_workflow cluster_radiolabeling Radiolabeling of PYY(3-36) cluster_autoradiography Receptor Autoradiography peptide PYY(3-36) Peptide reaction Iodination Reaction peptide->reaction na125i Na¹²⁵I na125i->reaction chloramine_t Chloramine-T chloramine_t->reaction quench Quenching (Sodium Metabisulfite) reaction->quench purification1 Gel Filtration (Sephadex G-10) quench->purification1 purification2 RP-HPLC (C18 column) purification1->purification2 final_product [¹²⁵I]PYY(3-36) purification2->final_product incubation Incubation with [¹²⁵I]PYY(3-36) final_product->incubation tissue Tissue Section Preparation preincubation Pre-incubation tissue->preincubation preincubation->incubation washing Washing incubation->washing drying Drying washing->drying exposure Film Exposure/ Phosphor Imaging drying->exposure analysis Data Analysis exposure->analysis

Caption: Experimental Workflow for Y2 Receptor Autoradiography.

NPY_Y2_Signaling NPY NPY(3-36) / PYY(3-36) Y2R Y2 Receptor NPY->Y2R Binds to Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel K⁺ Channels Gi->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release Neurotransmitter Release Inhibition PKA->Neurotransmitter_release Modulates Ca_channel->Neurotransmitter_release Modulates K_channel->Neurotransmitter_release Modulates

Caption: NPY Y2 Receptor Signaling Pathway.

References

Quantitative PCR for Measuring Neuropeptide Y (NPY) Receptor Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Neuropeptide Y (NPY) receptor gene expression using real-time polymerase chain reaction (qPCR). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and workflows to facilitate reproducible and accurate results.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems. It plays a crucial role in regulating a diverse range of physiological processes, including appetite, anxiety, and cardiovascular function.[1] NPY exerts its effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5 in humans.[1] These receptors are critical targets for drug development in various therapeutic areas.

Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[2] This technique allows for the accurate quantification of NPY receptor mRNA, providing valuable insights into the regulation of the NPY system in various physiological and pathological states. These application notes will detail the necessary protocols to successfully quantify NPY receptor gene expression.

NPY Receptor Signaling Pathways

NPY receptors primarily couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Activation of NPY receptors can also lead to the modulation of intracellular calcium levels and the activation of other signaling cascades, such as the MAPK/ERK pathway.

NPY_Signaling NPY NPY Receptor NPY Receptor (Y1, Y2, Y4, Y5) NPY->Receptor binds G_protein Gαi/o Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits PLC PLC G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK activates

Caption: NPY Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed workflow for measuring NPY receptor gene expression, from sample preparation to data analysis.

Experimental Workflow Overview

The overall workflow for a qPCR experiment involves several key steps, as illustrated in the diagram below.

qPCR_Workflow cluster_0 Sample Preparation cluster_1 Reverse Transcription cluster_2 Quantitative PCR cluster_3 Data Analysis a Tissue/Cell Collection b RNA Extraction a->b c RNA Quantification & Quality Control b->c d cDNA Synthesis c->d e qPCR Reaction Setup d->e f Real-Time PCR Amplification e->f g Data Collection & Baseline Correction f->g h Relative Quantification (ΔΔCt) g->h i Statistical Analysis h->i

Caption: qPCR Experimental Workflow.
Materials and Reagents

  • RNA Extraction: RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse Transcription: Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR:

    • SYBR Green-based qPCR master mix (e.g., SensiMix SYBR, OriGene)

    • Forward and reverse primers for NPY receptors and reference genes (see Tables 1-3)

    • Nuclease-free water

    • qPCR-compatible plates and seals

  • Equipment:

    • Microcentrifuge

    • Spectrophotometer (e.g., NanoDrop)

    • Thermal cycler for cDNA synthesis

    • Real-time PCR detection system

Detailed Protocol

Step 1: RNA Extraction and Quantification

  • Homogenize tissue samples or lyse cells according to the RNA isolation kit manufacturer's protocol.

  • Follow the manufacturer's instructions for RNA purification, including DNase treatment to remove genomic DNA contamination.

  • Elute the RNA in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Step 2: cDNA Synthesis

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Follow the manufacturer's protocol, which typically involves incubating the RNA with reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

  • The resulting cDNA can be stored at -20°C until use.

Step 3: Quantitative PCR (qPCR)

  • Prepare the qPCR reaction mix in a sterile, nuclease-free environment. For a typical 20 µL reaction:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL cDNA template

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 8 µL Nuclease-free water

  • Pipette the reaction mix into a qPCR plate. Run each sample in triplicate.

  • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Perform qPCR using a real-time PCR detection system with the following cycling conditions (may require optimization for specific primer sets):

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 58°C for 30 seconds

    • Melt Curve Analysis: 65°C to 95°C with a 0.5°C increment.

Step 4: Data Analysis

  • Collect the raw fluorescence data and determine the cycle threshold (Ct) for each reaction.

  • Perform a melt curve analysis to verify the specificity of the amplification. A single peak indicates a single PCR product.

  • Normalize the Ct values of the target genes (NPY receptors) to the Ct values of one or more stable reference genes (e.g., GAPDH, ACTB, B2M).

  • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Data Presentation

Primer Information

The following tables provide validated qPCR primer sequences for human, mouse, and rat NPY receptors.

Table 1: Human NPY Receptor qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
NPY1RCCATCGGACTCTCATAGGTTGTCGACCTGTACTTATTGTCTCTCATCNot specified
NPY2RNot specifiedNot specifiedNot specified
NPY4RNot specifiedNot specifiedNot specified
NPY5RNot specifiedNot specifiedNot specified
ACTBNot specifiedNot specifiedNot specified
GAPDHNot specifiedNot specifiedNot specified

Table 2: Mouse NPY Receptor qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
Npy1rNot specifiedNot specifiedNot specified
Npy2rATCGCCATGTGCTCCACCTTTGTAGACACCTCCGAGTGAATGGCNot specified
Npy4rNot specifiedNot specifiedNot specified
Npy5rNot specifiedNot specifiedNot specified
ActbNot specifiedNot specifiedNot specified
GapdhNot specifiedNot specifiedNot specified

Table 3: Rat NPY Receptor qPCR Primers

GeneForward Primer (5'-3')Reverse Primer (5'-3')Amplicon Size (bp)Reference
Npy1rATC CTC ACA GGC TGT CTT ACATA GTC TCG TAG TCG TCG TC436
Npy2rNot specifiedNot specifiedNot specified
Npy4rNot specifiedNot specifiedNot specified
Npy5rNot specifiedNot specifiedNot specified
ActbNot specifiedNot specifiedNot specified
GapdhNot specifiedNot specifiedNot specified
Quantitative Data Summary

The following table provides an example of how to present qPCR data for NPY receptor gene expression.

Table 4: Relative Expression of NPY Receptors in Different Tissues

GeneTissue A (Relative Expression)Tissue B (Relative Expression)Fold Change (B vs. A)p-value
NPY1R1.00 ± 0.122.54 ± 0.282.54< 0.01
NPY2R1.00 ± 0.090.45 ± 0.050.45< 0.05
NPY4R1.00 ± 0.151.20 ± 0.181.20> 0.05
NPY5R1.00 ± 0.113.10 ± 0.353.10< 0.01

Data are presented as mean ± SEM. Statistical analysis was performed using a Student's t-test.

Troubleshooting

Poor Amplification or No Signal:

  • Check RNA quality and integrity.

  • Optimize primer concentrations and annealing temperature.

  • Verify the functionality of the qPCR master mix and reverse transcriptase.

Multiple Peaks in Melt Curve Analysis:

  • Indicates non-specific amplification or primer-dimers.

  • Redesign primers to be more specific.

  • Increase the annealing temperature.

High Variability Between Replicates:

  • Improve pipetting accuracy.

  • Ensure thorough mixing of reaction components.

  • Check for bubbles in the qPCR plate wells.

By following these detailed application notes and protocols, researchers can confidently and accurately measure NPY receptor gene expression, contributing to a better understanding of the NPY system's role in health and disease.

References

Application Notes and Protocols for Calcium Imaging Assays with Neuropeptide Y (3-36) Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY) and its related peptides, such as Neuropeptide Y (3-36) (NPY (3-36)), are crucial neuromodulators in the central and peripheral nervous systems. They exert their biological effects through a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors. The NPY Y2 receptor subtype is of particular interest as it is preferentially activated by N-terminally truncated NPY fragments like NPY (3-36) and Peptide YY (3-36) (PYY (3-36)).[1][2] Activation of the Y2 receptor is implicated in a variety of physiological processes, including the regulation of neurotransmitter release, food intake, and anxiety. A key downstream effect of Y2 receptor activation is the modulation of intracellular calcium ([Ca2+]i) levels, making calcium imaging assays a vital tool for studying Y2 receptor pharmacology and screening for novel therapeutic agents.

These application notes provide detailed protocols for conducting calcium imaging assays to measure the response to NPY (3-36) stimulation, primarily through the Y2 receptor. The protocols are designed for use with fluorescent calcium indicators like Fluo-4 AM in common cell lines used for GPCR research.

Signaling Pathway of NPY (3-36)-Induced Calcium Mobilization

NPY (3-36) primarily signals through the Y2 receptor, which is typically coupled to Gi/o proteins.[3][4] Activation of the Y2 receptor by NPY (3-36) can lead to an increase in intracellular calcium concentration, often by mobilizing calcium from intracellular stores.[5] In some cellular contexts, particularly in hippocampal neurons, this process involves the activation of the phosphatidylinositol pathway. This leads to the generation of inositol 1,4,5-triphosphate (IP3), which then binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.

Experimental_Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Seed cells in 96-well plate Incubate1 2. Incubate overnight (37°C, 5% CO2) Cell_Culture->Incubate1 Wash1 4. Wash cells with Assay Buffer Incubate1->Wash1 Prepare_Dye 3. Prepare Fluo-4 AM loading solution Add_Dye 5. Add loading solution to cells Prepare_Dye->Add_Dye Wash1->Add_Dye Incubate2 6. Incubate for 45-60 min (37°C, dark) Add_Dye->Incubate2 Wash2 7. Wash cells to remove excess dye Incubate2->Wash2 Add_Buffer 8. Add Assay Buffer Wash2->Add_Buffer Baseline 9. Record baseline fluorescence Add_Buffer->Baseline Add_Compound 10. Add NPY (3-36) Baseline->Add_Compound Record 11. Record fluorescence response Add_Compound->Record Normalize 12. Normalize data (ΔF/F0) Record->Normalize Plot 13. Generate dose-response curve and calculate EC50 Normalize->Plot

References

Application Notes and Protocols for Intracerebroventricular Injection of NPY (3-36) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is a potent neuromodulator in the central nervous system, playing a crucial role in regulating food intake, anxiety, and energy homeostasis.[1][2] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The NPY fragment, NPY (3-36), is a selective agonist for the Y2 and Y5 receptors, with a significantly reduced affinity for the Y1 receptor.[3] This selectivity makes NPY (3-36) a valuable tool for dissecting the specific roles of these receptor subtypes in various physiological processes. Intracerebroventricular (ICV) injection is a standard technique to administer pharmacological agents directly into the brain's ventricular system, bypassing the blood-brain barrier and enabling the investigation of their central effects. These application notes provide detailed protocols for the ICV administration of NPY (3-36) in rodents to study its effects on feeding behavior and related signaling pathways.

Data Presentation

Table 1: Effects of Intracerebroventricular NPY and its Analogs on Food Intake in Rodents
CompoundSpeciesDoseObservation TimeEffect on Food Intake
NPYRat78 pmol1 hourStrong increase
NPYRat5 µg24 hoursIncreased food consumption
NPYRat1 nmol2 hoursInduced hyperphagia
NPYMouse0.2 mg/kg BW1 hourIncreased food intake by +164% (LV) and +367% (3V)
NPY (3-36)Rat0.24 - 24 nmol2 hoursSimilar dose-response to NPY in stimulating feeding
NPY (3-36)Rat3 nmolNot specifiedNo significant effect on food intake in fasted rats given food for 10 min
hPYY (3-36) (Y2 agonist)Rat1 nmol2 hoursInduced hyperphagia

LV: Lateral Ventricle; 3V: Third Ventricle; BW: Body Weight

Table 2: Stereotaxic Coordinates for Intracerebroventricular Injection in Rodents
SpeciesTargetAnteroposterior (AP) from BregmaMediolateral (ML) from MidlineDorsoventral (DV) from SkullReference
Rat (Wistar)Lateral Ventricle-0.12 mm±1.6 mm-4.3 mm
Rat (Wistar)Lateral Ventricle-1.0 mm±2.4 mm-4.0 mm
Mouse (C57BL/6)Right Lateral Ventricle+0.3 mm-1.0 mm-3.0 mm
Mouse (2-month-old and older)Lateral Ventricles-0.5 mm±1.0 mm-2.3 mm

Experimental Protocols

Protocol 1: Stereotaxic Cannula Implantation for ICV Injection

This protocol describes the surgical implantation of a guide cannula for chronic, repeatable intracerebroventricular injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Heating pad

  • Surgical tools (scalpel, scissors, forceps, etc.)

  • Dental drill

  • Guide cannula and dummy cannula

  • Surgical screws

  • Dental cement

  • Suture material

  • Analgesics and antibiotics

  • Eye lubricant

Procedure:

  • Anesthesia and Preparation: Anesthetize the rodent using isoflurane (or another appropriate anesthetic) and place it in the stereotaxic apparatus. Ensure the head is securely fixed. Maintain body temperature with a heating pad. Apply eye lubricant to prevent corneal drying.

  • Surgical Incision: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.

  • Leveling the Skull: Use the drill bit or a flat-skull tool to ensure that bregma and lambda are on the same horizontal plane.

  • Drilling: Identify the desired coordinates for the lateral ventricle (refer to Table 2). Drill a small burr hole through the skull at the target location. Drill additional holes for the surgical screws.

  • Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target dorsoventral depth.

  • Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.

  • Closure and Recovery: Suture the scalp incision around the cannula base. Insert a dummy cannula to keep the guide cannula patent. Administer analgesics and allow the animal to recover on a warming pad.

  • Post-Operative Care: House the animal individually and allow for a recovery period of at least one week before starting experiments. Monitor the animal for any signs of distress or infection.

Protocol 2: Intracerebroventricular Injection of NPY (3-36)

This protocol details the administration of NPY (3-36) via the implanted cannula.

Materials:

  • NPY (3-36) peptide

  • Sterile vehicle solution (e.g., artificial cerebrospinal fluid (aCSF) or sterile saline)

  • Hamilton syringe with polyethylene tubing

  • Injection needle (should extend slightly beyond the guide cannula)

Procedure:

  • Preparation of NPY (3-36) Solution: Dissolve the NPY (3-36) peptide in the chosen vehicle to the desired concentration. Doses in the range of 0.24 to 24 nmol have been shown to be effective in rats.

  • Animal Handling: Gently restrain the animal.

  • Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.

  • Injection: Attach the injection needle, connected to the Hamilton syringe, to the guide cannula.

  • Infusion: Infuse the desired volume (typically 1-5 µL) of the NPY (3-36) solution slowly over 1-2 minutes to minimize changes in intracranial pressure.

  • Post-Infusion: Leave the injection needle in place for an additional minute to prevent backflow.

  • Dummy Cannula Replacement: Remove the injection needle and re-insert a clean dummy cannula.

  • Behavioral Observation: Return the animal to its home cage for subsequent behavioral testing.

Protocol 3: Assessment of Feeding Behavior

This protocol outlines a method to quantify the effect of ICV administered NPY (3-36) on food intake.

Materials:

  • Individually housed rodent cages

  • Pre-weighed standard chow

  • Balance for weighing food

Procedure:

  • Acclimation: Individually house the animals and acclimate them to the testing environment and measurement procedures.

  • Food Deprivation (Optional): Depending on the experimental design, animals may be fasted for a set period (e.g., 4-12 hours) to ensure a baseline level of hunger.

  • Injection: Administer NPY (3-36) or vehicle via the ICV cannula as described in Protocol 2.

  • Food Presentation: Immediately after the injection, provide a pre-weighed amount of standard chow.

  • Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

Visualizations

experimental_workflow cluster_surgery Cannula Implantation cluster_injection ICV Injection cluster_behavior Behavioral Assessment anesthesia Anesthesia & Preparation incision Surgical Incision anesthesia->incision drilling Drilling Burr Hole incision->drilling implantation Cannula Implantation drilling->implantation securing Securing Cannula implantation->securing recovery Closure & Recovery securing->recovery acclimation Acclimation recovery->acclimation 1 Week Recovery solution_prep Prepare NPY (3-36) Solution injection_proc Injection Procedure solution_prep->injection_proc post_injection Post-Injection Care injection_proc->post_injection food_presentation Food Presentation post_injection->food_presentation food_deprivation Food Deprivation (Optional) acclimation->food_deprivation food_deprivation->food_presentation measurement Measure Food Intake food_presentation->measurement

Caption: Experimental workflow for ICV injection and behavioral assessment.

NPY_signaling cluster_receptor NPY Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_effects Physiological Effects NPY_3_36 NPY (3-36) Y2_receptor Y2 Receptor NPY_3_36->Y2_receptor Y5_receptor Y5 Receptor NPY_3_36->Y5_receptor Gi_protein Gi/o Protein Activation Y2_receptor->Gi_protein Y5_receptor->Gi_protein AC_inhibition Inhibition of Adenylyl Cyclase Gi_protein->AC_inhibition ion_channel Modulation of Ion Channels (↓ Ca2+, ↑ K+) Gi_protein->ion_channel cAMP_decrease ↓ Intracellular cAMP AC_inhibition->cAMP_decrease neurotransmitter_inhibition ↓ Neurotransmitter Release cAMP_decrease->neurotransmitter_inhibition ion_channel->neurotransmitter_inhibition food_intake Altered Food Intake neurotransmitter_inhibition->food_intake

Caption: NPY (3-36) signaling pathway via Y2 and Y5 receptors.

References

Application Notes and Protocols for Quantification of Neuropeptide Y (3-36) in Plasma using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantification of Neuropeptide Y (3-36) (NPY (3-36)) in plasma samples using the Enzyme-Linked Immunosorbent Assay (ELISA) technique. NPY (3-36) is a C-terminal fragment of the full-length Neuropeptide Y (NPY (1-36)) and is a key biologically active peptide in various physiological processes. Accurate measurement of its levels in plasma is crucial for research in areas such as appetite regulation, metabolism, and cardiovascular function.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems.[1][2] It exerts its biological effects by binding to a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. NPY is involved in a wide range of physiological functions, including the regulation of food intake, energy balance, and blood pressure.[2][3]

NPY (1-36) can be cleaved by the enzyme dipeptidyl peptidase IV (DPP-IV) to form the truncated peptide NPY (3-36).[4] This fragment shows a higher affinity for the Y2 receptor compared to the Y1 receptor. The Y2 receptor is primarily located presynaptically and its activation often leads to the inhibition of neurotransmitter release. Given its distinct receptor binding profile, the quantification of NPY (3-36) is essential for understanding its specific roles in health and disease.

This application note details the necessary steps for sample collection, preparation, and the ELISA procedure for the accurate measurement of NPY (3-36) in plasma.

Data Presentation

Table 1: Typical Performance Characteristics of a Neuropeptide Y ELISA Kit
ParameterTypical Value
Sensitivity 0.09 ng/mL
Linear Range 0.09 – 1.43 ng/mL
Intra-assay Precision < 10%
Inter-assay Precision < 15%
Cross-reactivity with NPY (3-36) Varies by kit, can be around 14.3% or higher
Sample Type Plasma, Serum
Sample Volume 20 - 100 µL

Note: These values are examples and may vary between different commercial ELISA kits. It is crucial to consult the specific kit's manual for precise performance characteristics.

Table 2: Example Standard Curve Data
Standard Concentration (ng/mL)Absorbance (450 nm)
100.152
50.289
2.50.543
1.250.987
0.6251.654
0.3122.345
0.1562.876
03.501

Note: This is example data for a competitive ELISA where the signal is inversely proportional to the analyte concentration. The data should be plotted on a semi-log scale to generate a standard curve for calculating sample concentrations.

Experimental Protocols

Plasma Sample Collection and Preparation

The stability of NPY (3-36) in plasma is critical for accurate quantification. Proteolytic degradation can significantly alter its levels. Therefore, proper sample handling is paramount.

Materials Required:

  • Blood collection tubes containing K3EDTA as an anticoagulant.

  • DPP-IV inhibitor (e.g., vildagliptin).

  • Aprotinin.

  • Refrigerated centrifuge.

  • Low-protein binding microcentrifuge tubes.

Protocol:

  • Collect whole blood into centrifuge tubes containing K3EDTA.

  • Immediately after collection, add a DPP-IV inhibitor to a final concentration of 50 µM and Aprotinin to a final concentration of 500 KIU/mL to prevent the degradation of NPY.

  • Gently invert the tubes several times to mix.

  • Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (platelet-poor plasma) and transfer it to clean, low-protein binding microcentrifuge tubes.

  • Store the plasma samples at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

ELISA Protocol for NPY (3-36) Quantification

The following is a generalized protocol for a competitive ELISA, which is a common format for peptide quantification. Always refer to the specific instructions provided with your chosen ELISA kit.

Materials Required:

  • NPY ELISA kit (ensure it has high cross-reactivity with NPY (3-36) or is specific for NPY (3-36)).

  • Microplate reader capable of measuring absorbance at 450 nm.

  • Precision pipettes and tips.

  • Distilled or deionized water.

  • Wash buffer (usually provided in the kit).

  • Substrate solution (e.g., TMB, provided in the kit).

  • Stop solution (provided in the kit).

  • Orbital shaker.

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve reconstituting lyophilized standards and diluting concentrated buffers.

  • Plate Preparation: Allow the microplate to reach room temperature. Determine the number of wells required for standards, controls, and samples.

  • Standard and Sample Addition: Add the prepared standards and plasma samples to the appropriate wells. Typically, this is done in duplicate or triplicate for accuracy.

  • Detection Antibody/Reagent Addition: Add the detection antibody or biotin-conjugated peptide to each well. In a competitive assay, this reagent will compete with the NPY (3-36) in the sample for binding to the coated antibody.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 1.5 - 2.5 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer. This step removes any unbound reagents.

  • Enzyme Conjugate Addition: Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.

  • Second Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).

  • Second Washing: Repeat the washing step to remove unbound enzyme conjugate.

  • Substrate Addition: Add the substrate solution to each well. This will react with the enzyme to produce a color change.

  • Color Development: Incubate the plate in the dark for a specified time (e.g., 10-30 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development. The color will typically change from blue to yellow.

  • Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each set of standards, controls, and samples.

  • Subtract the average zero standard absorbance from all other readings.

  • Create a standard curve by plotting the absorbance values against the corresponding standard concentrations on a semi-logarithmic scale.

  • Determine the concentration of NPY (3-36) in the samples by interpolating their absorbance values from the standard curve.

  • Multiply by the dilution factor if the samples were diluted prior to the assay.

Mandatory Visualization

ELISA_Workflow start Start sample_prep Plasma Sample Preparation (with Protease Inhibitors) start->sample_prep add_samples Add Standards and Samples to Plate sample_prep->add_samples reagent_prep Prepare Standards and Reagents reagent_prep->add_samples add_detection Add Detection Antibody/Reagent add_samples->add_detection incubation1 Incubate add_detection->incubation1 wash1 Wash Plate incubation1->wash1 add_enzyme Add Enzyme Conjugate wash1->add_enzyme incubation2 Incubate add_enzyme->incubation2 wash2 Wash Plate incubation2->wash2 add_substrate Add Substrate wash2->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data and Calculate Concentrations read_plate->analyze_data end End analyze_data->end

Caption: ELISA Experimental Workflow for NPY (3-36) Quantification.

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY_3_36 Neuropeptide Y (3-36) Y2_Receptor Y2 Receptor (GPCR) NPY_3_36->Y2_Receptor Binds to G_Protein Gi/o Protein Y2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels ↓ Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels ↑ K+ Channels G_Protein->K_Channels Activates cAMP ↓ cAMP AC->cAMP Neurotransmitter_Release ↓ Neurotransmitter Release cAMP->Neurotransmitter_Release Ca_Channels->Neurotransmitter_Release K_Channels->Neurotransmitter_Release

Caption: Simplified NPY (3-36) Signaling Pathway via the Y2 Receptor.

References

Troubleshooting & Optimization

Technical Support Center: NPY (3-36) Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neuropeptide Y (3-36) (NPY (3-36)). This resource provides essential information, troubleshooting guides, and frequently asked questions to help you ensure the stability and integrity of NPY (3-36) in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is NPY (3-36) and why is its stability in cell culture a concern?

Neuropeptide Y (3-36) is a peptide fragment derived from the full-length Neuropeptide Y (1-36). It is a selective agonist for the NPY Y2 and Y5 receptors.[1][2][3] The stability of NPY (3-36) is critical for obtaining accurate and reproducible experimental results, as its degradation can lead to a loss of biological activity and misleading data.[4]

Q2: What are the primary causes of NPY (3-36) degradation in cell culture media?

The primary cause of NPY (3-36) degradation in cell culture media is enzymatic cleavage by proteases. These enzymes can be secreted by the cells themselves or may be present in serum supplements, such as Fetal Bovine Serum (FBS). Key enzymes responsible for peptide degradation include:

  • Dipeptidyl Peptidase-IV (DPP-IV/CD26): A serine protease that can cleave N-terminal dipeptides.[5]

  • Neutral Endopeptidase (NEP): A metalloendopeptidase that cleaves peptides at the amino side of hydrophobic residues.

  • Aminopeptidases and Carboxypeptidases: These enzymes cleave amino acids from the N-terminus and C-terminus of the peptide, respectively.

  • Plasma Kallikrein: A serine protease that can further truncate NPY (3-36) into inactive fragments like NPY (3-35).

Q3: How can I determine if my NPY (3-36) is degrading during an experiment?

You can assess the stability of NPY (3-36) by performing a time-course experiment. This involves incubating the peptide in your cell culture media under standard experimental conditions and collecting aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of intact NPY (3-36) in these samples can then be quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Separates the intact peptide from its degradation products.

  • Mass Spectrometry (MS): Identifies the peptide and its fragments based on their mass-to-charge ratio.

  • Enzyme-Linked Immunosorbent Assay (ELISA): Uses specific antibodies to quantify the amount of intact peptide.

A detailed protocol for a peptide stability assay is provided in the "Experimental Protocols" section below.

Q4: What are the most effective ways to prevent NPY (3-36) degradation?

Several strategies can be employed to minimize the degradation of NPY (3-36) in cell culture:

  • Use of Protease Inhibitors: Adding a cocktail of protease inhibitors to the cell culture medium is a common and effective method.

  • Use Serum-Free Media: If your cell line can be maintained in serum-free media, this will significantly reduce the concentration of exogenous proteases.

  • Minimize Incubation Time: Design experiments to use the shortest effective incubation time for NPY (3-36).

  • Use Synthetic Peptide Analogs: Consider using commercially available NPY (3-36) analogs that have been modified to be more resistant to proteolytic degradation.

Troubleshooting Guide

Problem: Inconsistent or non-reproducible experimental results.

This is a common issue when working with peptides that are susceptible to degradation.

  • Possible Cause: Degradation of NPY (3-36) leading to variable concentrations of the active peptide.

  • Troubleshooting Steps:

    • Perform a Stability Assay: Use the protocol provided below to determine the half-life of NPY (3-36) in your specific experimental setup.

    • Incorporate Protease Inhibitors: Based on the proteases identified as problematic, add specific inhibitors or a broad-spectrum cocktail to your media.

    • Optimize Incubation Conditions: If possible, reduce the incubation temperature or duration to slow down enzymatic activity.

Problem: Complete loss of NPY (3-36) bioactivity.

If you observe a complete lack of response in your cells, rapid degradation of the peptide is a likely culprit.

  • Possible Cause: High levels of protease activity in the cell culture medium, potentially from high serum concentrations or specific cell line characteristics.

  • Troubleshooting Steps:

    • Increase Protease Inhibitor Concentration: Titrate the concentration of your protease inhibitor cocktail to find the optimal level of protection.

    • Switch to Serum-Free or Reduced-Serum Media: Gradually adapt your cells to lower serum concentrations or serum-free alternatives.

    • Consider a Different Peptide Batch: While less common, ensure that the integrity of your peptide stock has not been compromised.

Protease Inhibitors for NPY (3-36) Stability

The following table summarizes key proteases known to degrade NPY (3-36) and their corresponding inhibitors.

Protease TargetInhibitor ClassSpecific Inhibitor ExamplesRecommended Starting Concentration
Dipeptidyl Peptidase-IV (DPP-IV) Serine Protease InhibitorSitagliptin, Vildagliptin, Diprotin A1-100 µM
Neutral Endopeptidase (NEP) Metalloendopeptidase InhibitorPhosphoramidon, Thiorphan1-10 µM
General Serine Proteases Serine Protease InhibitorAprotinin, Leupeptin, AEBSFVaries by inhibitor (see manufacturer's guidelines)
General Cysteine Proteases Cysteine Protease InhibitorE-641-10 µM
Broad Spectrum Protease Inhibitor CocktailCommercial cocktails (e.g., from Sigma-Aldrich, Roche)Varies by product

Experimental Protocols

Protocol: Peptide Stability Assay Using RP-HPLC

This protocol provides a framework for assessing the stability of NPY (3-36) in your cell culture medium.

1. Materials and Reagents:

  • NPY (3-36) peptide

  • Your specific cell culture medium (with and without serum, if applicable)

  • Precipitation Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

2. Procedure:

  • Prepare Peptide-Spiked Medium: Add NPY (3-36) to your cell culture medium to your final working concentration.

  • Timepoint Zero (T=0): Immediately after adding the peptide, take a 100 µL aliquot. This is your baseline sample.

  • Incubation: Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Collect Timepoint Samples: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), collect additional 100 µL aliquots.

  • Sample Preparation:

    • To each 100 µL aliquot, add 100 µL of the precipitation solution to stop enzymatic activity and precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the C18 column.

    • Elute the peptide using a gradient of Mobile Phase B.

    • Monitor the elution at 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact NPY (3-36) in your T=0 sample.

    • Integrate the peak area for each time point.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.

Visualizations

NPY (3-36) Degradation Pathways

NPY_1_36 NPY (1-36) NPY_3_36 NPY (3-36) (Active at Y2/Y5 Receptors) NPY_1_36->NPY_3_36 Cleavage of Tyr-Pro NPY_3_35 NPY (3-35) (Inactive Fragment) NPY_3_36->NPY_3_35 C-terminal Cleavage NPY_fragments Other Inactive Fragments NPY_3_36->NPY_fragments DPPIV DPP-IV DPPIV->NPY_1_36 Kallikrein Plasma Kallikrein Kallikrein->NPY_3_36 OtherProteases Other Proteases (e.g., NEP) OtherProteases->NPY_3_36

Caption: Enzymatic degradation pathways of NPY (3-36).

Experimental Workflow for Peptide Stability Assay

start Spike NPY (3-36) into Cell Culture Media t0 Collect T=0 Aliquot start->t0 incubation Incubate at 37°C, 5% CO₂ start->incubation precipitation Add Precipitation Solution (ACN with 0.1% TFA) t0->precipitation sampling Collect Aliquots at Various Time Points incubation->sampling sampling->precipitation centrifuge Centrifuge to Pellet Proteins precipitation->centrifuge analysis Analyze Supernatant by RP-HPLC centrifuge->analysis data Calculate % Remaining Peptide and Determine Half-Life analysis->data

Caption: Workflow for assessing NPY (3-36) stability.

NPY (3-36) Signaling via Y2 Receptor

cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi Protein Y2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP NPY NPY (3-36) NPY->Y2R Binding PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Caption: Simplified signaling pathway of NPY (3-36) via the Y2 receptor.

References

troubleshooting low signal in NPY (3-36) receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal issues in Neuropeptide Y (NPY) (3-36) receptor binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: No or Very Low Specific Binding Signal

Question: I am not detecting any specific binding, or the signal is indistinguishable from the background. What are the potential causes and solutions?

Answer: This is a common issue that can stem from several factors, from reagent integrity to suboptimal assay conditions. Below is a systematic guide to troubleshooting this problem.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Receptor Integrity/Activity 1. Verify Receptor Presence & Integrity: Confirm the presence and integrity of the NPY receptor (primarily Y1 for NPY 3-36) in your membrane preparation or whole cells via Western Blot or another suitable method.[1] 2. Ensure Proper Handling: Receptor preparations should be stored correctly (typically at -80°C) and handled gently on ice to prevent degradation. Avoid repeated freeze-thaw cycles.[2] 3. Titrate Receptor Concentration: The concentration of the receptor preparation may be too low. Use a sufficient amount of membrane protein (typically starting around 5-20 µg per well) to generate a detectable signal.[3]
Radioligand Issues 1. Confirm Radioligand Concentration & Purity: Inaccurate dilution can lead to a lower than expected concentration of the radioligand.[1] Verify the stock concentration and ensure the radiochemical purity is high (>90%).[4] 2. Check Radioligand Stability: Ensure the radioligand has been stored correctly according to the manufacturer's instructions to prevent degradation, which leads to decreased specific activity.
Suboptimal Assay Conditions 1. Optimize Buffer Composition: The pH, ionic strength, and presence of co-factors in the assay buffer are critical. A common starting buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, at pH 7.4. 2. Extend Incubation Time: The assay may not have reached equilibrium. Try extending the incubation time (e.g., from 60 minutes to 120 minutes) to ensure sufficient time for binding. 3. Adjust Incubation Temperature: While lower temperatures can reduce non-specific binding, they may also slow down the association rate. Ensure the chosen temperature (e.g., room temperature or 30°C) allows for equilibrium to be reached.
Incorrect Experimental Setup 1. Check Non-Specific Binding Definition: Ensure you are using a sufficiently high concentration of a competing non-labeled ligand (e.g., 1 µM unlabeled NPY) to accurately define non-specific binding.
Issue 2: High Non-Specific Binding (NSB)

Question: My total binding is high, but the non-specific binding is also very high, resulting in a low specific binding signal. How can I reduce the NSB?

Answer: High non-specific binding can mask the specific signal. Ideally, NSB should be less than 50% of the total binding. Here are several strategies to mitigate high NSB.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Radioligand Issues 1. Lower Radioligand Concentration: Using a radioligand concentration significantly above the Kd can increase NSB. A common starting point is a concentration at or below the Kd value. 2. Assess Radioligand Hydrophobicity: Highly hydrophobic ligands tend to exhibit higher non-specific binding. While you cannot change the ligand, other strategies listed here become more critical.
Excessive Receptor Concentration 1. Reduce Membrane Protein: Too much membrane protein can increase non-specific binding sites. Titrate the amount of membrane protein to find the optimal balance between a robust specific signal and low NSB.
Suboptimal Assay Conditions 1. Optimize Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions. A typical concentration is 0.1% BSA. 2. Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that specific binding still reaches equilibrium. 3. Modify Wash Buffer & Steps: Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Using a wash buffer with higher salt concentration (e.g., 500mM NaCl) can also help disrupt non-specific interactions.
Filter and Apparatus Issues 1. Pre-soak Filters: Pre-soak filter plates in a buffer containing a blocking agent like 0.33% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. 2. Use Low-Binding Plates: For assays not using filtration, employ low-binding microplates to minimize the adherence of peptides and proteins to the plate surface.

Experimental Protocols & Data

Typical NPY Receptor Binding Assay Conditions

The following table summarizes typical quantitative parameters for an NPY (3-36) receptor binding assay. Optimization may be required for specific cell types and experimental goals.

Parameter Typical Range/Value Notes
Receptor Source CHO or HEK293 cells expressing the human NPY receptorMembrane preparations are commonly used.
Membrane Protein 5 - 20 µ g/well Titration is recommended to optimize the signal window.
Radioligand [¹²⁵I]-PYY or [³H]-NPYConcentration should be at or near the Kd for the receptor.
Unlabeled Ligand (for NSB) 1 µM unlabeled NPY or PYYShould be a concentration sufficient to displace all specific binding.
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4Buffer composition can significantly impact binding and should be optimized.
Incubation Temperature Room Temperature (e.g., 25°C) or 30°CLower temperatures may require longer incubation times.
Incubation Time 60 - 120 minutesShould be sufficient to reach binding equilibrium.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4Can be supplemented with higher salt (e.g., 500mM NaCl) to reduce NSB.
Filtration GF/C filter plates, pre-soaked in 0.33% PEIRapid filtration is key to separating bound from free radioligand.
Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound (like NPY 3-36) by measuring its ability to compete with a radiolabeled ligand.

  • Preparation:

    • Thaw cell membranes expressing the NPY receptor on ice.

    • Prepare serial dilutions of the unlabeled test compound (e.g., NPY 3-36) in assay buffer.

    • Prepare the radioligand in assay buffer at a final concentration near its Kd.

  • Reaction Setup (in a 96-well plate):

    • Total Binding wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of 1 µM unlabeled NPY.

    • Competition wells: Add 50 µL of the varying concentrations of the test compound.

    • To all wells, add 50 µL of the diluted radioligand.

    • Initiate the reaction by adding 100 µL of the cell membrane suspension (e.g., 5-20 µg of protein per well).

  • Incubation:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Washing:

    • Terminate the assay by rapid filtration through a GF/C filter plate (pre-soaked in 0.33% PEI) using a cell harvester.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate.

    • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

    • Calculate Specific Binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

Visual Guides

NPY Receptor Signaling Pathway

NPY receptors, including the Y1 receptor, are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

NPY_Signaling_Pathway NPY NPY (3-36) Y1R NPY Y1 Receptor NPY->Y1R Binds G_Protein Gi/o Protein Y1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: NPY Y1 receptor signaling cascade via Gi protein coupling.

Troubleshooting Flowchart for Low Signal

This flowchart provides a logical sequence of steps to diagnose the cause of a low or absent signal in your NPY receptor binding assay.

Troubleshooting_Flowchart Start Start: Low/No Signal Check_Receptor Check Receptor Integrity (e.g., Western Blot) Start->Check_Receptor Receptor_OK Receptor OK? Check_Receptor->Receptor_OK Check_Ligand Verify Radioligand Concentration & Activity Receptor_OK->Check_Ligand Yes New_Receptor Prepare/Source New Receptor Stock Receptor_OK->New_Receptor No Ligand_OK Ligand OK? Check_Ligand->Ligand_OK Optimize_Conditions Optimize Assay Conditions: - Incubation Time/Temp - Buffer Composition Ligand_OK->Optimize_Conditions Yes New_Ligand Order New Radioligand Ligand_OK->New_Ligand No Conditions_OK Signal Improved? Optimize_Conditions->Conditions_OK Problem_Solved Problem Solved Conditions_OK->Problem_Solved Yes Re_evaluate Re-evaluate Protocol & Reagent Prep Conditions_OK->Re_evaluate No

Caption: A step-by-step flowchart for troubleshooting low signal issues.

Experimental Workflow for Competition Binding Assay

The diagram below illustrates the key stages of a typical radioligand competition binding assay workflow, from preparation to data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_run 3. Incubation & Termination cluster_analysis 4. Data Acquisition & Analysis Prep_Reagents Prepare Buffers, Radioligand, Test Compound Plate_Setup Plate Total, NSB, & Competition Wells Prep_Reagents->Plate_Setup Prep_Membranes Prepare Receptor Membranes Add_Membranes Add Membranes to Initiate Binding Prep_Membranes->Add_Membranes Plate_Setup->Add_Membranes Incubate Incubate to Reach Equilibrium Add_Membranes->Incubate Filter_Wash Rapid Filtration & Washing Incubate->Filter_Wash Count Count Radioactivity Filter_Wash->Count Calculate Calculate IC50/Ki Count->Calculate

References

Technical Support Center: Optimizing NPY (3-36) Concentration for Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Neuropeptide Y (3-36) concentration for functional assays.

Frequently Asked Questions (FAQs)

Q1: What is NPY (3-36) and which receptors does it selectively activate?

A1: Neuropeptide Y (3-36) is a 34-amino acid active metabolite of the full-length Neuropeptide Y (NPY (1-36)). It is formed by the enzymatic cleavage of the first two N-terminal amino acids. NPY (3-36) is a potent and selective agonist for the Neuropeptide Y receptor subtypes Y2 and Y5, exhibiting significantly lower affinity for the Y1 receptor.[1][2] This selectivity makes it a valuable tool for studying the specific physiological roles of the Y2 and Y5 receptors.

Q2: What is the primary signaling pathway activated by NPY (3-36)?

A2: NPY (3-36), through its interaction with Y2 and Y5 receptors, primarily activates the Gi/o signaling pathway. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Additionally, activation of these receptors can modulate intracellular calcium levels and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4]

Q3: What are the most common functional assays for studying NPY (3-36) activity?

A3: The most common functional assays for characterizing the activity of NPY (3-36) include:

  • Receptor Binding Assays: To determine the binding affinity (Ki) of NPY (3-36) to its target receptors.

  • cAMP Accumulation Assays: To measure the inhibition of cAMP production following receptor activation, which is a hallmark of Gi-coupled receptor signaling.

  • Calcium Mobilization Assays: To detect changes in intracellular calcium concentrations upon receptor activation.

Q4: What is a typical concentration range for NPY (3-36) in functional assays?

A4: The optimal concentration of NPY (3-36) will vary depending on the specific assay, cell type, and receptor expression levels. However, based on its high affinity for Y2 receptors, concentrations in the nanomolar (nM) range are typically effective. For instance, Ki values for NPY (3-36) at the Y2 receptor are often in the low single-digit nM range.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration range for your specific experimental setup.

Troubleshooting Guides

Issue 1: High variability or no response in my assay.

  • Question: I am not observing a consistent or expected response to NPY (3-36) in my functional assay. What could be the cause?

  • Answer:

    • Peptide Degradation: NPY (3-36) can be susceptible to degradation by proteases present in serum or cell culture media. It is highly recommended to include protease inhibitors, such as a dipeptidyl peptidase IV (DPP-IV) inhibitor, in your assay buffer to prevent N-terminal cleavage and ensure the integrity of the peptide.

    • Improper Storage and Handling: Ensure that the NPY (3-36) peptide is stored correctly, typically lyophilized at -20°C or colder. Reconstitute the peptide in a suitable buffer as recommended by the manufacturer and aliquot to avoid repeated freeze-thaw cycles.

    • Low Receptor Expression: The cell line you are using may not express a sufficient number of Y2 or Y5 receptors to elicit a measurable response. Verify receptor expression using techniques like qPCR, Western blot, or by using a positive control cell line with known receptor expression.

    • Incorrect Assay Conditions: For Gi-coupled receptor assays measuring cAMP inhibition, it is crucial to stimulate adenylyl cyclase with an agent like forskolin to create a measurable window for inhibition. Ensure your assay buffer components and incubation times are optimized for your specific assay format.

Issue 2: Unexpected results in my cAMP assay.

  • Question: My cAMP levels are not decreasing as expected after applying NPY (3-36). What should I check?

  • Answer:

    • Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If the concentration is too high, the inhibitory effect of NPY (3-36) may be masked. Conversely, if it is too low, the signal window may be insufficient. It is advisable to perform a forskolin dose-response curve to determine the optimal concentration (typically the EC80) for your cell system.

    • Cell Density: The number of cells per well can significantly impact the dynamic range of the assay. Too many cells can lead to a rapid depletion of ATP or saturation of the signal. Optimize the cell number to ensure a robust and reproducible signal window.

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs degrade cAMP. To enhance the signal and obtain more consistent results, include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), in your assay buffer.

Issue 3: Difficulty in obtaining a good signal window in my calcium mobilization assay.

  • Question: I am struggling to see a clear increase in intracellular calcium in response to NPY (3-36). What can I do?

  • Answer:

    • Dye Loading Conditions: Ensure optimal loading of the calcium-sensitive dye (e.g., Fluo-4 AM). Incubation time and temperature, as well as the concentration of the dye, should be optimized for your cell line. Incomplete de-esterification of the AM ester can lead to a poor signal.

    • Receptor Coupling to Calcium Mobilization: While Y2 and Y5 receptors are primarily Gi-coupled, their ability to elicit a robust calcium signal can be cell-type dependent. In some systems, the calcium response may be modest. Consider using a cell line known to exhibit a strong calcium response upon Y2/Y5 receptor activation or co-expressing a promiscuous G-protein like Gα16 to enhance the calcium signal.

    • Assay Buffer Composition: The presence of calcium in the extracellular buffer can influence the observed signal. Some protocols recommend a calcium-free buffer to specifically measure the release from intracellular stores.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of NPY (3-36) and related peptides at human NPY receptors. These values are compiled from various sources and should be used as a reference. Actual values may vary depending on the experimental conditions.

Table 1: Binding Affinities (Ki, nM) of NPY Peptides at Human NPY Receptors

PeptideY1 Receptor (Ki, nM)Y2 Receptor (Ki, nM)Y4 Receptor (Ki, nM)Y5 Receptor (Ki, nM)
NPY (1-36)~0.4~0.5~10~1.0
NPY (3-36) >1000 ~0.4 - 2.0 - ~3.2
PYY (3-36)400.40133.2
[Leu31,Pro34]NPY0.39>1000High AffinityHigh Affinity

Data compiled from multiple sources.

Table 2: Functional Potencies (EC50, nM) of NPY Peptides

PeptideAssay TypeCell LineReceptorEC50 (nM)
NPY (1-36)cAMP InhibitionHEK293Y14.7
NPY (3-36) cAMP Inhibition HEK293 Y1 86
PYY (3-36)cAMP InhibitionHEK293Y177
NPY (1-36)Calcium MobilizationCHO-K1Y1-
NPY (3-36) Calcium Mobilization CHO-K1 Y1 >1000

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (for Gi-Coupled Receptors)

This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP production by NPY (3-36).

Materials:

  • Cells stably expressing the human Y2 or Y5 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Forskolin.

  • NPY (3-36) peptide.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, opaque 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells into a 384-well plate at a pre-optimized density and culture overnight.

  • Reagent Preparation: Prepare serial dilutions of NPY (3-36) in assay buffer containing a PDE inhibitor. Prepare a solution of forskolin at a concentration that gives approximately 80% of its maximal effect (EC80).

  • Cell Stimulation:

    • Aspirate the culture medium from the wells.

    • Add the NPY (3-36) dilutions to the respective wells.

    • Immediately add the forskolin solution to all wells (except for the negative control).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Following the manufacturer's instructions for your specific cAMP detection kit, add the lysis buffer and detection reagents.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the response against the logarithm of the NPY (3-36) concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of NPY (3-36) that causes 50% inhibition of the forskolin-stimulated cAMP production.

Protocol 2: Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration following NPY (3-36) stimulation.

Materials:

  • Cells stably expressing the human Y2 or Y5 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • NPY (3-36) peptide.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Seeding: Seed cells into the black, clear-bottom plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to the cells.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence reader and take a baseline fluorescence reading for a few seconds.

  • Compound Injection: Inject the desired concentrations of NPY (3-36) into the wells.

  • Data Acquisition: Immediately after injection, continuously measure the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response over baseline for each concentration of NPY (3-36). Plot the peak response against the logarithm of the NPY (3-36) concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations

NPY_Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Response Cellular Response cAMP->Response Leads to ATP ATP ATP->AC

Caption: NPY (3-36) signaling through the Y2 receptor.

Experimental_Workflow_cAMP start Start: Seed Cells culture Overnight Culture start->culture prepare_reagents Prepare NPY (3-36) and Forskolin culture->prepare_reagents stimulate Stimulate Cells with NPY (3-36) + Forskolin prepare_reagents->stimulate incubate Incubate (30-60 min) stimulate->incubate detect Add Lysis Buffer and Detection Reagents incubate->detect read Read Plate detect->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Workflow for a cAMP inhibition assay.

Troubleshooting_Logic issue High Variability or No Response check_peptide Check Peptide Integrity (Storage, Degradation) issue->check_peptide Possible Cause check_receptor Verify Receptor Expression issue->check_receptor Possible Cause check_conditions Optimize Assay Conditions (e.g., Forskolin, Cell Density) issue->check_conditions Possible Cause solution1 Use Protease Inhibitors Aliquot Peptide check_peptide->solution1 Solution solution2 Use Positive Control Cell Line check_receptor->solution2 Solution solution3 Perform Dose-Response for Reagents check_conditions->solution3 Solution

Caption: Troubleshooting logic for inconsistent assay results.

References

issues with Neuropeptide Y (3-36) peptide stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Neuropeptide Y (3-36) (NPY (3-36)).

Frequently Asked Questions (FAQs)

Q1: What is Neuropeptide Y (3-36) and how is it generated?

A1: Neuropeptide Y (3-36) is a 34-amino acid peptide that is the primary circulating and biologically active metabolite of Neuropeptide Y (NPY).[1] It is formed when the enzyme dipeptidyl peptidase IV (DPP-IV) cleaves the N-terminal Tyr-Pro dipeptide from the full-length NPY (1-36).[1][2] This enzymatic cleavage alters the peptide's receptor binding profile, making NPY (3-36) a selective agonist for the Y2 and Y5 receptors, while having no affinity for the Y1 receptor.[1][2]

Q2: What are the main causes of NPY (3-36) degradation?

A2: The primary cause of NPY (3-36) degradation is further enzymatic cleavage. Studies have shown that plasma kallikrein can cleave NPY (3-36) to produce NPY (3-35), which is inactive at Y1, Y2, and Y5 receptors. Additionally, like its parent peptide PYY, NPY (3-36) may be susceptible to C-terminal degradation in biological samples, potentially leading to inactive fragments.

Q3: How should I properly store lyophilized NPY (3-36) powder?

A3: Lyophilized NPY (3-36) powder should be stored in a freezer at -20°C or -80°C, protected from moisture and light. It is also recommended to store it with a desiccant. When stored correctly, the lyophilized powder can be stable for several years.

Q4: What is the best way to reconstitute and store NPY (3-36) solutions?

A4: For reconstitution, high-purity sterile water is generally recommended for concentrations up to 2 mg/ml. For higher concentrations, acetonitrile may be necessary. After reconstitution, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions at -80°C can be stable for up to 6 months, while at -20°C, they are typically stable for about one month.

Q5: How many freeze-thaw cycles can an NPY (3-36) solution withstand?

A5: It is highly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation, ultimately affecting its biological activity. Aliquoting the reconstituted peptide into single-use vials is the best practice. One study on NPY and its metabolites in plasma showed recoveries of 72% to 126% after three freeze-thaw cycles, indicating some degree of stability but also potential for variability.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Experiments

Possible Cause 1: Improper Storage of Lyophilized Peptide

  • Troubleshooting Step: Verify the storage conditions of your lyophilized NPY (3-36). It should be stored at -20°C or -80°C in a desiccated, light-protected environment. If storage conditions were suboptimal, consider using a new vial of the peptide.

Possible Cause 2: Degradation of Reconstituted Peptide

  • Troubleshooting Step: Review your reconstitution and storage protocol. Ensure you used a recommended solvent and stored the aliquots at the correct temperature (-20°C or -80°C). Avoid using solutions that have undergone multiple freeze-thaw cycles.

Possible Cause 3: Enzymatic Degradation in Experimental Samples

  • Troubleshooting Step: If working with biological samples like plasma or serum, be aware of endogenous peptidases. Consider working on ice and adding protease inhibitors to your samples to prevent degradation of NPY (3-36).

Issue 2: Poor Solubility During Reconstitution

Possible Cause 1: Incorrect Solvent

  • Troubleshooting Step: For concentrations up to 2 mg/ml, sterile distilled water should be sufficient. If the peptide does not fully dissolve, you may need to use a solvent with higher organic content, such as acetonitrile. Gentle vortexing or sonication can also aid in solubilization.

Possible Cause 2: Peptide Aggregation

  • Troubleshooting Step: Peptide aggregation can occur during storage or reconstitution. Visually inspect the solution for any precipitates. If aggregation is suspected, you may try to resolubilize with a small amount of a suitable organic solvent, but be mindful of its compatibility with your experimental setup.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for NPY (3-36)

FormStorage TemperatureDuration of StabilitySpecial Conditions
Lyophilized Powder-20°C≥ 4 yearsStore with desiccant, protect from light.
Lyophilized Powder-80°C≥ 2 yearsSealed storage, away from moisture.
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Reconstituted Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Stability of NPY (3-36) in Human Plasma

ConditionRecovery Rate (at 0.5 pM)Recovery Rate (at 5 pM)
3 Freeze-Thaw Cycles72% - 126%87% - 111%
4 hours at 4°C75% - 129%87% - 111%
4 hours at 22°C52% - 123%77% - 105%

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized NPY (3-36)

  • Equilibration: Allow the vial of lyophilized NPY (3-36) to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Choose a suitable solvent. For most applications, sterile, high-purity water is recommended.

  • Reconstitution: Carefully add the calculated volume of the solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex or swirl the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking which can cause aggregation.

  • Aliquoting: Immediately aliquot the reconstituted solution into sterile, low-protein-binding single-use vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of NPY (3-36) Stability by HPLC

  • Sample Preparation: Prepare solutions of NPY (3-36) at a known concentration in the buffer or matrix of interest.

  • Incubation: Incubate the samples under the desired test conditions (e.g., different temperatures, time points).

  • HPLC Analysis: At each time point, inject an aliquot of the sample into a reverse-phase HPLC system.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: The stability of NPY (3-36) is determined by measuring the decrease in the peak area of the intact peptide over time. The appearance of new peaks can indicate degradation products.

Visualizations

NPY_Signaling_Pathway cluster_NPY_Metabolism NPY Metabolism cluster_Receptor_Activation Receptor Activation NPY (1-36) NPY (1-36) DPP-IV DPP-IV NPY (1-36)->DPP-IV Y1R Y1R NPY (1-36)->Y1R Binds NPY (3-36) NPY (3-36) Plasma Kallikrein Plasma Kallikrein NPY (3-36)->Plasma Kallikrein Y2R Y2R NPY (3-36)->Y2R Binds Y5R Y5R NPY (3-36)->Y5R Binds Inactive Fragments Inactive Fragments DPP-IV->NPY (3-36) Plasma Kallikrein->Inactive Fragments

Caption: NPY (3-36) formation and receptor selectivity.

Experimental_Workflow_Stability start Start: Lyophilized NPY (3-36) reconstitution Reconstitute in appropriate solvent start->reconstitution aliquot Aliquot into single-use vials reconstitution->aliquot storage Store at -20°C or -80°C aliquot->storage experiment Use in experiment storage->experiment data_analysis Analyze results experiment->data_analysis end End data_analysis->end

Caption: Recommended workflow for handling NPY (3-36).

Troubleshooting_Logic issue Inconsistent/No Biological Activity check_storage Check Lyophilized Storage Conditions issue->check_storage Start Here check_solution Check Reconstituted Solution Handling check_storage->check_solution Optimal new_vial Use New Vial check_storage->new_vial Suboptimal check_assay Consider In-Assay Degradation check_solution->check_assay Proper new_solution Prepare Fresh Solution check_solution->new_solution Improper add_inhibitors Add Protease Inhibitors check_assay->add_inhibitors

Caption: Troubleshooting inconsistent experimental results.

References

how to validate the biological activity of a new batch of NPY (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the biological activity of a new batch of Neuropeptide Y (3-36).

Frequently Asked Questions (FAQs)
Q1: What is NPY (3-36) and why is it important to validate its activity?

Neuropeptide Y (3-36) is a biologically active, N-terminally truncated fragment of the full-length Neuropeptide Y (NPY). It is a highly selective and potent agonist for the Neuropeptide Y Receptor Type 2 (Y2 receptor).[1][2][3] The Y2 receptor is a G-protein coupled receptor (GPCR) that, when activated, primarily couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[4][5]

Validation is critical to ensure that a new batch of the peptide is potent, pure, and stable. Inconsistencies in synthesis or handling can lead to reduced or no biological activity, compromising experimental results. This validation process confirms that the peptide can effectively bind to and activate its target receptor.

cluster_workflow Overall Validation Workflow A Receive New Batch of NPY (3-36) B Reconstitute Peptide (e.g., in sterile water or buffer) A->B C Perform Quality Control (Optional but Recommended) e.g., Mass Spectrometry B->C D Primary Validation: Functional Assay (cAMP) C->D E Secondary Validation: Binding Assay (Ki) C->E F Analyze Data: Calculate EC50 and Ki D->F E->F G Compare to Reference Standard & Expected Values F->G H Batch Qualified for Use G->H Pass I Troubleshoot / Reject Batch G->I Fail

Caption: High-level workflow for validating a new NPY (3-36) batch.

Q2: Which primary functional assay should I use to validate NPY (3-36) activity?

A cAMP Inhibition Assay is the most direct and relevant functional assay. Since the Y2 receptor is Gi-coupled, its activation by NPY (3-36) will inhibit the production of cAMP. This assay allows for the determination of the peptide's potency, expressed as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.

cluster_pathway NPY (3-36) / Y2 Receptor Signaling Pathway NPY NPY (3-36) Y2R Y2 Receptor NPY->Y2R binds Gi Gi Protein Y2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response leads to cluster_troubleshooting Troubleshooting: No Observed Activity Start Start: No Activity Observed in Assay CheckPeptide Step 1: Verify Peptide Integrity Start->CheckPeptide CheckCells Step 2: Verify Cell System Start->CheckCells CheckAssay Step 3: Verify Assay Conditions Start->CheckAssay Solubility Is the peptide fully dissolved? Check reconstitution protocol. CheckPeptide->Solubility Degradation Could the peptide be degraded? Check storage (-80°C). Run Mass Spec to confirm mass. CheckPeptide->Degradation ReceptorExp Do cells express Y2 receptor? Confirm with a reference agonist or via qPCR/FACS. CheckCells->ReceptorExp CellHealth Are cells healthy? Check morphology and viability. CheckCells->CellHealth Reagents Are assay reagents (e.g., Forskolin) active? Check positive controls. CheckAssay->Reagents Instrument Is the plate reader working correctly? Run a standard plate. CheckAssay->Instrument

References

Technical Support Center: Optimizing Animal Behavioral Studies with NPY (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in animal behavioral studies involving Neuropeptide Y (3-36) [NPY (3-36)].

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of NPY (3-36) in behavioral research.

Q1: What is NPY (3-36) and how does it differ from NPY (1-36)?

A1: NPY (3-36) is a biologically active metabolite of the full-length Neuropeptide Y (NPY (1-36)). It is formed by the enzymatic cleavage of the first two N-terminal amino acids of NPY (1-36) by dipeptidyl peptidase-IV (DPP-IV).[1][2] This structural change significantly alters its receptor binding profile. While NPY (1-36) binds with high affinity to Y1, Y2, and Y5 receptors, NPY (3-36) is a selective agonist for the Y2 and Y5 receptors, with a much lower affinity for the Y1 receptor.[1][2][3] This difference in receptor selectivity is crucial for interpreting behavioral outcomes.

Q2: What are the known behavioral effects of NPY (3-36) administration in animal models?

A2: NPY (3-36) has been shown to modulate a range of behaviors, primarily related to feeding, anxiety, and locomotion. Its effects can be complex and sometimes contradictory, depending on the dose, route of administration, and experimental context.

  • Feeding Behavior: Intracerebroventricular (ICV) administration of NPY (3-36) has been shown to increase food intake. Conversely, peripheral (intraperitoneal, IP) administration can reduce food intake.

  • Anxiety-like Behavior: The effects of NPY (3-36) on anxiety are dose-dependent. Low doses administered into the basolateral amygdala may produce anxiogenic (anxiety-promoting) effects, potentially via Y2 receptors, while higher doses can have anxiolytic (anxiety-reducing) effects, likely mediated by Y5 receptors.

  • Locomotor and Exploratory Activity: Studies have shown that NPY (3-36) can influence locomotor and exploratory behaviors, which can be affected by factors like circadian rhythm and sex. For instance, intraperitoneal injection of a Y2 receptor agonist, PYY(3-36), has been shown to increase novel object exploration in mice.

Q3: What are the key factors that can introduce variability in behavioral studies with NPY (3-36)?

A3: Several factors can contribute to variability in experimental outcomes:

  • Peptide Stability and Handling: NPY (3-36) is a peptide and can be susceptible to degradation. Proper storage, handling, and vehicle selection are critical to ensure its stability and activity.

  • Route of Administration: Central (e.g., ICV) versus peripheral (e.g., IP) administration can lead to different, and sometimes opposite, behavioral effects due to differences in blood-brain barrier penetration and target receptor populations.

  • Dose-Response Relationship: The behavioral effects of NPY (3-36) are often dose-dependent, with low and high doses potentially producing different or even opposing effects.

  • Circadian Rhythms: The timing of peptide administration and behavioral testing can significantly impact the results, as the NPY system and the behaviors being measured exhibit circadian variations.

  • Animal Strain, Sex, and Age: Genetic background, sex, and age of the animals can influence their response to NPY (3-36). For example, sex differences have been observed in the behavioral effects of NPY receptor modulation.

  • Stress: The stress level of the animals can significantly alter their behavioral responses and can interact with the effects of NPY (3-36). For example, the anorectic effect of peripherally administered PYY(3-36) can be inhibited by stress.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during behavioral experiments with NPY (3-36).

Problem Potential Cause Troubleshooting Steps
High variability in behavioral data between subjects. 1. Inconsistent peptide administration (dose, volume, injection site).2. Stress induced by handling and injection procedures.3. Variations in the light/dark cycle and time of testing.4. Differences in animal age, weight, or strain.5. Peptide degradation.1. Ensure accurate and consistent administration techniques. For ICV injections, verify cannula placement.2. Acclimate animals to handling and injection procedures to reduce stress. Consider using less stressful administration routes if possible.3. Standardize the time of day for injections and behavioral testing to control for circadian influences.4. Use animals of the same age, sex, and strain, and counterbalance experimental groups for weight.5. Prepare fresh peptide solutions for each experiment and store them properly. Consider using a vehicle that enhances peptide stability.
Lack of expected behavioral effect. 1. Inappropriate dose.2. Incorrect route of administration for the desired effect.3. Peptide inactivity due to degradation.4. Insufficient statistical power.1. Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm.2. Choose the route of administration based on the intended target (central vs. peripheral). Verify the ability of the peptide to cross the blood-brain barrier if using peripheral administration for a central effect.3. Test the bioactivity of the peptide batch in a simple in vitro or in vivo assay.4. Perform a power analysis to ensure an adequate number of animals per group to detect a significant effect.
Contradictory results compared to published literature. 1. Differences in experimental protocols (e.g., timing, apparatus, animal strain).2. Subtle variations in peptide formulation or source.3. Influence of environmental factors (e.g., housing conditions, noise levels).1. Carefully compare your protocol with the published methodology and identify any discrepancies.2. Use a consistent and reputable source for NPY (3-36) and report the specific product details in your methods.3. Standardize and control for environmental variables as much as possible.

III. Data Presentation: Quantitative Summary

The following tables summarize quantitative data from key experiments to aid in experimental design.

Table 1: Effects of Intracerebroventricular (ICV) NPY and NPY (3-36) on Food Intake in Rats

CompoundSpeciesDose (µ g/rat )Observation TimeEffect on Food Intake
Neuropeptide YRat0.1 - 5.02 hoursIncreased
NPY (3-36)Rat0.1 - 5.02 hoursIncreased, with higher potency at higher doses compared to NPY

Source: Adapted from literature.

Table 2: Dose-Dependent Effects of Peripheral PYY(3-36) on Food Intake in Mice

Dose (µ g/100g )RouteFasting ConditionObservation TimeEffect on Food Intake
0.3IP16-hour fast4 hoursNo significant reduction
3IP16-hour fast4 hoursSignificant reduction
10IP16-hour fast4 hoursSignificant reduction
0.3IPAd libitum (nocturnal)4 hoursNo significant reduction
3IPAd libitum (nocturnal)4 hoursSignificant reduction in the first 3 hours
10IPAd libitum (nocturnal)4 hoursSignificant reduction

Source: Adapted from literature.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection

Objective: To deliver NPY (3-36) directly into the brain's ventricular system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement and surgical screws

  • Injection needle connected to a Hamilton syringe via polyethylene tubing

  • NPY (3-36) solution and vehicle control

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic apparatus.

  • Craniotomy: Expose the skull and drill a small hole at the target coordinates for the desired ventricle (e.g., lateral ventricle).

  • Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Securing the Cannula: Secure the cannula to the skull using dental cement and surgical screws.

  • Closure and Recovery: Suture the scalp incision around the cannula base. Insert a dummy cannula to keep the guide cannula patent. Provide post-operative care, including analgesics and a warming pad, and allow for a recovery period of at least one week.

  • ICV Injection:

    • Gently restrain the animal and remove the dummy cannula.

    • Attach the injection needle to the guide cannula. The injection needle should extend slightly beyond the tip of the guide cannula.

    • Infuse the NPY (3-36) solution or vehicle slowly over 1-2 minutes.

    • Leave the injection needle in place for an additional minute to prevent backflow.

    • Replace the dummy cannula.

Protocol 2: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents following NPY (3-36) administration.

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least one hour before the experiment.

  • NPY (3-36) Administration: Administer NPY (3-36) or vehicle via the desired route (e.g., ICV, IP) at a predetermined time before the test (e.g., 30 minutes).

  • Testing: Place the animal in the center of the maze, facing an open arm.

  • Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using a video camera.

  • Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.

V. Mandatory Visualizations

Signaling Pathway

NPY_Signaling cluster_0 NPY Precursor Processing cluster_1 Receptor Activation cluster_2 Behavioral Outcomes NPY (1-36) NPY (1-36) DPP-IV DPP-IV NPY (1-36)->DPP-IV Cleavage Y1R Y1 Receptor NPY (1-36)->Y1R Y2R Y2 Receptor NPY (1-36)->Y2R Y5R Y5 Receptor NPY (1-36)->Y5R NPY (3-36) NPY (3-36) DPP-IV->NPY (3-36) NPY (3-36)->Y2R NPY (3-36)->Y5R Anxiolysis Anxiolysis Y1R->Anxiolysis Anxiogenesis Anxiogenesis Y2R->Anxiogenesis Feeding_Modulation Feeding Modulation Y2R->Feeding_Modulation Y5R->Anxiolysis Y5R->Feeding_Modulation

Caption: NPY (3-36) signaling pathway and behavioral effects.
Experimental Workflow

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Surgery cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Animal_Acclimation Animal Acclimation (Habituation to housing & handling) Surgery ICV Cannula Implantation (if applicable) Animal_Acclimation->Surgery Recovery Post-operative Recovery Surgery->Recovery Administration Peptide Administration (ICV or IP) Recovery->Administration Peptide_Prep NPY (3-36) Preparation (Fresh solution) Peptide_Prep->Administration Behavioral_Test Behavioral Assay (e.g., EPM, Open Field, Feeding) Administration->Behavioral_Test Data_Collection Data Collection & Scoring Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: General experimental workflow for NPY (3-36) behavioral studies.
Troubleshooting Logic

Troubleshooting_Logic Start High Variability or No Effect Observed Check_Peptide Peptide Integrity & Dose OK? Start->Check_Peptide Check_Protocol Protocol Standardized? Check_Peptide->Check_Protocol Yes Solution_Peptide Prepare Fresh Peptide Conduct Dose-Response Check_Peptide->Solution_Peptide No Check_Animals Animal Factors Controlled? Check_Protocol->Check_Animals Yes Solution_Protocol Standardize Administration & Testing Times Check_Protocol->Solution_Protocol No Check_Environment Environmental Factors Controlled? Check_Animals->Check_Environment Yes Solution_Animals Control for Age, Sex, Strain & Acclimate to Handling Check_Animals->Solution_Animals No Solution Review Literature & Refine Experimental Design Check_Environment->Solution Yes Solution_Environment Standardize Housing & Minimize Stressors Check_Environment->Solution_Environment No Solution_Peptide->Start Solution_Protocol->Start Solution_Animals->Start Solution_Environment->Start

Caption: A logical approach to troubleshooting common experimental issues.

References

dealing with receptor desensitization in NPY (3-36) experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPY (3-36). The content is designed to address specific issues related to receptor desensitization that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is NPY (3-36) and which receptors does it primarily target?

A1: Neuropeptide Y (NPY) (3-36) is a C-terminal fragment of the full-length NPY (1-36) peptide. It is generated by the enzymatic cleavage of the first two amino acids of NPY by dipeptidyl peptidase-IV (DPP-IV).[1][2] NPY (3-36) shows a significantly reduced affinity for the Y1 receptor subtype but retains high affinity and potency for the Y2 and Y5 receptors.[1][3][4]

Q2: What is receptor desensitization and why is it a concern in NPY (3-36) experiments?

A2: Receptor desensitization is a phenomenon where a G-protein coupled receptor (GPCR), upon prolonged or repeated exposure to an agonist, exhibits a diminished response. This process is a critical physiological feedback mechanism to prevent overstimulation of cells. In experimental settings, desensitization can lead to a progressive loss of signal, resulting in data that is difficult to interpret and potentially misleading. This is particularly relevant for NPY (3-36) as its target, the Y2 receptor, can undergo desensitization, which may manifest as a bimodal or declining response at higher ligand concentrations.

Q3: What are the molecular mechanisms behind Y2 receptor desensitization?

A3: The desensitization of the Y2 receptor, like other GPCRs, is a multi-step process. Upon agonist binding, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thereby attenuating the downstream signal (e.g., inhibition of cAMP production). β-arrestin also acts as a scaffold protein, promoting the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits. While the Y1 receptor is known to internalize rapidly, the Y2 receptor appears to internalize at a slower rate.

Troubleshooting Guide

Problem 1: I am observing a decline in signal or a bell-shaped dose-response curve in my functional assay (e.g., cAMP inhibition, ERK1/2 phosphorylation).

  • Possible Cause: This is a classic sign of receptor desensitization, particularly at higher concentrations and longer incubation times of NPY (3-36).

  • Troubleshooting Steps:

    • Optimize Incubation Time: Reduce the duration of agonist exposure. Perform a time-course experiment to identify the optimal window for measuring the peak response before significant desensitization occurs. For example, ERK1/2 phosphorylation often peaks within 5-10 minutes and then declines.

    • Lower Agonist Concentration: Use the lowest concentration of NPY (3-36) that gives a robust signal. High concentrations are more likely to induce rapid desensitization.

    • Use a GRK Inhibitor: Consider pre-treating your cells with a broad-spectrum GRK inhibitor (e.g., paroxetine for GRK2) to reduce receptor phosphorylation and subsequent desensitization. Note that this will alter the physiological response and should be used as a tool to confirm desensitization.

    • Assay Temperature: Perform assays at a lower temperature (e.g., room temperature instead of 37°C) to slow down enzymatic processes, including those involved in desensitization.

Problem 2: My results are highly variable between experiments.

  • Possible Cause: Inconsistent levels of receptor desensitization can contribute to experimental variability.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and serum starvation times are consistent. Cells that are over-confluent or have been in culture for many passages may exhibit altered receptor expression and desensitization kinetics.

    • Precise Timing: Be meticulous with the timing of all experimental steps, especially ligand addition, incubation, and assay termination.

    • Pre-equilibration: Allow cells to pre-equilibrate in assay buffer for a standardized period before adding the agonist to ensure a consistent baseline state.

Problem 3: I am not seeing the expected inhibitory effect of NPY (3-36) in my cAMP assay.

  • Possible Cause: The stimulatory effect of forskolin (or another adenylyl cyclase activator) may be too strong, masking the inhibitory effect of NPY (3-36) acting through the Gi-coupled Y2 receptor. Alternatively, the receptors may have been desensitized prior to the assay.

  • Troubleshooting Steps:

    • Titrate Forskolin: Perform a dose-response curve for forskolin to determine the EC50 or EC80 concentration. Using a submaximal concentration of forskolin can create a larger window to observe the inhibitory effects of NPY (3-36).

    • Check for Endogenous Ligands: Ensure that your cell culture medium does not contain factors that could activate and desensitize NPY receptors before the experiment. A serum starvation step is often crucial.

    • Use a Y2 Receptor Antagonist: To confirm that the observed effect is Y2-mediated, pre-incubate cells with a selective Y2 antagonist like BIIE0246. This should block the effect of NPY (3-36).

Quantitative Data Summary

The following tables summarize key quantitative data for NPY (3-36) and related ligands at NPY receptor subtypes.

Table 1: Binding Affinities (Ki in nM) of NPY Analogs at Human NPY Receptors

CompoundY1 ReceptorY2 ReceptorY5 Receptor
NPY (1-36)~0.5~0.8High Affinity
NPY (3-36) >1000~1.0 High Affinity
PYY (3-36)Low AffinityHigh AffinityHigh Affinity
NPY (13-36)Low AffinityHigh AffinityLow Affinity

Data compiled from multiple sources. Actual values can vary depending on the cell line and assay conditions.

Table 2: Functional Potency (EC50/IC50 in nM) of NPY (3-36)

Assay TypeReceptorCell LinePotency (EC50/IC50)
cAMP InhibitionY2HEK293~1-5 nM
ERK1/2 PhosphorylationY5BT-549~1-10 nM
Ca2+ MobilizationY2Neuroblastoma cells~3-10 nM

These are approximate values and should be determined empirically for each specific experimental system.

Experimental Protocols & Visualizations

NPY Y2 Receptor Signaling and Desensitization Pathway

The following diagram illustrates the signaling cascade upon NPY (3-36) binding to the Y2 receptor and the subsequent desensitization process.

NPY Y2 receptor signaling and desensitization pathway.
Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of NPY (3-36) for the Y2 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human Y2 receptor (e.g., HEK293-Y2R).

  • Radioligand: [¹²⁵I]-PYY or another suitable Y2-selective radioligand.

  • Competitor: NPY (3-36) and unlabeled NPY (1-36) as a control.

  • Binding Buffer: (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer: Ice-cold binding buffer.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled NPY (3-36) in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (1-36) (for non-specific binding).

    • 50 µL of the NPY (3-36) dilution at various concentrations.

    • 50 µL of [¹²⁵I]-PYY at a fixed concentration (typically at or below its Kd).

    • 50 µL of cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of NPY (3-36). Calculate the IC₅₀ value and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: cAMP Inhibition Functional Assay

This assay measures the ability of NPY (3-36) to inhibit adenylyl cyclase activity via the Gi-coupled Y2 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human Y2 receptor.

  • NPY (3-36) and NPY (1-36) (control).

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluence. Serum starve cells for 4-6 hours if necessary.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of NPY (3-36) for 15 minutes at room temperature.

  • Stimulation: Add a submaximal concentration (e.g., EC₈₀) of forskolin to all wells (except the basal control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of NPY (3-36). Fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAP kinase pathway downstream of NPY receptor activation.

Materials:

  • Cells expressing the NPY receptor of interest.

  • NPY (3-36).

  • Serum-free cell culture medium.

  • Ice-cold PBS and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer apparatus, and Western blot detection reagents.

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluence. Serum starve the cells overnight.

  • Stimulation: Treat cells with NPY (3-36) at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes). The 0-minute time point serves as the basal control.

  • Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and reprobe with the antibody for total-ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.

Experimental Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues related to receptor desensitization.

Troubleshooting_Workflow start Start: Unexpected Results (e.g., low signal, bell-curve) check_desensitization Hypothesis: Receptor Desensitization? start->check_desensitization time_course Action: Perform Time-Course Experiment check_desensitization->time_course Yes check_assay_cond Hypothesis: Assay Conditions Suboptimal? check_desensitization->check_assay_cond No find_peak Find Peak Response Time? time_course->find_peak optimize_time Result: Use Shorter Incubation Time find_peak->optimize_time Yes conc_response Action: Run Concentration- Response Curve find_peak->conc_response No problem_solved Problem Resolved optimize_time->problem_solved use_lower_conc Result: Use Lower Agonist Concentration Range conc_response->use_lower_conc use_lower_conc->problem_solved optimize_forskolin Action (cAMP): Titrate Forskolin check_assay_cond->optimize_forskolin Yes check_reagents Action: Check Reagent Quality (e.g., ligand, cells) check_assay_cond->check_reagents No use_antagonist Action: Confirm with Y2 Antagonist (BIIE0246) optimize_forskolin->use_antagonist check_reagents->use_antagonist use_antagonist->problem_solved Blockade Confirmed re_evaluate Re-evaluate Hypothesis use_antagonist->re_evaluate No Effect

A logical workflow for troubleshooting desensitization issues.

References

optimizing fixation and permeabilization for NPY (3-36) immunostaining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fixation and permeabilization for Neuropeptide Y (3-36) [NPY (3-36)] immunostaining.

Frequently Asked Questions (FAQs)

Q1: What is the recommended fixative for NPY (3-36) immunostaining?

A1: For NPY (3-36) and other neuropeptides, 4% paraformaldehyde (PFA) in a phosphate buffer solution (PBS) is the most commonly recommended fixative.[1][2] This cross-linking fixative helps to preserve cellular morphology and immobilize the peptide within the tissue, which is crucial for accurate localization. It is important to use freshly prepared PFA, as aged solutions can contain formic acid, which may negatively impact staining.

Q2: How long should I fix my tissue for NPY (3-36) staining?

A2: The optimal fixation time is a balance between preserving tissue structure and maintaining antigenicity. Over-fixation can mask the epitope recognized by the primary antibody, leading to weak or no signal.[3][4] For perfusion fixation of brain tissue, a common starting point is 12-24 hours at 4°C. For cultured cells, a shorter fixation of 15-20 minutes at room temperature is often sufficient. However, it is always best to empirically determine the optimal fixation time for your specific sample and antibody.

Q3: Which permeabilization agent is best for NPY (3-36) immunostaining?

A3: Following fixation with a cross-linking agent like PFA, a permeabilization step is necessary to allow the antibody to access intracellular NPY (3-36). Triton X-100, a non-ionic detergent, is widely used for this purpose. A typical concentration is 0.1-0.5% in PBS for 10-15 minutes at room temperature. The concentration and incubation time may need to be optimized depending on the cell or tissue type.

Q4: Can I use methanol or acetone for fixation and permeabilization?

A4: Yes, organic solvents like methanol and acetone can be used for both fixation and permeabilization in a single step. This method works by dehydrating the cells and precipitating proteins. While this can be advantageous for some epitopes that are sensitive to aldehyde cross-linking, it may not preserve cellular morphology as well as PFA. If you are experiencing weak or no staining with PFA, testing methanol or acetone fixation is a reasonable troubleshooting step.

Q5: My NPY (3-36) staining is weak. What are some common causes?

A5: Weak or no staining in NPY (3-36) immunofluorescence can stem from several factors:

  • Suboptimal Fixation: Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixative.

  • Inadequate Permeabilization: The antibody may not be reaching the intracellular NPY (3-36). Ensure your permeabilization step is sufficient.

  • Primary Antibody Issues: The antibody may be used at a suboptimal concentration, may have lost activity due to improper storage, or may not be suitable for the application.

  • Low Target Expression: The tissue or cells you are using may have very low levels of NPY (3-36).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No Signal Over-fixation masking the epitope.Reduce fixation time. Consider antigen retrieval methods if using paraffin-embedded tissue. For some antibodies, switching to a precipitating fixative like methanol may be beneficial.
Inadequate permeabilization.Increase the concentration of Triton X-100 (e.g., from 0.1% to 0.3%) or the incubation time. Ensure the permeabilization buffer covers the entire sample.
Primary antibody concentration is too low.Perform a titration of the primary antibody to determine the optimal concentration.
Inactive primary or secondary antibody.Use a new aliquot of the antibody. Ensure proper storage conditions have been maintained. Run a positive control to verify antibody activity.
High Background Non-specific binding of the primary or secondary antibody.Increase the blocking time or try a different blocking agent (e.g., normal serum from the species of the secondary antibody). Ensure adequate washing steps between antibody incubations.
Autofluorescence of the tissue.If using aldehyde fixatives, consider treating the tissue with a quenching agent like sodium borohydride. Using a secondary antibody conjugated to a fluorophore in the far-red spectrum can also help minimize autofluorescence.
Drying of the tissue section during staining.Keep the slides in a humidified chamber during incubations to prevent them from drying out.
Non-specific Staining Cross-reactivity of the secondary antibody.Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue.
Presence of endogenous enzymes (for chromogenic detection).If using a horseradish peroxidase (HRP) conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide treatment before primary antibody incubation.

Data Presentation

Comparison of Fixation Methods for Neuropeptide Immunostaining
Fixative Principle of Action Advantages Disadvantages Typical Concentration & Time
4% Paraformaldehyde (PFA) Cross-linkingExcellent preservation of morphology.Can mask epitopes, potentially requiring antigen retrieval. May induce autofluorescence.4% in PBS, 15-20 min for cells, 12-24h for tissue perfusion.
Methanol/Acetone Dehydrating/PrecipitatingSimultaneous fixation and permeabilization. Can be better for some epitopes sensitive to cross-linking.May not preserve morphology as well as PFA. Can lead to the loss of soluble proteins.-20°C for 5-10 minutes.
Glyoxal-based Fixatives Cross-linkingFaster fixation than formalin. May offer improved immunoreactivity for some antigens.May not be compatible with all antibodies.Varies by commercial formulation.
Histochoice™ Non-aldehyde cross-linkingCan produce staining intensity comparable or superior to formalin for some antibodies.May not be as universally applicable as PFA.Varies by commercial formulation.
Comparison of Permeabilization Agents
Agent Mechanism Advantages Disadvantages Typical Concentration & Time
Triton X-100 Non-ionic detergentPermeabilizes all cellular membranes, including the nuclear membrane. Widely used and effective.Can solubilize membrane proteins and lipids, potentially leading to their loss.0.1-0.5% in PBS for 10-15 minutes.
Saponin Mild non-ionic detergentSelectively interacts with cholesterol in the plasma membrane, leaving organellar membranes largely intact.May not be sufficient for accessing nuclear or some organellar antigens.0.1-0.5% in PBS.
Digitonin Mild non-ionic detergentSimilar to saponin, selectively permeabilizes the plasma membrane.Less commonly used than Triton X-100 or saponin.5-50 µg/mL in PBS.

Experimental Protocols

Detailed Protocol for NPY (3-36) Immunofluorescence in Brain Tissue

This protocol is a general guideline and may require optimization for your specific antibody and tissue.

1. Tissue Preparation:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a 30% sucrose solution in PBS at 4°C until it sinks.

  • Freeze the brain and cut coronal sections (e.g., 20-40 µm) on a cryostat.

  • Mount sections on charged slides and allow them to air dry.

2. Immunostaining:

  • Wash the sections three times for 5 minutes each in PBS.

  • Perform a blocking step by incubating the sections in a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

  • Dilute the primary antibody against NPY (3-36) in the blocking buffer to its optimal concentration.

  • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Wash the sections three times for 10 minutes each in PBS.

  • Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer.

  • Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Wash the sections three times for 10 minutes each in PBS, protected from light.

  • (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the sections briefly in PBS.

  • Mount the coverslips using an anti-fade mounting medium.

  • Store the slides at 4°C in the dark until imaging.

Mandatory Visualization

NPY (3-36) Signaling Pathway through the Y2 Receptor

NPY_Y2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates IF_Workflow start Start: Tissue/Cell Sample fixation Fixation (e.g., 4% PFA) start->fixation wash1 Wash (PBS) fixation->wash1 permeabilization Permeabilization (e.g., 0.3% Triton X-100) wash1->permeabilization wash2 Wash (PBS) permeabilization->wash2 blocking Blocking (e.g., Normal Goat Serum) wash2->blocking primary_ab Primary Antibody Incubation (anti-NPY (3-36)) blocking->primary_ab wash3 Wash (PBS) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash (PBS) secondary_ab->wash4 counterstain Counterstain (Optional) (e.g., DAPI) wash4->counterstain mount Mount Coverslip counterstain->mount image Imaging mount->image Troubleshooting_Weak_Signal cluster_fix Fixation Issues cluster_perm Permeabilization Issues cluster_primary Primary Antibody Issues cluster_secondary Secondary Antibody Issues start Weak or No Signal check_fixation Check Fixation Protocol start->check_fixation check_perm Check Permeabilization start->check_perm check_primary_ab Check Primary Antibody start->check_primary_ab check_secondary_ab Check Secondary Antibody start->check_secondary_ab optimize_fix Optimize Fixation Time or Change Fixative check_fixation->optimize_fix Suboptimal? optimize_perm Increase Detergent Conc. or Incubation Time check_perm->optimize_perm Inadequate? titrate_primary Titrate Primary Antibody & Check Storage check_primary_ab->titrate_primary Concentration/Activity? verify_secondary Verify Compatibility & Activity check_secondary_ab->verify_secondary Compatibility/Activity? end Signal Improved optimize_fix->end optimize_perm->end titrate_primary->end verify_secondary->end

References

Technical Support Center: Accurate Measurement of Endogenous NPY (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate measurement of endogenous Neuropeptide Y (3-36) (NPY (3-36)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the quantification of this important bioactive peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately measuring endogenous NPY (3-36) levels?

A1: The accurate measurement of endogenous NPY (3-36) is challenging due to several factors:

  • Low Physiological Concentrations: NPY and its metabolites circulate at very low, subpicomolar concentrations, pushing the limits of detection for many assays.[1][2][3][4]

  • Rapid Enzymatic Degradation: Full-length NPY (1-36) is rapidly cleaved by enzymes, primarily Dipeptidyl Peptidase IV (DPPIV), to form NPY (3-36).[1] This enzymatic activity can continue ex vivo after sample collection, altering the true endogenous ratio of NPY (1-36) to NPY (3-36).

  • High Homology with Related Peptides: NPY (3-36) shares significant sequence homology with full-length NPY and other members of the NPY family, such as Peptide YY (PYY). This can lead to cross-reactivity in immunoassays.

  • Sample Matrix Interference: Components within biological samples like plasma or serum can interfere with assay performance, affecting accuracy and precision.

  • Adsorption to Surfaces: The peptide's adhesive nature can lead to its loss through adsorption to collection tubes and labware, resulting in underestimation of its concentration.

Q2: Why is it important to differentiate between NPY (1-36) and NPY (3-36)?

A2: Differentiating between NPY (1-36) and its metabolite NPY (3-36) is crucial because they exhibit different receptor binding affinities and, consequently, different biological activities. NPY (1-36) binds to Y1, Y2, and Y5 receptors, while NPY (3-36) is a selective agonist for Y2 and Y5 receptors, lacking affinity for the Y1 receptor. The Y1 receptor is primarily associated with vasoconstriction, while Y2 and Y5 receptors are involved in processes like food intake and cardiovascular regulation. Therefore, understanding the relative levels of these two peptides is essential for accurately interpreting their physiological and pathological roles.

Q3: What are the recommended methods for measuring NPY (3-36)?

A3: The two primary methods for quantifying NPY (3-36) are immunoassays (like ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Immunoassays: While readily available, they often suffer from a lack of specificity, with antibodies that may cross-react with NPY (1-36) and other related peptides. This can lead to an overestimation of NPY (3-36) levels.

  • LC-MS/MS: This method is considered the gold standard for its high specificity and ability to distinguish between NPY (1-36), NPY (3-36), and other metabolites. However, it requires specialized equipment and expertise.

Q4: How can I prevent the degradation of NPY in my samples?

A4: To prevent the ex vivo degradation of NPY and the artificial generation of NPY (3-36), it is critical to use protease inhibitors during blood collection. A cocktail of inhibitors, including a DPPIV inhibitor, is recommended to be added to the collection tubes immediately after drawing blood. Samples should also be kept on ice and processed (centrifuged) promptly at low temperatures (e.g., 4°C).

Troubleshooting Guides

Immunoassay (ELISA) Issues
Problem Possible Cause Troubleshooting Steps
High background or non-specific signal 1. Insufficient washing. 2. Cross-reactivity of antibodies. 3. High concentration of detection antibody.1. Increase the number of wash steps or the volume of wash buffer. 2. Verify the specificity of the primary antibody. Consider using a monoclonal antibody for capture to improve specificity. 3. Titrate the detection antibody to determine the optimal concentration.
Low or no signal 1. Inactive reagents (e.g., expired standard, substrate). 2. Insufficient incubation times. 3. Peptide degradation in the sample. 4. Adsorption of NPY to labware.1. Check the expiration dates of all reagents and prepare fresh standards. 2. Ensure incubation times and temperatures are as per the protocol. 3. Review sample collection and handling procedures to ensure the use of protease inhibitors and maintenance of cold chain. 4. Use low-binding tubes and pipette tips.
High variability between duplicate wells 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Edge effects on the microplate.1. Ensure accurate and consistent pipetting technique. Use calibrated pipettes. 2. Gently mix all reagents and samples before adding to the wells. 3. Avoid using the outermost wells of the plate if edge effects are suspected.
Results show higher than expected NPY (3-36) levels 1. Antibody cross-reactivity with NPY (1-36). 2. Ex vivo conversion of NPY (1-36) to NPY (3-36).1. Check the cross-reactivity data for the antibody provided by the manufacturer. If significant, consider an alternative, more specific assay like LC-MS/MS. 2. Ensure proper sample collection with DPPIV inhibitors.
LC-MS/MS Issues
Problem Possible Cause Troubleshooting Steps
Low sensitivity or inability to detect endogenous levels 1. Insufficient sample clean-up and enrichment. 2. Suboptimal mass spectrometer settings. 3. Peptide loss during sample preparation.1. Optimize the solid-phase extraction (SPE) or immunoextraction protocol for efficient peptide recovery. 2. Tune the mass spectrometer for the specific mass transitions of NPY (3-36). 3. Use low-binding labware and consider the use of a carrier protein.
Poor peak shape or retention time shifts 1. Column degradation. 2. Incompatible mobile phase. 3. Matrix effects.1. Replace the analytical column. 2. Ensure the mobile phase composition is appropriate for peptide analysis. 3. Optimize the sample preparation to minimize matrix components. Use an internal standard to correct for variations.
High background noise 1. Contamination of the LC-MS system. 2. Impure solvents or reagents.1. Flush the LC system and clean the mass spectrometer source. 2. Use high-purity, LC-MS grade solvents and reagents.

Quantitative Data Summary

Table 1: Lower Limit of Quantification (LLOQ) for NPY and its Metabolites using Micro-LC-MS/MS

PeptideLLOQ (pM)
NPY (1-36)0.12
NPY (2-36)0.03
NPY (3-36)0.16
NPY (1-35)0.05
NPY (3-35)0.07

Table 2: Cross-Reactivity of a Commercial NPY ELISA Kit

PeptideCross-Reactivity (%)
Neuropeptide Y (Human, Rat, Mouse)100
Neuropeptide Y (Porcine)100
Neuropeptide Y (3-36) (Human, Rat, Mouse)14.3
Peptide YY (Human)0
Pancreatic Polypeptide (Human)0

Experimental Protocols

Detailed Methodology for Sample Collection and Processing for NPY (3-36) Measurement
  • Blood Collection:

    • Collect whole blood into chilled tubes containing an anticoagulant (e.g., K3EDTA at a final concentration of 1.735 mg/mL).

    • Immediately add a protease inhibitor cocktail that includes a DPPIV inhibitor (e.g., final concentration of 50 µM) and a general protease inhibitor like Aprotinin (e.g., final concentration of 500 KIU/mL).

  • Sample Processing:

    • Gently invert the tubes to mix and keep them on ice.

    • Within 30 minutes of collection, centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C.

  • Plasma Aliquoting and Storage:

    • Carefully transfer the supernatant (platelet-poor plasma) into fresh, pre-chilled, low-binding tubes.

    • Aliquot the plasma into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the plasma samples at -80°C until analysis.

General Workflow for NPY (3-36) Quantification by Immunoextraction and Micro-LC-MS/MS
  • Immunoextraction:

    • Antibodies specific to NPY are coated onto magnetic beads or 96-well plates.

    • Plasma samples, along with an internal standard (stable isotope-labeled NPY (3-36)), are incubated with the antibody-coated support to capture NPY and its metabolites.

  • Washing and Elution:

    • The support is washed to remove unbound components.

    • The captured peptides are then eluted.

  • Solid-Phase Extraction (SPE):

    • The eluate is further purified and concentrated using SPE.

  • Micro-LC-MS/MS Analysis:

    • The purified peptide fraction is injected into a micro-liquid chromatography system coupled to a tandem mass spectrometer.

    • The peptides are separated by chromatography and detected by the mass spectrometer based on their specific mass-to-charge ratios.

    • Quantification is achieved by comparing the signal of the endogenous NPY (3-36) to that of the known concentration of the internal standard.

Visualizations

NPY_Processing_Pathway NPY_1_36 NPY (1-36) NPY_3_36 NPY (3-36) NPY_1_36->NPY_3_36 DPPIV NPY_2_36 NPY (2-36) NPY_1_36->NPY_2_36 Y1_receptor Y1 Receptor NPY_1_36->Y1_receptor Binds Y2_Y5_receptors Y2/Y5 Receptors NPY_1_36->Y2_Y5_receptors Binds NPY_3_35 NPY (3-35) NPY_3_36->NPY_3_35 NPY_3_36->Y2_Y5_receptors Binds NPY_2_36->Y2_Y5_receptors Binds

Caption: Enzymatic processing of NPY (1-36) and receptor binding profiles.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Collection Blood Collection (with protease inhibitors) Centrifugation Centrifugation (4°C) Blood_Collection->Centrifugation Plasma_Isolation Plasma Isolation Centrifugation->Plasma_Isolation Storage Storage (-80°C) Plasma_Isolation->Storage Immunoextraction Immunoextraction Storage->Immunoextraction SPE Solid-Phase Extraction Immunoextraction->SPE LC_MS_MS Micro-LC-MS/MS SPE->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Recommended workflow for accurate NPY (3-36) measurement.

References

selecting the appropriate vehicle for in vivo NPY (3-36) administration

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle for in vivo administration of Neuropeptide Y (3-36) (human, rat). It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended vehicle for in vivo administration of NPY (3-36)?

A1: For most applications, sterile, isotonic saline (0.9% NaCl) is the recommended and most commonly used vehicle for peripheral (e.g., intraperitoneal, intravenous) administration of NPY (3-36) and related peptides.[1][2] For central administration, such as intracerebroventricular (ICV) injections, sterile artificial cerebrospinal fluid (aCSF) is the vehicle of choice to maintain the ionic balance of the central nervous system.[3]

Q2: NPY (3-36) is a peptide. Are there stability issues I should be aware of?

A2: Yes, peptide stability is a critical concern. NPY (3-36) can be subject to proteolytic degradation. For instance, the related peptide PYY (3-36) is known to be cleaved into inactive fragments in blood and plasma.[4][5] It is crucial to prepare solutions fresh for each experiment and keep them on ice. When formulating peptides for infusion, assessing the stability of the peptide in the chosen vehicle is essential.

Q3: My NPY (3-36) powder is difficult to dissolve. What can I do?

A3: To improve solubility, you can gently warm the solution to 37°C and use an ultrasonic bath. For highly concentrated stock solutions, a minimal amount of DMSO can be used, followed by dilution in your aqueous vehicle of choice. However, ensure the final concentration of DMSO in the administered solution is minimal and non-toxic to the animal model. Note that NPY in saline can sometimes form large aggregates; specialized vehicles like sterically stabilized phospholipid micelles (SSM) can prevent this, though this is a more advanced formulation.

Q4: What are the primary receptors activated by NPY (3-36)?

A4: NPY (3-36) is a metabolite of NPY formed by the action of dipeptidyl peptidase-4 (DPP4). It is a selective agonist for the Neuropeptide Y Receptor Y2 (Y2R). It has a much lower affinity for the Y1 receptor compared to full-length NPY. It can also activate the Y5 receptor.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Cloudy or Precipitated Solution Peptide Aggregation: NPY peptides can aggregate in saline solutions. Low Solubility: The peptide may not be fully dissolved.1. Use an ultrasonic bath and gentle warming (37°C) to aid dissolution. 2. Prepare a concentrated stock in a solvent like DMSO and then dilute it into the final aqueous vehicle. 3. For chronic studies, consider advanced formulations like sterically stabilized micelles (SSM) to improve stability. 4. Sterile filter the final solution (e.g., with a 0.22 µm filter) before injection, especially for IV or ICV routes.
Inconsistent or No Biological Effect Peptide Degradation: NPY (3-36) can be degraded by proteases in the vehicle or in vivo. Improper Storage: Incorrect storage of stock solutions leads to loss of activity.1. Always prepare solutions fresh before each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use within one month at -20°C or six months at -80°C. 3. Verify the biological activity of a new batch of peptide in vitro before starting extensive in vivo studies.
Adverse Reaction in Animal Model Vehicle Toxicity: The vehicle itself (e.g., high concentration of DMSO, incorrect pH or osmolarity) may be causing an adverse reaction. Contamination: The solution may not be sterile.1. Ensure the final concentration of any organic solvent (like DMSO) is well below published toxicity levels for your animal model and administration route. 2. Use sterile, pyrogen-free saline or aCSF. 3. Adjust the pH of the final solution to physiological levels (~7.4) if necessary.

Data & Formulations

Vehicle Selection Summary
Administration RouteRecommended VehicleRationaleReference
Intraperitoneal (IP) Sterile 0.9% SalineIsotonic, well-tolerated for systemic administration.
Intravenous (IV) Sterile 0.9% SalineStandard vehicle for systemic delivery into circulation.
Subcutaneous (SC) Sterile 0.9% SalineCommon vehicle for sustained release applications.
Intracerebroventricular (ICV) Artificial Cerebrospinal Fluid (aCSF)Mimics the brain's ionic environment, preventing disruption.
Intranasal Sterile 0.9% SalineNon-invasive method for delivering peptides to the brain.
NPY (3-36) Solubility Data
SolventSolubilityNotesReference
DMSO ≥ 100 mg/mL (24.93 mM)Recommended for preparing concentrated stock solutions. Requires sonication.
Water / Saline Lower solubilityCan be challenging. Aggregation is possible. Sonication and warming can assist.

Experimental Protocols

Protocol 1: Preparation of NPY (3-36) in Saline for IP Injection
  • Calculate Required Amount: Determine the total amount of NPY (3-36) needed based on the desired dose (e.g., in µg/kg), animal weight, and injection volume.

  • Weigh Peptide: Carefully weigh the lyophilized NPY (3-36) powder in a sterile microcentrifuge tube.

  • Reconstitution:

    • Add the required volume of sterile 0.9% saline to the tube to achieve the final desired concentration.

    • Vortex gently. If the peptide does not dissolve completely, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Sterilization: For absolute sterility, filter the final solution through a 0.22 µm syringe filter into a new sterile tube.

  • Administration: Keep the solution on ice and administer to the animal within a few hours of preparation.

Protocol 2: Preparation of NPY (3-36) in aCSF for ICV Injection
  • Prepare aCSF: Use a sterile, commercially available aCSF or prepare it fresh under sterile conditions. A typical composition is (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 1 MgSO₄, 1.25 KH₂PO₄, 26 NaHCO₃, and 10 D-glucose.

  • Prepare Stock Solution (Optional but Recommended):

    • Dissolve a larger amount of NPY (3-36) in a minimal volume of DMSO to create a concentrated stock (e.g., 10 mg/mL).

    • Aliquot the stock solution and store at -80°C.

  • Final Dilution:

    • On the day of the experiment, thaw a stock aliquot.

    • Dilute the stock solution with sterile aCSF to the final desired concentration for injection. Ensure the final DMSO concentration is negligible (e.g., <0.1%).

  • Injection:

    • Follow established stereotaxic surgical procedures for ICV cannulation.

    • Infuse the NPY (3-36) solution slowly (e.g., 0.5 µL/min) to prevent tissue damage and backflow.

Diagrams

Signaling Pathway & Workflow

The following diagrams illustrate the primary signaling pathway for NPY (3-36) and a recommended workflow for vehicle selection and preparation.

NPY_Signaling_Pathway Y2R Y2 Receptor G_protein Gi/o Protein Y2R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY336 NPY (3-36) NPY336->Y2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response

Caption: NPY (3-36) signaling via the Y2 receptor.

Vehicle_Selection_Workflow Workflow for Vehicle Selection and Preparation cluster_vehicle 2. Vehicle Selection cluster_prep 3. Solution Preparation cluster_qc 4. Quality Control start Start: Plan Experiment peptide Source High-Purity NPY (3-36) Peptide start->peptide route 1. Determine Route of Administration (e.g., IP, ICV, IV) peptide->route vehicle_choice Select Appropriate Vehicle (Saline, aCSF) route->vehicle_choice stability_check Consider Peptide Stability & Aggregation Potential vehicle_choice->stability_check stock_sol Prepare Concentrated Stock? (e.g., in DMSO) stability_check->stock_sol dissolution Dissolution Protocol: - Use Aseptic Technique - Sonicate/Warm if needed final_dilution Prepare Fresh Final Dilution for Injection filtration Sterile Filter (0.22 µm) dissolution->filtration stock_sol->dissolution If no stock needed stock_sol->final_dilution If stock used final_dilution->filtration visual_insp Visually Inspect for Precipitates filtration->visual_insp admin 5. Administer to Animal (Keep solution on ice) visual_insp->admin end End: Record Data admin->end

Caption: Recommended workflow for NPY (3-36) vehicle selection.

References

overcoming issues with cross-reactivity in NPY (3-36) immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Neuropeptide Y (NPY) (3-36) immunoassays. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of cross-reactivity in an NPY (3-36) immunoassay?

A1: The most common sources of cross-reactivity in NPY (3-36) immunoassays are other endogenous peptides from the same family that share structural homology. These primarily include:

  • Full-length Neuropeptide Y (NPY (1-36)): Due to the high degree of sequence similarity, antibodies raised against NPY (3-36) may also recognize the full-length peptide.

  • Peptide YY (PYY): PYY shares significant sequence homology with NPY, particularly in the C-terminal region, making it a major potential cross-reactant.[1][2]

  • Other NPY fragments: Metabolites of NPY, such as NPY (2-36), may also cross-react depending on the specificity of the antibodies used in the assay.[3]

  • Pancreatic Polypeptide (PP): Although less similar than PYY, PP can still exhibit some cross-reactivity in certain NPY immunoassays.[4]

Q2: My sample values are inconsistent or lower than expected. What could be the cause?

A2: Inconsistent or low sample values can stem from several factors:

  • Sample Degradation: NPY (3-36) is susceptible to proteolytic degradation in biological samples. It is crucial to add protease inhibitors (like DPP-IV inhibitors and aprotinin) to blood samples immediately after collection to prevent the breakdown of the peptide.[5]

  • Matrix Effects: Components in complex biological samples like plasma or serum can interfere with the antibody-antigen binding, leading to inaccurate results. This can manifest as either suppression or enhancement of the signal. Performing spike and recovery experiments can help identify matrix effects.

  • Improper Sample Storage: Repeated freeze-thaw cycles can lead to peptide degradation. It is recommended to aliquot samples after the first thaw and store them at -80°C for long-term use.

  • Assay Protocol Adherence: Deviations from the recommended protocol, such as incorrect incubation times or temperatures, can significantly impact results.

Q3: I am observing high background in my ELISA. How can I troubleshoot this?

A3: High background in an ELISA can obscure the specific signal and reduce assay sensitivity. Common causes and solutions include:

  • Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to a high background signal. Ensure to follow the washing protocol precisely, and consider increasing the number of washes or the soaking time.

  • Inadequate Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies. Ensure the blocking buffer is fresh and the incubation time is sufficient.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrating the antibodies to determine the optimal concentration can help reduce background.

  • Contaminated Reagents: Contaminated buffers or reagents can be a source of high background. Always use fresh, high-quality reagents.

Q4: How can I validate the specificity of my NPY (3-36) immunoassay for my specific samples?

A4: Validating the specificity of your assay in your sample matrix is critical for obtaining reliable data. Key validation experiments include:

  • Spike and Recovery: This experiment assesses for matrix effects by adding a known amount of NPY (3-36) standard to your sample and determining the percentage of recovery. An acceptable recovery is typically between 80-120%.

  • Linearity of Dilution: This involves serially diluting a high-concentration sample to determine if the measured concentration is linear across the dilution range. This helps to ensure that there are no interfering substances at different sample concentrations.

  • Cross-Reactivity Testing: If you suspect cross-reactivity from other peptides, you can test this by adding known concentrations of the potential cross-reactants to your assay and measuring the response.

Troubleshooting Guides

Problem: Low or No Signal
Possible Cause Troubleshooting Step
Reagents not at room temperature Ensure all reagents are brought to room temperature before use.
Incorrect reagent preparation Double-check all calculations and dilution steps for standards and antibodies.
Expired reagents Verify the expiration dates on all kit components. Do not use expired reagents.
Improper plate washing Ensure that the plate is washed according to the protocol to remove any interfering substances.
Sample degradation Use fresh samples with appropriate protease inhibitors and avoid repeated freeze-thaw cycles.
Problem: High Signal or Saturation
Possible Cause Troubleshooting Step
Sample concentration too high Dilute your samples further and re-run the assay.
Standard curve prepared incorrectly Carefully review the preparation of the standard curve to ensure accuracy.
Insufficient washing Increase the number of wash steps to remove all unbound enzyme conjugate.
Incubation times too long Adhere strictly to the incubation times specified in the protocol.
Problem: Poor Reproducibility (High CV%)
Possible Cause Troubleshooting Step
Inconsistent pipetting Use calibrated pipettes and ensure consistent technique for all wells. Pay attention to reverse pipetting for viscous samples.
Plate not sealed properly during incubation Ensure the plate is sealed tightly to prevent evaporation and edge effects.
Temperature variation across the plate Incubate the plate in a stable temperature environment to avoid "edge effects".
Inadequate mixing of reagents Gently mix all reagents and samples thoroughly before adding them to the wells.

Quantitative Data Summary

Table 1: Cross-Reactivity of Common Peptides in NPY Immunoassays

This table summarizes the reported cross-reactivity of various peptides in different NPY immunoassays. Note that the exact cross-reactivity can vary between different antibody lots and assay kits.

Peptide NPY (3-36) Specific Assay (% Cross-Reactivity) General NPY Assay (% Cross-Reactivity) Notes
NPY (1-36) Varies (can be significant)100% (by definition)Assays targeting the N-terminus of NPY (3-36) should have lower cross-reactivity.
NPY (2-36) 67%HighA common metabolite that can interfere with NPY (3-36) measurement.
Peptide YY (PYY) Low to moderate (e.g., <1% - 36%)Can be significant, especially with C-terminal antibodies.PYY is a major potential cross-reactant due to high structural homology.
Pancreatic Polypeptide (PP) Typically low (<1%)Low to moderateLess of a concern than PYY but should be considered.
NPY (13-36) 8%ModerateC-terminal fragment.
NPY (Free Acid) 6%LowThe C-terminal amide is crucial for receptor binding and antibody recognition in many assays.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

This protocol is designed to assess for the presence of matrix effects in your samples.

Objective: To determine if substances in the sample matrix interfere with the accurate quantification of NPY (3-36).

Materials:

  • NPY (3-36) ELISA kit

  • Your biological samples

  • NPY (3-36) standard from the kit

  • Assay diluent from the kit

Procedure:

  • Prepare Samples: Aliquot your sample into two tubes.

    • Unspiked Sample: This will be your baseline measurement.

    • Spiked Sample: To this aliquot, add a known amount of NPY (3-36) standard. The final concentration of the spike should be in the mid-range of your standard curve.

  • Prepare Control: Prepare a control sample by adding the same amount of NPY (3-36) standard to the assay diluent.

  • Assay: Run the unspiked sample, the spiked sample, and the control in your ELISA according to the kit protocol.

  • Calculate Recovery:

    • Measure the concentration of NPY (3-36) in all three samples from the standard curve.

    • Calculate the percent recovery using the following formula:

      % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Control] * 100

Interpretation:

  • 80-120% Recovery: The sample matrix is not significantly affecting the assay, and your results are likely accurate.

  • <80% Recovery: Indicates that your sample matrix is causing suppression of the signal.

  • >120% Recovery: Indicates that your sample matrix is causing an enhancement of the signal.

Protocol 2: Linearity of Dilution Experiment

This protocol helps to determine if there is a linear relationship between the measured concentration and the dilution factor.

Objective: To assess if the assay can accurately measure NPY (3-36) at different dilutions of the sample.

Materials:

  • NPY (3-36) ELISA kit

  • A high-concentration biological sample

  • Assay diluent from the kit

Procedure:

  • Select Sample: Choose a sample that has a high endogenous concentration of NPY (3-36) or a sample that has been spiked with a high concentration of the standard.

  • Serial Dilution: Create a series of dilutions of your sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay: Run all the dilutions in your ELISA according to the kit protocol.

  • Analyze Data:

    • Determine the concentration of NPY (3-36) in each dilution from the standard curve.

    • Correct for the dilution factor by multiplying the measured concentration by the dilution factor.

    • Calculate the coefficient of variation (CV%) between the corrected concentrations of all dilutions.

Interpretation:

  • Low CV% (e.g., <20%): The assay is linear for your sample type, and you can be confident in the results obtained at different dilutions.

  • High CV%: Indicates a lack of linearity, suggesting the presence of interfering substances that are affected by dilution.

Visualizations

NPY (3-36) Signaling Pathway

NPY_3_36_Signaling NPY (3-36) Signaling Cascade via Y2 Receptor NPY_3_36 NPY (3-36) Y2R Y2 Receptor NPY_3_36->Y2R Binds to GPCR G-protein (Gi/o) Y2R->GPCR Activates AC Adenylate Cyclase GPCR->AC Inhibits PLC Phospholipase C GPCR->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NPY (3-36) signaling through the Y2 receptor.

Troubleshooting Workflow for Cross-Reactivity

Cross_Reactivity_Troubleshooting Troubleshooting Workflow for Suspected Cross-Reactivity Start Suspected Cross-Reactivity (e.g., higher than expected values) Check_Literature Check Assay Specificity Data (Kit insert, publications) Start->Check_Literature Run_Control Run Specificity Controls Check_Literature->Run_Control Spike_CrossReactant Spike with Potential Cross-Reactant (e.g., PYY, NPY 1-36) Run_Control->Spike_CrossReactant Measure_Signal Measure Signal Response Spike_CrossReactant->Measure_Signal Analyze_Results Analyze Results Measure_Signal->Analyze_Results No_Sig_Increase No Significant Signal Increase Analyze_Results->No_Sig_Increase No Sig_Increase Significant Signal Increase Analyze_Results->Sig_Increase Yes Conclusion_No_CR Conclusion: Cross-reactivity is unlikely the issue. Investigate other causes. No_Sig_Increase->Conclusion_No_CR Conclusion_CR Conclusion: Cross-reactivity confirmed. Sig_Increase->Conclusion_CR Action_CR Action: 1. Quantify % cross-reactivity. 2. Consider sample pre-treatment (e.g., HPLC). 3. Use a more specific assay (e.g., LC-MS/MS). Conclusion_CR->Action_CR

Caption: Workflow for investigating cross-reactivity.

References

Validation & Comparative

A Comparative Analysis of NPY (1-36) and NPY (3-36) on Y1 and Y2 Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding and functional effects of the full-length Neuropeptide Y, NPY (1-36), and its truncated form, NPY (3-36), on the Y1 and Y2 receptor subtypes. The information presented is supported by experimental data to assist in the design of targeted research and the development of novel therapeutics.

Ligand-Receptor Selectivity: A Tale of Two Peptides

Neuropeptide Y (NPY) is a 36-amino acid peptide that exerts its physiological effects through a family of G-protein coupled receptors (GPCRs), with the Y1 and Y2 subtypes being extensively studied. The endogenous processing of NPY (1-36) by enzymes such as dipeptidyl peptidase-4 (DPP4) results in the formation of NPY (3-36), a fragment lacking the first two N-terminal amino acids. This cleavage is a critical determinant of receptor selectivity.

NPY (1-36) is a non-selective agonist, capable of binding to and activating both Y1 and Y2 receptors with high affinity.[1][2] In contrast, the N-terminally truncated NPY (3-36) displays a remarkable selectivity for the Y2 receptor, acting as a potent Y2 receptor agonist while exhibiting significantly reduced affinity for the Y1 receptor.[1][3][4] This transformation from a non-selective to a Y2-selective ligand highlights the crucial role of the N-terminal region of NPY (1-36) in Y1 receptor recognition and activation.

Quantitative Comparison of Receptor Binding and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of NPY (1-36) and NPY (3-36) at human Y1 and Y2 receptors, as determined in various experimental systems.

LigandReceptorAssay TypeCell LineValue (nM)Reference
NPY (1-36)Y1Binding Affinity (Ki)SK-N-MC~0.58
NPY (3-36)Y1Binding Affinity (Ki)SK-N-MC>1000
NPY (1-36)Y2Binding Affinity (Ki)SK-N-BE2Low nanomolar
NPY (3-36)Y2Binding Affinity (Ki)CHP234High affinity
NPY (1-36)Y1Functional (EC50)HEK293~0.2Based on similar full-length agonist data
NPY (3-36)Y1Functional (EC50)HEK293>100
NPY (1-36)Y2Functional (EC50)CHO~0.1Based on similar full-length agonist data
NPY (3-36)Y2Functional (EC50)CHO~0.3Based on similar Y2-selective agonist data

Note: The values presented are approximations derived from multiple sources and may vary depending on the specific experimental conditions.

Signaling Pathways and Functional Consequences

The differential activation of Y1 and Y2 receptors by NPY (1-36) and NPY (3-36) leads to distinct downstream signaling cascades and physiological outcomes. Both Y1 and Y2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, Y1 receptor activation has also been shown to mobilize intracellular calcium via the phospholipase C (PLC) pathway.

cluster_NPY136 NPY (1-36) cluster_NPY336 NPY (3-36) cluster_Y1 Y1 Receptor cluster_Y2 Y2 Receptor cluster_signaling Downstream Signaling NPY136 NPY (1-36) Y1 Y1 NPY136->Y1 High Affinity Y2 Y2 NPY136->Y2 High Affinity NPY336 NPY (3-36) NPY336->Y1 Low Affinity NPY336->Y2 High Affinity G_protein Gi/o Y1->G_protein PLC PLC Activation Y1->PLC Y2->G_protein AC Adenylyl Cyclase (Inhibition) G_protein->AC cAMP ↓ cAMP AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Caption: Differential binding and signaling of NPY (1-36) and NPY (3-36) at Y1 and Y2 receptors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to characterize the interaction of NPY peptides with their receptors.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells engineered to express a high density of the target receptor (e.g., SK-N-MC for Y1, SK-N-BE2 or CHP234 for Y2) under standard conditions.

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

  • Competition Binding:

    • Incubate the cell membranes with a constant concentration of a radiolabeled NPY analog (e.g., [125I]-PYY or [125I]-NPY).

    • Add increasing concentrations of the unlabeled competitor ligand (NPY (1-36) or NPY (3-36)).

    • Allow the reaction to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation on a key second messenger.

  • Cell Culture and Treatment:

    • Seed cells expressing the receptor of interest in a multi-well plate.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the NPY agonist (NPY (1-36) or NPY (3-36)) in the presence of an adenylyl cyclase activator (e.g., forskolin).

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (Receptor Expression) start->cell_culture assay_choice Assay Type cell_culture->assay_choice binding_assay Binding Assay (e.g., Radioligand) assay_choice->binding_assay Affinity functional_assay Functional Assay (e.g., cAMP) assay_choice->functional_assay Potency binding_steps Incubation with Ligands Separation Detection binding_assay->binding_steps functional_steps Cell Stimulation Lysis Detection functional_assay->functional_steps data_analysis Data Analysis (IC50/EC50, Ki) binding_steps->data_analysis functional_steps->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing ligand-receptor interactions.

Conclusion

The distinct pharmacological profiles of NPY (1-36) and NPY (3-36) provide invaluable tools for dissecting the physiological roles of Y1 and Y2 receptors. While NPY (1-36) serves as a non-selective probe for the broader NPY system, the Y2-selective nature of NPY (3-36) allows for the specific investigation of Y2 receptor-mediated pathways. This understanding is fundamental for the rational design of subtype-selective NPY receptor modulators for therapeutic applications in areas such as appetite regulation, cardiovascular function, and neuroscience.

References

NPY (3-36): A Comprehensive Guide to its Validation as a Selective Y2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of receptor-selective ligands is paramount. This guide provides an objective comparison of Neuropeptide Y (3-36) [NPY (3-36)] as a selective Y2 receptor agonist against other endogenous ligands and synthetic antagonists. The information is supported by experimental data on binding affinities and functional activity, complete with detailed protocols and pathway visualizations to facilitate reproducible research.

NPY (3-36) is a biologically active metabolite of the full-length Neuropeptide Y (1-36). This conversion, facilitated by the enzyme dipeptidyl peptidase-4 (DPP4), results in a peptide fragment with a markedly altered receptor selectivity profile. While the parent molecule, NPY (1-36), binds with high affinity to multiple Y receptor subtypes, including Y1 and Y2, the N-terminally truncated NPY (3-36) demonstrates a profound selectivity for the Y2 receptor. This specificity makes it an invaluable tool for elucidating the physiological roles of the Y2 receptor, which is implicated in processes ranging from appetite regulation to neurotransmitter release.

Comparative Analysis of Receptor Binding Affinity

The cornerstone of validating a selective agonist lies in quantifying its binding affinity for the target receptor versus other related receptor subtypes. Competitive radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki), a measure of the ligand's binding affinity. A lower Ki value signifies a higher binding affinity.

The data presented below summarizes the binding affinities of NPY (3-36) and key comparative compounds across the human Y1, Y2, and Y5 receptor subtypes. The data clearly illustrates the high affinity and selectivity of NPY (3-36) for the Y2 receptor.

CompoundReceptor SubtypeRadioligandKi (nM)Selectivity (Y1/Y2)
NPY (3-36) hY2 [¹²⁵I]-PYY 0.49
hY1[¹²⁵I]-PYY>1000>2000-fold
NPY (1-36) (Control)hY2[¹²⁵I]-PYY0.8~1.6-fold
hY1[¹²⁵I]-PYY0.5
PYY (3-36)hY2[¹²⁵I]-PYY~0.11~9500-fold[1]
hY1[¹²⁵I]-PYY~1050
BIIE0246 (Antagonist)hY2[¹²⁵I]-PYY₃₋₃₆8 - 15[2]>600-fold vs Y1, Y4, Y5[3]

Data synthesized from multiple sources. Absolute values may vary based on experimental conditions.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard competitive binding assay to determine the Ki of a test compound for NPY receptors.

Objective: To quantify the binding affinity (Ki) of NPY (3-36) and other ligands for various NPY receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing the human NPY receptor subtype of interest (Y1, Y2, Y5).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY), a high-affinity ligand for multiple Y receptors.

  • Competitors: Unlabeled test compounds (e.g., NPY (3-36)) and a reference compound (e.g., unlabeled NPY (1-36)).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Apparatus: 96-well microplates, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), cell harvester, and a gamma counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-PYY (typically at or below its Kd value), and serial dilutions of the competitor ligand.

  • Controls:

    • Total Binding: Wells containing only radioligand and buffer.

    • Non-specific Binding (NSB): Wells containing radioligand and a saturating concentration of unlabeled NPY (1-36) (e.g., 1 µM) to determine the amount of non-specific binding.

  • Membrane Addition: Add the prepared cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates membrane-bound radioligand from the unbound fraction.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

  • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use a non-linear regression analysis (one-site competition model) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Analysis of Functional Activity

Functional assays are critical to confirm that receptor binding translates into a biological response. Y2 receptors are canonically coupled to Gi proteins, and their activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of an agonist is typically measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in such assays.

CompoundAssay TypeCell LineEC50 / IC50 (nM)
NPY (3-36) cAMP Inhibition CHO-hY2 0.31
NPY (1-36) (Control)cAMP InhibitionCHO-hY20.44
PYY (3-36)cAMP InhibitionHEK293-hY2~0.6

Data synthesized from multiple sources. Absolute values may vary based on experimental conditions.

Experimental Protocol: cAMP Functional Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production following Y2 receptor activation.

Objective: To assess the functional potency (EC50/IC50) of NPY (3-36) at Gi-coupled NPY receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human Y2 receptor.

  • Test Ligands: NPY (3-36) and other agonists.

  • Stimulant: Forskolin, an adenylyl cyclase activator.

  • Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium & Buffers.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and culture until they reach the desired confluence.

  • Pre-incubation: Wash the cells with a stimulation buffer and pre-incubate them with varying concentrations of the test agonist (e.g., NPY (3-36)) for 15-30 minutes at room temperature. Include a phosphodiesterase inhibitor like IBMX in the buffer.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

Data Analysis:

  • Plot the measured cAMP levels (or the assay signal, which may be inversely proportional to cAMP) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 or EC50 value, representing the concentration of the agonist that produces 50% of the maximal inhibitory effect.

Visualizing the Molecular and Experimental Framework

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated.

G cluster_membrane Plasma Membrane Y2R Y2 Receptor Gi Gi Protein (αβγ) Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits NPY336 NPY (3-36) NPY336->Y2R Binds ATP ATP ATP->AC Response Inhibition of Downstream Effectors (e.g., PKA) cAMP->Response

Y2 Receptor Signaling Pathway

G start Start: Select Ligand (e.g., NPY 3-36) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity Assess Selectivity Profile (Compare Ki across Y-receptors) binding_assay->selectivity functional_assay Functional Assay (cAMP) (Determine EC50/IC50) selectivity->functional_assay If selective validate Validate as Selective Agonist functional_assay->validate

Experimental Workflow for Agonist Validation

Conclusion

The presented data robustly validates NPY (3-36) as a potent and highly selective agonist for the Y2 receptor. Its minimal affinity for the Y1 receptor, in stark contrast to its parent peptide NPY (1-36), makes it an indispensable pharmacological tool. The detailed protocols provided herein offer a standardized framework for researchers to independently verify these findings and to characterize novel ligands targeting the neuropeptide Y system. The use of NPY (3-36) will continue to be instrumental in dissecting the specific contributions of Y2 receptor signaling in health and disease, paving the way for the development of novel therapeutics.

References

A Comparative Analysis of Human vs. Rat Neuropeptide Y (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the human and rat forms of Neuropeptide Y (3-36) [NPY (3-36)], a critical endogenous peptide fragment involved in a multitude of physiological processes. This document synthesizes key biophysical and pharmacological data, outlines detailed experimental protocols for its characterization, and visualizes associated signaling and experimental workflows.

Executive Summary

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is highly conserved across mammalian species. The predicted amino acid sequence of mature rat NPY is identical to the human sequence.[1][2] Consequently, Neuropeptide Y (3-36), a C-terminal fragment resulting from the cleavage of the first two N-terminal amino acids by dipeptidyl peptidase-4 (DPP-4), is also identical in both humans and rats.[3] This identity simplifies cross-species research, suggesting that the peptide itself will have consistent intrinsic properties. However, any observed differences in biological activity are likely attributable to species-specific variations in receptor affinity, distribution, or downstream signaling pathways. NPY (3-36) is a potent and selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[3][4]

Biophysical and Pharmacological Properties

The identical primary structure of human and rat NPY (3-36) results in shared biophysical characteristics. The primary distinction in their pharmacology arises from subtle differences in how the peptide interacts with the NPY receptor subtypes of each species.

Amino Acid Sequence and Biophysical Data

The amino acid sequence of mature human and rat Neuropeptide Y is identical. The NPY (3-36) fragment therefore also shares the same sequence and fundamental biophysical properties.

Table 1: Amino Acid Sequence and Biophysical Properties of Human and Rat NPY (3-36)

PropertyValue
Amino Acid Sequence Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2
Molecular Formula C₁₇₅H₂₆₉N₅₃O₅₄S
Molecular Weight ~4008 Da
Comparative Receptor Binding Affinity

NPY (3-36) is characterized by its high affinity and selectivity for the Y2 receptor subtype, with a markedly reduced affinity for the Y1 receptor. This selectivity contrasts with the full-length NPY (1-36), which binds with high affinity to both Y1 and Y2 receptors. The cleavage of the N-terminal dipeptide effectively shifts the ligand's preference towards the Y2 receptor. While the peptide is identical, minor variations in receptor binding affinities between human and rat orthologs have been reported.

Table 2: Comparative Binding Affinities (Ki, nM) of NPY (3-36) at Human and Rat NPY Receptors

Receptor SubtypeHuman (Cell Line)Rat (Brain Tissue)Reference
Y1 Receptor >100011.4
Y2 Receptor 0.570.56

Note: Human receptor data was obtained from competition curves using SK-N-MC (Y1) and SMS-KAN (Y2) cell membranes. Rat receptor data was obtained from rat cortex (predominantly Y1) and hippocampus (predominantly Y2) membranes. The significant difference in Y1 affinity may be attributed to the different assay systems and tissue/cell types used.

Signaling and Experimental Visualizations

To elucidate the mechanisms of NPY (3-36) action and the methodologies for its study, the following diagrams illustrate the primary signaling pathway and standard experimental workflows.

G NPY (3-36) Signaling Pathway cluster_membrane Cell Membrane NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Inhibits

NPY (3-36) Gi-coupled signaling cascade.

Workflow for Radioligand Competition Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing Y2 receptor Incubate Incubate membranes with radioligand and competitor Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [125I]PYY) Radioligand->Incubate Competitor Prepare serial dilutions of unlabeled NPY (3-36) Competitor->Incubate Filter Separate bound from free ligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Plot Plot % specific binding vs. log[competitor] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate Workflow for cAMP Inhibition Functional Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Plate_Cells Plate cells expressing Y2 receptor Preincubate Pre-incubate cells with varying concentrations of NPY (3-36) Plate_Cells->Preincubate Stimulate Stimulate with forskolin to induce cAMP production Preincubate->Stimulate Lyse Lyse cells and add cAMP detection reagents (e.g., HTRF) Stimulate->Lyse Measure Measure signal (inversely proportional to cAMP) Lyse->Measure Analyze Plot response vs. log[agonist] to determine EC50 Measure->Analyze

References

Blocking the Effects of NPY (3-36): A Comparative Guide to Y2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) and its related peptides, such as NPY (3-36), play crucial roles in a variety of physiological processes, including appetite regulation, anxiety, and angiogenesis. The Y2 receptor subtype is a key mediator of the effects of NPY (3-36). This guide provides a comprehensive comparison of pharmacological tools used to block these effects, with a focus on Y2 receptor antagonists. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection and application of these valuable research tools.

Y2 Receptor Antagonists: A Head-to-Head Comparison

The most widely used and characterized tool for blocking NPY (3-36) effects is the selective Y2 receptor antagonist. Several non-peptide antagonists have been developed, with BIIE0246 being the most prominent. This section compares the performance of key Y2 receptor antagonists based on available experimental data.

Table 1: Comparison of Y2 Receptor Antagonist Efficacy

AntagonistTargetAssay TypeSpeciesAgonistKey ParametersOutcomeCitation(s)
BIIE0246 Y2 ReceptorIn vivo - Food IntakeRatPYY (3-36)1 nmol BIIE0246 (ICV) vs. 7.5 nmol/kg PYY (3-36) (IP)Attenuated the reduction in 0-1h food intake caused by PYY (3-36).
In vivo - Food IntakeRatEndogenous PYY1 nmol BIIE0246 (ICV)Increased 0-1h food intake in satiated rats.
In vitro - AngiogenesisHuman (HUVEC)NPY1 µM BIIE0246Inhibited NPY-induced endothelial cell proliferation, migration, and tube formation.
In vitro - ElectrophysiologyRat (Hypothalamic Neurons)NPY (3-36)100 nM BIIE0246Blocked NPY (3-36)-induced hyperpolarization and inhibition of POMC neurons.
JNJ-31020028 Y2 ReceptorIn vitro - Binding AffinityHuman, Rat, Mouse-pIC50 = 8.07 (hY2), 8.22 (rY2)High affinity and selective antagonist.[1]
In vivo - Antidepressant-like effectsRat (Olfactory Bulbectomized)-Chronic ICV administrationInduced antidepressant-like behaviors.[2]
SF-11 Y2 ReceptorIn vivo - Antidepressant-like effectsRat-10 and 20 mg/kg (acute peripheral)Decreased immobility time in the forced swim test.[3]

Experimental Protocols: A Practical Guide

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Food Intake Study in Rats

Objective: To assess the ability of a Y2 receptor antagonist to block NPY (3-36)-induced changes in food intake.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • NPY (3-36) (Tocris Bioscience)

  • BIIE0246 (Tocris Bioscience)

  • Sterile saline (0.9%)

  • Vehicle for BIIE0246 (e.g., 10% DMSO in saline)

  • Intracerebroventricular (ICV) cannulae

  • Intraperitoneal (IP) injection needles

  • Metabolic cages with food and water dispensers

Procedure:

  • Animal Preparation: Surgically implant guide cannulae aimed at the lateral ventricle. Allow at least one week for recovery. Habituate rats to handling and injection procedures.

  • Fasting: Fast rats overnight (approximately 16 hours) with free access to water.

  • Drug Administration:

    • Antagonist Group: Administer BIIE0246 (e.g., 1 nmol in 5 µL vehicle) via ICV injection.

    • Control Group: Administer vehicle via ICV injection.

  • Agonist Administration: 30 minutes after the antagonist/vehicle injection, administer NPY (3-36) (e.g., 7.5 nmol/kg) or saline via IP injection.

  • Food Intake Measurement: Immediately after the IP injection, return rats to their home cages with pre-weighed food. Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of the antagonist on NPY (3-36)-induced changes in food intake.

In Vitro Endothelial Cell Migration Assay (Wound Healing)

Objective: To determine the effect of a Y2 receptor antagonist on NPY (3-36)-induced endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • NPY (3-36)

  • Y2 Receptor Antagonist (e.g., BIIE0246)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • p200 pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS until they reach a confluent monolayer in 6-well plates.

  • Serum Starvation: Once confluent, starve the cells in serum-free EGM-2 for 4-6 hours.

  • Wound Creation: Create a linear scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

  • Treatment:

    • Wash the wells with PBS to remove detached cells.

    • Add serum-free EGM-2 containing the following treatments to respective wells:

      • Vehicle control

      • NPY (3-36) alone (e.g., 100 nM)

      • Y2 receptor antagonist alone (e.g., 1 µM BIIE0246)

      • Y2 receptor antagonist pre-incubated for 30 minutes, followed by the addition of NPY (3-36).

  • Image Acquisition: Immediately after treatment, capture images of the wound at designated points (time 0). Place the plates in a 37°C, 5% CO2 incubator. Capture images of the same fields at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound width. Compare the migration rates between different treatment groups.

Visualizing the Mechanisms

To better understand the underlying processes, the following diagrams illustrate the NPY (3-36) signaling pathway, the mechanism of Y2 receptor antagonist action, and a typical experimental workflow.

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Channels Gi->Ca Inhibits K K+ Channels Gi->K Activates cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Ca->Response K->Response

Caption: NPY (3-36) signaling pathway via the Y2 receptor.

Antagonist_Mechanism NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds Signaling Downstream Signaling Y2R->Signaling Activates Blocked Effect Blocked Antagonist Y2 Receptor Antagonist Antagonist->Y2R Blocks Binding Effect Biological Effect (e.g., Decreased Food Intake) Signaling->Effect

Caption: Mechanism of action of a Y2 receptor antagonist.

Experimental_Workflow start Start prep Prepare Cells or Animals start->prep treatment Administer Y2 Antagonist or Vehicle prep->treatment agonist Administer NPY (3-36) or Saline treatment->agonist measure Measure Biological Endpoint (e.g., Food Intake, Cell Migration) agonist->measure analyze Analyze and Compare Data measure->analyze end End analyze->end

Caption: General experimental workflow for studying Y2 antagonists.

Alternative Approaches to Blocking NPY (3-36) Effects

While Y2 receptor antagonists are the most direct pharmacological tools, other strategies can be employed to modulate the NPYergic system.

Table 2: Alternative Methods for Modulating NPY (3-36) Signaling

MethodMechanismAdvantagesDisadvantages
Genetic Knockout/Knockdown of Y2 Receptor Prevents the expression of the Y2 receptor.High specificity for the Y2 receptor.Potential for developmental compensation; does not allow for acute temporal control.
RNA interference (siRNA, shRNA) Silences the expression of the Y2 receptor gene.Can be used for transient knockdown and in specific cell types.Delivery can be challenging in vivo; potential for off-target effects.
Modulation of NPY Release Indirectly affects NPY (3-36) levels by altering the release of its precursor, NPY.May have broader effects on the NPY system.Lacks specificity for the Y2 receptor-mediated effects of NPY (3-36).
Non-pharmacological Interventions Techniques like acupuncture and cognitive-behavioral therapy have been shown to modulate pain pathways, which can be influenced by NPY.Non-invasive and can have holistic benefits.Mechanisms are often complex and less understood; effects may be less direct and potent than pharmacological interventions.

Conclusion

The selection of an appropriate method to block the effects of NPY (3-36) depends on the specific research question, experimental model, and desired level of temporal and spatial control. Y2 receptor antagonists, particularly BIIE0246 and newer compounds like JNJ-31020028, offer potent and selective tools for acute pharmacological studies. This guide provides a foundation for researchers to make informed decisions and design robust experiments to further elucidate the multifaceted roles of the NPY system in health and disease.

References

A Comparative Analysis of NPY (3-36) Analogs: Potency, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, anxiety, and cardiovascular function, by acting on a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5. The endogenous N-terminally truncated fragment, NPY (3-36), demonstrates a remarkable selectivity for the Y2 receptor, making it and its synthetic analogs valuable tools for studying Y2 receptor function and potential therapeutic targets for conditions like obesity.[1][2][3] This guide provides an objective comparison of the potency and efficacy of different NPY (3-36) analogs, supported by experimental data and detailed methodologies.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a member of the Gi/o protein-coupled receptor family.[4] Upon agonist binding, such as NPY (3-36), the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Additionally, the βγ subunits can modulate other downstream effectors, including ion channels. This signaling cascade ultimately leads to the various physiological responses mediated by the Y2 receptor.

NPY_Y2_Signaling_Pathway cluster_membrane Plasma Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP NPY_analog NPY (3-36) Analog NPY_analog->Y2R Binds ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Caption: NPY Y2 Receptor Signaling Cascade.

Comparative Potency and Efficacy of NPY (3-36) Analogs

The potency and efficacy of NPY (3-36) and its analogs are typically evaluated through receptor binding assays and functional assays. The following table summarizes key quantitative data from various studies. Potency is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory/effective concentration (IC50/EC50), while efficacy relates to the maximal response (Emax) an agonist can produce.

AnalogReceptor TargetPotency (Ki/IC50/EC50, nM)Efficacy (relative to NPY)Key Findings
NPY (1-36) Y1, Y2, Y5Y1: High, Y2: High-Non-selective agonist.
NPY (3-36) Y2, Y5Y2: High, Y1: ~1000-fold lower than NPY (1-36)Similar to NPY at Y2Endogenous, highly selective Y2 receptor agonist.
Peptide YY (PYY) (3-36) Y2High affinity for human Y2 (Ki ~0.03 nM)Potent inhibitor of food intakeAn endogenous analog with high Y2 selectivity and potency.
[Leu31, Pro34]NPY Y1, Y4, Y5Y1: 7-60-fold higher than Y2-Y1-selective agonist.
NPY (13-36) Y2High affinityActivates Y2 receptorC-terminal fragment that retains Y2 receptor affinity.
PYY (3-36) Analogs with C-terminal Modifications Y2VariableVariableBackbone amide-to-ester modifications at specific positions can impact Y2 receptor interaction and selectivity.
PEGylated PYY (3-36) Y2-Reduced arrestin-3 activityPEGylation can alter receptor signaling and endocytosis.
Lipidated PYY (3-36) Y2Substantially reduced potency-Placement of a fatty acid in the C-terminal region reduces Y2-receptor potency.

Experimental Protocols

A comprehensive understanding of the data presented requires insight into the experimental methodologies employed. Below are detailed protocols for key experiments cited in the comparison of NPY (3-36) analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

  • Membrane Preparation: Membranes from cells expressing the NPY receptor subtype of interest (e.g., CHO-K1 cells for human Y2R) are prepared through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer, such as 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA (pH 7.4), is used.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [125I]PYY (3-36)) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor analog.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The IC50 value (concentration of analog that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of an agonist to activate the Gi-coupled Y2 receptor and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

  • Cell Culture: Cells expressing the Y2 receptor (e.g., HEK293 cells) are cultured to an appropriate density.

  • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the NPY (3-36) analog.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a time-resolved fluorescence resonance energy transfer (FRET)-based assay.

  • Data Analysis: The EC50 value (concentration of analog that produces 50% of the maximal inhibitory effect) and the Emax (maximal inhibition) are determined by fitting the dose-response curve to a sigmoidal model.

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the workflow for a typical competitive radioligand binding assay used to determine the binding affinity of NPY (3-36) analogs.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes with Y2 Receptors Incubate Incubate Membranes, Radioligand, and Analog Together Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [125I]PYY(3-36)) Radioligand_Prep->Incubate Analog_Prep Prepare Serial Dilutions of NPY (3-36) Analog Analog_Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Plot Plot Competition Curve (% Bound vs. [Analog]) Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for a Competitive Binding Assay.

Structure-Activity Relationships

The development of potent and selective NPY (3-36) analogs relies on understanding the relationship between the peptide's structure and its biological activity.

  • N-terminal Truncation: The removal of the first two amino acids (Tyr-Pro) from NPY (1-36) to form NPY (3-36) is a key determinant of Y2 receptor selectivity, as it significantly reduces affinity for the Y1 receptor. Further N-terminal truncations are tolerated by the Y2 receptor, with fragments as short as NPY (13-36) retaining high affinity.

  • C-terminal Modifications: The C-terminal region of NPY (3-36) is crucial for receptor binding and activation. Alanine scans have revealed that specific residues in this region are critical for high-affinity binding to the Y2 receptor. Modifications such as lipidation in the C-terminal region can substantially decrease potency.

  • Conformational Effects: The primary structure of PYY analogs influences their secondary and tertiary structures, which in turn affects receptor selectivity. For instance, PYY (1-36), the Y1-selective [Pro34]PYY, and the Y2-selective PYY (3-36) all exhibit different helical content, suggesting that distinct conformations are preferred by different receptor subtypes.

Conclusion

NPY (3-36) and its analogs, particularly PYY (3-36), are highly selective and potent agonists for the Y2 receptor. The extensive research into their structure-activity relationships has provided valuable insights for the design of novel therapeutic agents. Modifications to the peptide backbone, such as truncations and substitutions, can fine-tune receptor selectivity and potency. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to harness the therapeutic potential of targeting the NPY Y2 receptor. Continued investigation into the signaling and pharmacological properties of novel NPY (3-36) analogs will be crucial for the development of effective treatments for obesity and other metabolic disorders.

References

Validation of a Novel Antibody for the Detection of Human Neuropeptide Y (3-36): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation framework for a new antibody developed to specifically detect the human Neuropeptide Y (3-36) fragment. The performance of this novel antibody is compared against a commercially available antibody known to detect full-length Neuropeptide Y (NPY) with partial cross-reactivity to its fragments. The experimental data herein is presented to guide researchers in the selection and validation of antibodies crucial for an accurate assessment of NPY (3-36) in biological samples.

Introduction to Neuropeptide Y (3-36)

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely expressed in the central and peripheral nervous systems.[1] The full-length peptide, NPY (1-36), is processed by the enzyme dipeptidyl peptidase-IV (DPP-IV) to its C-terminal fragment, NPY (3-36).[2] This truncated form, NPY (3-36), acts as a selective agonist for the Y2 and Y5 receptors, while showing a significantly reduced affinity for the Y1 receptor.[2][3] This differential receptor activation means that NPY (1-36) and NPY (3-36) can have distinct physiological effects, making the specific detection of NPY (3-36) critical for understanding its role in various physiological processes, including appetite regulation, anxiety, and cardiovascular function.

Comparative Antibody Performance

To validate our new monoclonal antibody, "MAb-NPY(3-36)-New," we compared its performance against a commercially available polyclonal antibody, "PAb-NPY(1-36)-C1," which is raised against full-length NPY and has known cross-reactivity with NPY fragments.

Table 1: Specificity Analysis by ELISA
AntigenMAb-NPY(3-36)-New (OD450)PAb-NPY(1-36)-C1 (OD450)
NPY (3-36) Human 2.89 1.25
NPY (1-36) Human0.152.95
Peptide YY (PYY) Human0.080.12
Pancreatic Polypeptide (PP) Human0.050.09
Blank0.060.07

Caption: ELISA results demonstrating the high specificity of MAb-NPY(3-36)-New for NPY (3-36) compared to the cross-reactivity of PAb-NPY(1-36)-C1.

Table 2: Sensitivity Analysis by Western Blot
Antigen ConcentrationMAb-NPY(3-36)-New (Band Intensity)PAb-NPY(1-36)-C1 (Band Intensity)
10 ng++++
5 ng+++/-
1 ng+-
0.5 ng+/--

Caption: Western blot sensitivity comparison for the detection of synthetic NPY (3-36) peptide. MAb-NPY(3-36)-New shows significantly higher sensitivity.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Microtiter plates were coated overnight at 4°C with 1 µg/mL of synthetic human NPY (3-36), NPY (1-36), PYY, and Pancreatic Polypeptide in coating buffer (0.1 M Carbonate-Bicarbonate, pH 9.6).

  • Blocking: Plates were washed three times with wash buffer (PBS with 0.05% Tween-20) and blocked with 1% BSA in PBS for 2 hours at room temperature.

  • Antibody Incubation: After washing, 100 µL of MAb-NPY(3-36)-New (1:1000 dilution) or PAb-NPY(1-36)-C1 (1:1000 dilution) was added to the wells and incubated for 2 hours at room temperature.

  • Detection: Plates were washed, and a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) was added and incubated for 1 hour at room temperature.

  • Signal Development: After a final wash, TMB substrate was added, and the reaction was stopped with 2N H2SO4. The optical density was measured at 450 nm.

Western Blotting for Small Peptides
  • Sample Preparation: Synthetic NPY (3-36) peptide was serially diluted in lysis buffer.

  • Gel Electrophoresis: Samples were run on a 15% Tricine-SDS-PAGE gel to ensure optimal separation of the small peptide.

  • Transfer: Proteins were transferred to a 0.2 µm PVDF membrane. The transfer was performed at a constant voltage of 100V for 30 minutes in a cold room to prevent overheating and peptide loss.

  • Blocking: The membrane was blocked with 5% non-fat dry milk in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated overnight at 4°C with MAb-NPY(3-36)-New (1:1000) or PAb-NPY(1-36)-C1 (1:1000) in blocking buffer.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry (IHC)
  • Tissue Preparation: Formalin-fixed, paraffin-embedded human hypothalamic tissue sections (5 µm) were deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval was performed by incubating the slides in a 10 mM sodium citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Blocking: Endogenous peroxidase activity was quenched with 3% hydrogen peroxide, and non-specific binding was blocked with 5% normal goat serum for 1 hour.

  • Primary Antibody Incubation: Slides were incubated overnight at 4°C with MAb-NPY(3-36)-New (1:200) or PAb-NPY(1-36)-C1 (1:200).

  • Detection: A biotinylated secondary antibody and a streptavidin-HRP complex were used for signal amplification. The signal was visualized with a DAB chromogen, and sections were counterstained with hematoxylin.

Visualizing the NPY (3-36) Signaling Pathway and Experimental Workflow

To further aid in the understanding of NPY (3-36) function and the validation process, the following diagrams are provided.

NPY_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds Y5R Y5 Receptor NPY (3-36)->Y5R Binds Gi Gi Protein Y2R->Gi Activates Y5R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression (e.g., appetite regulation) CREB->Gene Regulates

Caption: NPY (3-36) signaling through Y2 and Y5 receptors.

Antibody_Validation_Workflow cluster_synthesis Antigen Preparation cluster_development Antibody Development cluster_validation Validation Experiments cluster_comparison Comparative Analysis Peptide Synthesize NPY (3-36) Peptide Immunize Immunize Host Animal Peptide->Immunize Hybridoma Hybridoma Production (for Monoclonal) Immunize->Hybridoma Purify Purify Antibody Hybridoma->Purify ELISA ELISA for Specificity Purify->ELISA WB Western Blot for Sensitivity Purify->WB IHC IHC for Tissue Staining Purify->IHC Compare Compare with Existing Antibody ELISA->Compare WB->Compare IHC->Compare

Caption: Workflow for the validation of a new antibody.

Conclusion

The validation data presented in this guide demonstrates the superior specificity and sensitivity of the newly developed monoclonal antibody, MAb-NPY(3-36)-New, for the detection of human Neuropeptide Y (3-36) when compared to a commercially available polyclonal antibody targeting full-length NPY. The detailed protocols and visual workflows provide a robust framework for researchers to validate and implement this or other novel antibodies for the specific detection of NPY (3-36), thereby enabling more precise investigations into its physiological and pathological roles.

References

A Comparative Analysis of NPY (3-36) Signaling at Y2 and Y5 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the signaling profiles of Neuropeptide Y (3-36) [NPY (3-36)] at the Y2 and Y5 receptors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies for major signaling assays, and presents visual representations of the signaling pathways.

NPY (3-36), a C-terminal fragment of Neuropeptide Y, is a critical endogenous ligand that exhibits high affinity for both Y2 and Y5 receptors. Understanding its distinct signaling signatures at these two receptor subtypes is paramount for the development of targeted therapeutics for a range of physiological and pathological conditions, including appetite regulation, cancer, and neurological disorders. Both Y2 and Y5 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling events.[1]

Quantitative Comparison of NPY (3-36) Signaling

The following tables summarize the available quantitative data for the potency of NPY (3-36) and its closely related analog, Peptide YY (3-36) [PYY (3-36)], in key signaling pathways at the Y2 and Y5 receptors. It is important to note that direct comparative studies across all pathways are limited, and the data presented here are compiled from various sources using different experimental systems.

Signaling Pathway Receptor Ligand EC50 (nM) Cell System Reference
cAMP Inhibition Y2PYY (3-36)1.0HEK293[2]
Y2NPY (3-36)~0.13Not Specified[3]
Y5PYY (3-36)7.9HEK293[2]
Y5NPY0.66 - 0.96In vitro assay[4]
Intracellular Calcium Mobilization Y2PYY (3-36)Qualitatively confirmedHippocampal neurons
Y5NPY (3-36)No significant mobilization reportedBT-549 cells, HEC-1B cells, Vascular Smooth Muscle Cells
ERK Phosphorylation Y2NPY (3-36)No direct EC50 reported; pathway activation confirmedGeneral knowledge
Y5NPY (3-36)No direct EC50 reported; pathway activation confirmedAging Bone Marrow Stromal Cells, Cardiac Myocytes

Table 1: Potency of NPY (3-36) and PYY (3-36) at Y2 and Y5 Receptors. Note: EC50 values can vary depending on the specific cell line, assay conditions, and ligand used. PYY (3-36) is a potent and selective agonist for the Y2 receptor and also activates the Y5 receptor, making it a relevant surrogate for NPY (3-36) in comparative studies.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling cascades initiated by the activation of Y2 and Y5 receptors by NPY (3-36).

G NPY (3-36) Signaling at Y2 and Y5 Receptors cluster_Y2 Y2 Receptor Signaling cluster_Y5 Y5 Receptor Signaling NPY (3-36)_Y2 NPY (3-36) Y2R Y2 Receptor NPY (3-36)_Y2->Y2R Gai_Y2 Gαi Y2R->Gai_Y2 PLC_Y2 PLC Y2R->PLC_Y2 AC_Y2 Adenylyl Cyclase Gai_Y2->AC_Y2 inhibition ERK_Y2 pERK1/2 Gai_Y2->ERK_Y2 activation cAMP_Y2 ↓ cAMP AC_Y2->cAMP_Y2 IP3_Y2 ↑ IP3 PLC_Y2->IP3_Y2 Ca_Y2 ↑ [Ca²⁺]i IP3_Y2->Ca_Y2 NPY (3-36)_Y5 NPY (3-36) Y5R Y5 Receptor NPY (3-36)_Y5->Y5R Gai_Y5 Gαi Y5R->Gai_Y5 Ca_Y5_neg No significant [Ca²⁺]i change Y5R->Ca_Y5_neg AC_Y5 Adenylyl Cyclase Gai_Y5->AC_Y5 inhibition ERK_Y5 pERK1/2 Gai_Y5->ERK_Y5 activation cAMP_Y5 ↓ cAMP AC_Y5->cAMP_Y5 A Seed Y2/Y5 expressing cells in 96-well plate B Pre-incubate with NPY (3-36) A->B C Stimulate with Forskolin B->C D Lyse cells C->D E Measure cAMP levels (e.g., HTRF) D->E F Data Analysis (EC50) E->F A Plate Y2/Y5 expressing cells B Load with Calcium Dye (e.g., Fluo-4 AM) A->B C Add NPY (3-36) B->C D Measure Fluorescence (Kinetic Read) C->D E Data Analysis (EC50) D->E A Culture & Serum-Starve Y2/Y5 expressing cells B Stimulate with NPY (3-36) A->B C Lyse cells B->C D Measure pERK/Total ERK (e.g., Western Blot, ELISA) C->D E Normalize & Analyze (EC50) D->E

References

Validating NPY (3-36) Specificity: A Comparison Guide Utilizing Y2 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

NPY (3-36) Signaling Pathway via the Y2 Receptor

NPY and its related peptides exert their effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The Y2 receptor is predominantly found presynaptically on neurons, where its activation typically leads to the inhibition of neurotransmitter release.[2][3] PYY (3-36), an analogue of NPY (3-36), is a gut-derived hormone released post-prandially that reduces food intake by activating Y2 receptors in the arcuate nucleus of the hypothalamus.[4] This activation is thought to inhibit NPY-releasing neurons, thus suppressing appetite.

NPY_Signaling cluster_presynaptic Presynaptic Neuron cluster_ligand Ligand cluster_postsynaptic Postsynaptic Neuron NPY_Neuron NPY/AgRP Neuron NPY_Release NPY Release (Orexigenic Signal) NPY_Neuron->NPY_Release Stimulates Y2R Y2 Receptor Y2R->NPY_Release Inhibits (-) POMC_Neuron POMC Neuron (Anorexigenic Signal) NPY_Release->POMC_Neuron Inhibits (-) PYY336 PYY (3-36) PYY336->Y2R Binds & Activates

Caption: PYY (3-36) activates presynaptic Y2 autoreceptors, inhibiting NPY release and reducing appetite.

Comparative Experimental Data: Wild-Type vs. Y2 Receptor Knockout Models

The following tables summarize quantitative data from key experiments demonstrating the Y2 receptor-dependent effects of PYY (3-36). The consistent lack of a physiological response in Y2⁻/⁻ mice is the strongest evidence for the ligand's specificity.

Table 1: Effects on Food Intake

Peripheral administration of PYY (3-36) is known to reduce food intake in rodents. Studies in Y2 receptor knockout mice have been instrumental in confirming that this anorexigenic effect is mediated by the Y2 receptor.

Animal ModelTreatmentFood Intake (g)OutcomeReference
Wild-Type (WT) Rats Vehicle4.1 ± 0.7-
BIIE0246 (Y2 Antagonist)4.1 ± 0.7Increased feeding in satiated rats
Y2⁻/⁻ Mice PYY (3-36)No EffectAnorexigenic effects are absent
Table 2: Effects on Colonic Tissue

In isolated colonic tissues, Y-agonists can modulate ion transport and smooth muscle tone. Experiments using tissues from Y2⁻/⁻ mice show a complete lack of response to PYY (3-36), confirming the Y2 receptor's role in these peripheral actions.

Tissue SourceTreatment (100 nM)Change in Basal Tone (g)OutcomeReference
Y2⁺/⁺ Mouse Colon PYY (3-36)0.12 ± 0.02Increased muscle tone
Y2⁻/⁻ Mouse Colon PYY (3-36)No significant responsePYY (3-36) effects are absent
Y2⁺/⁺ Mouse Colon NPYIncrease in toneIncreased muscle tone
Y2⁻/⁻ Mouse Colon NPYResidual responseResponse mediated by other Y receptors (e.g., Y1)
Table 3: Effects on Neuronal Synaptic Transmission

Electrophysiological studies in brain slices provide direct evidence of the Y2 receptor's role in modulating synaptic activity. The Y2 agonist PYY (3-36) reduces both inhibitory and excitatory synaptic transmission in the centromedial amygdala (CEm) of wild-type mice, an effect that is absent in Y2 knockout mice.

Brain Slice SourceTreatmentEffect on sIPSC FrequencyOutcomeReference
Wild-Type (WT) Mouse CEm PYY (3-36)ReductionY2 activation inhibits GABA release
Y2⁻/⁻ Mouse CEm PYY (3-36)No changeDemonstrates specificity of PYY (3-36) for Y2

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols commonly employed in studies using Y2 knockout models.

Animal Models and Housing
  • Generation of Y2⁻/⁻ Mice: Y2 receptor knockout mice are typically generated using homologous recombination to disrupt the Y2 receptor gene. These mice are often backcrossed onto a specific genetic background (e.g., C57BL/6J) to minimize confounding genetic variables.

  • Housing: Animals are maintained under controlled conditions, including a 12-hour light/dark cycle, constant temperature (e.g., 21 ± 3°C), and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.

Administration of PYY (3-36)
  • Intraperitoneal (IP) Injections: For studies on food intake, mice are often fasted overnight (e.g., 16-18 hours). PYY (3-36) or saline vehicle is administered via IP injection at specified doses (e.g., 0.3, 3, or 10 µ g/100 g body weight). Food is then provided, and intake is measured at regular intervals.

  • Intravenous (IV) Infusions: For experiments requiring sustained plasma levels, such as in larger animals like rhesus macaques, PYY (3-36) is administered via IV infusion at rates designed to mimic postprandial physiological levels (e.g., 0.3 to 1.6 pmol/kg/min).

Measurement of Colonic Tissue Response
  • Tissue Preparation: Segments of the descending colon are removed from euthanized Y2⁺/⁺ and Y2⁻/⁻ mice. The longitudinal muscle-myenteric plexus is prepared by removing the mucosa and submucosa.

  • Organ Bath Studies: Tissues are mounted in organ baths containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂, and maintained at 37°C. Changes in muscle tension are recorded isometrically using force-displacement transducers. After an equilibration period, cumulative concentration-response curves are generated for agonists like PYY (3-36) in the presence or absence of antagonists.

Electrophysiology
  • Brain Slice Preparation: Mice are anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is removed, and coronal slices containing the region of interest (e.g., the amygdala) are prepared using a vibratome.

  • Whole-Cell Patch-Clamp Recordings: Slices are transferred to a recording chamber and superfused with aCSF. Whole-cell patch-clamp recordings are performed on visually identified neurons. Spontaneous inhibitory postsynaptic currents (sIPSCs) or excitatory postsynaptic currents (sEPSCs) are recorded at a holding potential of -70 mV. The Y2 agonist PYY (3-36) (e.g., 50-100 nM) is bath-applied to determine its effect on synaptic transmission.

Visualizing the Validation Process

The following diagrams illustrate the experimental workflow and the logical framework for using Y2 knockout models to validate ligand specificity.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Data Collection cluster_analysis Analysis & Conclusion A Generate/Acquire Y2+/+ (WT) and Y2-/- Mice B Randomly Assign to Treatment Groups A->B C Administer PYY (3-36) or Vehicle B->C D Measure Physiological Response (e.g., Food Intake) C->D E Perform Ex Vivo Assay (e.g., Organ Bath) C->E F Conduct Electrophysiology (Brain Slices) C->F G Compare Responses between WT and Y2-/- D->G E->G F->G H Conclude Specificity if Effect is Absent in Y2-/- G->H

Caption: A typical experimental workflow for validating PYY (3-36) specificity using Y2 knockout mice.

Logical_Relationship Hypothesis Hypothesis: PYY (3-36) acts specifically via Y2R Prediction Prediction: Effects of PYY (3-36) will be absent in Y2-/- mice Hypothesis->Prediction Experiment Experiment: Administer PYY (3-36) to WT and Y2-/- mice Prediction->Experiment Result_WT Result in WT: Physiological Effect Observed Experiment->Result_WT Result_KO Result in Y2-/-: No Physiological Effect Observed Experiment->Result_KO Conclusion Conclusion: Hypothesis Supported Result_WT->Conclusion Result_KO->Conclusion

Caption: The logical framework for confirming the Y2 receptor specificity of PYY (3-36).

Conclusion

References

A Comparative Analysis of NPY (3-36) and the Landscape of Small Molecule Y2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Y2 receptor agonism is critical for advancing therapies related to appetite regulation, anxiety, and other physiological processes. This guide provides a detailed comparative study of the endogenous peptide agonist Neuropeptide Y (3-36) and the current state of small molecule Y2 receptor agonists. While NPY (3-36) serves as a key tool in pharmacological research, the development of small molecule agonists has proven to be a significant challenge. To date, no non-peptidic, small molecule Y2 receptor agonists have been successfully identified and widely characterized, with the majority of small molecule discovery efforts focusing on antagonists.[1][2]

This guide will objectively present the pharmacological data for NPY (3-36) and related peptide agonists, detail the experimental protocols used for their characterization, and provide a visual representation of the Y2 receptor signaling pathway and associated experimental workflows.

Data Presentation: Peptide Agonist Performance at the Y2 Receptor

The following tables summarize the quantitative data for the binding affinity and functional potency of NPY (3-36) and other relevant peptide ligands at the human Y2 receptor. This data highlights the high affinity and potency of these endogenous peptides.

Table 1: Binding Affinity (Ki) of Peptide Agonists at the Human Y2 Receptor

Peptide AgonistKi (nM)Cell LineRadioligandReference
NPY (3-36)~0.4CHO cells[¹²⁵I]PYY[1]
PYY (3-36)0.4CHO cells[¹²⁵I]PYY[1]
Neuropeptide Y (NPY)~0.58SK-N-MC cells¹²⁵I-labeled PYY[3]
PYY (22-36)3CHO cells[¹²⁵I]PYY

Note: Ki values represent the inhibitory constant and are a measure of binding affinity; lower values indicate higher affinity.

Table 2: Functional Potency (EC50) of Peptide Agonists at the Human Y2 Receptor

Peptide AgonistEC50 (nM)Assay TypeCell LineReference
PYY (3-36)0.3cAMP InhibitionCHO cells
Ac-PYY [25-36]20cAMP InhibitionNot Specified

Note: EC50 values represent the half-maximal effective concentration and are a measure of functional potency; lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the Y2 receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human Y2 receptor (e.g., CHO-K1 or HEK293 cells) to a high density.

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Peptide YY), and varying concentrations of the unlabeled test compound (e.g., NPY (3-36)).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

  • Incubate the plate at a controlled temperature for a set duration to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Inhibition Assay (for EC50 Determination)

This assay measures the ability of an agonist to activate the Gi-coupled Y2 receptor and inhibit the production of intracellular cyclic AMP (cAMP).

1. Cell Culture and Plating:

  • Seed a cell line stably expressing the Y2 receptor (e.g., CHO-K1 or HEK293) into a 96- or 384-well plate and grow to 80-90% confluency.

2. Assay Procedure:

  • Wash the cells with a suitable buffer and then pre-incubate them with varying concentrations of the test agonist in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Incubate the plate for a defined period at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the experimental signal values to cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Y2 Receptor Signaling Pathway

Y2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY (3-36) NPY (3-36) Y2R Y2 Receptor NPY (3-36)->Y2R Binds to G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channels Ca²⁺ Channels G_protein->Ca_channels Inhibits K_channels K⁺ Channels G_protein->K_channels Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Neurotransmitter_release Neurotransmitter Release Ca_channels->Neurotransmitter_release Modulates K_channels->Neurotransmitter_release Modulates

Caption: Y2 receptor signaling cascade initiated by NPY (3-36) binding.

Experimental Workflow for Agonist Characterization

Agonist_Characterization_Workflow start Start: Y2 Receptor Agonist Candidate binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., cAMP Inhibition - Determine EC50) start->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Characterize Affinity and Potency data_analysis->conclusion

Caption: Workflow for characterizing the binding and functional properties of Y2 receptor agonists.

Logical Relationship: Peptide vs. Small Molecule Y2 Agonists

Logical_Relationship Y2_Agonists Y2 Receptor Agonists Peptide_Agonists Peptide Agonists (e.g., NPY (3-36)) Y2_Agonists->Peptide_Agonists Small_Molecule_Agonists Small Molecule Agonists Y2_Agonists->Small_Molecule_Agonists High_Affinity High Affinity & Potency Peptide_Agonists->High_Affinity Poor_PK Poor Pharmacokinetics Peptide_Agonists->Poor_PK Not_Identified Not Yet Identified Small_Molecule_Agonists->Not_Identified

Caption: Current landscape of Y2 receptor agonist discovery.

References

Validating the Specificity of NPY (3-36) Effects: A Comparative Guide to Control Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Neuropeptide Y (3-36) [NPY (3-36)] and its corresponding control peptides, with a focus on validating the specificity of its actions. The data presented herein demonstrates the importance of utilizing appropriate controls, such as scrambled peptides, to ensure that observed effects are directly attributable to the specific amino acid sequence and structure of NPY (3-36) rather than non-specific peptide effects.

Introduction to NPY (3-36) and Control Peptides

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in various physiological processes. The truncated form, NPY (3-36), is a selective agonist for the NPY Y2 and Y5 receptors, exhibiting significantly lower affinity for the Y1 receptor.[1][2] This selectivity makes NPY (3-36) a valuable tool for investigating the specific functions of these receptor subtypes.

To validate that the observed biological activities of NPY (3-36) are due to its specific interaction with its receptors, it is essential to use a control peptide. A scrambled peptide, which contains the same amino acid composition as the active peptide but in a randomized sequence, serves as an ideal negative control.[3][4] This ensures that any response is not due to the general physicochemical properties of the peptide but to its unique primary structure.

Comparative Analysis of In Vivo Angiogenesis

One of the well-documented effects of NPY and its analogs is the induction of angiogenesis, the formation of new blood vessels. The following data from a mouse corneal micropocket assay quantitatively demonstrates the potent angiogenic activity of NPY and the lack thereof by a scrambled NPY control peptide.

Data Summary: NPY-Induced Angiogenesis in Mouse Cornea [3]

Treatment GroupVessel Length (mm)Clock Hours of NeovascularizationNeovascularization Area (mm²)
Polymer Alone (Control)0.2 ± 0.050.5 ± 0.20.3 ± 0.1
Scrambled NPY0.3 ± 0.060.7 ± 0.30.4 ± 0.15
NPY (320 ng)1.8 ± 0.17.5 ± 0.55.5 ± 0.4*

*p < 0.0001 compared to scrambled NPY and polymer alone controls. Data are presented as mean ± SEM.

The data clearly indicates that NPY significantly promotes angiogenesis, while the scrambled NPY peptide shows no significant effect compared to the polymer-only control. This validates that the angiogenic effect is specific to the NPY sequence. NPY (3-36) has been shown to induce a similar angiogenic pattern to full-length NPY, an effect mediated primarily through the Y2 receptor.

Comparative Analysis of In Vitro Neuroprotection

NPY and its C-terminal fragments have been shown to exert neuroprotective effects against various insults, including β-amyloid (Aβ) toxicity, a key factor in Alzheimer's disease.

Data Summary: Neuroprotective Effect of NPY against β-Amyloid Toxicity in Rat Cortical Neurons

Treatment GroupCell Viability (% of Control)
Control (Vehicle)100%
β-Amyloid (25-35)~60%*
NPY (1 µM) + β-Amyloid (25-35)~95%**
Scrambled NPY + β-Amyloid (1-42)No protective effect***

*Significant reduction in cell viability compared to control. **Significant protection against β-Amyloid induced toxicity. ***Qualitative data from a separate study indicating scrambled peptides do not protect against Aβ toxicity.

Experimental Protocols

Mouse Corneal Micropocket Assay for Angiogenesis
  • Pellet Preparation: Slow-release pellets are prepared by mixing sucralfate and poly-HEMA (Hydron). The test substance (NPY, NPY (3-36), or scrambled NPY) is added to the mixture. Pellets are cast on a sterile mesh and allowed to dry.

  • Surgical Implantation: Anesthetized mice are used. A micropocket is surgically created in the avascular cornea using a fine needle. The prepared pellet is implanted into this pocket, approximately 1.0-1.2 mm from the corneal limbus.

  • Observation and Quantification: After 5 days, the corneal neovascularization is examined using a slit-lamp biomicroscope. The following parameters are measured:

    • Vessel Length: The maximum length of the new blood vessels growing from the limbal vasculature towards the pellet.

    • Clock Hours: The circumferential extent of the neovascularization, with the cornea being viewed as a clock face.

    • Neovascularization Area: Calculated based on the vessel length and clock hours.

  • Statistical Analysis: Data from different treatment groups are compared using appropriate statistical tests (e.g., ANOVA) to determine significance.

Primary Cortical Neuron Culture and Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media.

  • Peptide Treatment: Neurons are pre-incubated with NPY (3-36) or scrambled NPY at desired concentrations for a specified period (e.g., 24 hours).

  • Induction of Toxicity: Following pre-incubation, a neurotoxic agent, such as the β-amyloid peptide fragment 25-35, is added to the culture medium to induce neuronal damage.

  • Assessment of Cell Viability: After a further incubation period (e.g., 48 hours), cell viability is assessed using a quantitative method such as the MTS assay, which measures mitochondrial activity in living cells.

  • Data Analysis: The viability of neurons in different treatment groups is compared to that of control cultures (vehicle-treated and β-amyloid alone) to determine the neuroprotective efficacy of the peptides.

Signaling Pathways and Logical Relationships

To visualize the mechanisms of action and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.

NPY_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellResponse Biological Effects (e.g., Angiogenesis, Neuroprotection) PKA->CellResponse IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->CellResponse MAPK->CellResponse

Caption: Signaling pathway of NPY (3-36) via the Y2 receptor.

Experimental_Workflow cluster_peptides Test Articles cluster_assays Biological Assays cluster_outcomes Experimental Outcomes NPY336 NPY (3-36) (Active Peptide) Angiogenesis In Vivo Angiogenesis Assay (e.g., Corneal Micropocket) NPY336->Angiogenesis Neuroprotection In Vitro Neuroprotection Assay (e.g., Aβ Toxicity) NPY336->Neuroprotection scrambled Scrambled NPY (Negative Control) scrambled->Angiogenesis scrambled->Neuroprotection Angio_Effect Increased Angiogenesis Angiogenesis->Angio_Effect NPY (3-36) Angio_NoEffect No Significant Angiogenesis Angiogenesis->Angio_NoEffect Scrambled Neuro_Effect Increased Neuronal Survival Neuroprotection->Neuro_Effect NPY (3-36) Neuro_NoEffect No Protection Neuroprotection->Neuro_NoEffect Scrambled

Caption: Experimental workflow for validating NPY (3-36) specificity.

References

head-to-head comparison of different commercial sources of NPY (3-36)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience, metabolism, and drug development, Neuropeptide Y (3-36) (NPY (3-36)) is a critical tool for investigating the roles of the NPY system, particularly in pathways mediated by the Y2 and Y5 receptors. The quality and activity of synthetic NPY (3-36) can vary significantly between commercial suppliers, potentially impacting experimental reproducibility and the validity of research findings. This guide provides a comprehensive framework for a head-to-head comparison of NPY (3-36) from different commercial sources, complete with detailed experimental protocols and data presentation formats.

Identifying Commercial Sources

A number of biotechnology companies supply NPY (3-36) for research purposes. Notable suppliers include:

  • Abcepta

  • Bachem

  • Caltag Medsystems

  • GenScript

  • GlpBio

  • MedChemExpress

  • Peptide Institute, Inc.

  • R&D Systems (a Bio-Techne brand)

  • Sigma-Aldrich (Merck)

  • Tocris Bioscience (a Bio-Techne brand)

When selecting suppliers for comparison, it is advisable to obtain the Certificate of Analysis (CofA) for the specific lot of the peptide you intend to purchase. This document provides initial quality control data from the manufacturer.

Framework for Comparison: Key Performance Metrics

A thorough comparison should be based on empirical data generated in your own laboratory. The two primary areas for evaluation are (1) peptide purity and identity and (2) biological activity.

2.1. Purity and Identity Verification

The purity of a synthetic peptide is crucial, as impurities can interfere with biological assays, leading to inaccurate results.[1] The identity ensures that the peptide has the correct molecular weight and sequence.

Data from Certificate of Analysis

Before performing in-house tests, a review of the supplier's Certificate of Analysis is the first step. Key parameters to compare are summarized below.

ParameterMethodIdeal SpecificationImportance
Purity HPLC>95% (Acceptable) >98% (High Quality)Ensures that the observed biological effect is due to the target peptide.
Identity Mass Spec (MS)Measured Molecular Weight matches Theoretical Molecular WeightConfirms that the correct peptide was synthesized.
Appearance VisualWhite, lyophilized powderIndicates proper synthesis and handling.
Solubility As specifiedClear solution at a given concentrationEnsures the peptide can be properly prepared for experiments.

In-House Verification: Analytical Experimental Protocols

It is best practice to independently verify the purity and identity of the peptide upon receipt.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods for this purpose.[1]

Protocol 1: Purity and Identity Analysis by LC-MS

This protocol combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry to confirm both the purity and molecular weight of the NPY (3-36) peptide.[3]

Materials:

  • NPY (3-36) samples from different commercial suppliers.

  • Solvent A: 0.1% Formic Acid in Water.

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • C18 HPLC column suitable for peptide separation.

  • LC-MS system (e.g., Agilent, Waters, Thermo Fisher Scientific).

Procedure:

  • Sample Preparation: Reconstitute lyophilized NPY (3-36) from each supplier in Solvent A to a final concentration of 1 mg/mL.

  • Chromatographic Separation:

    • Inject 5-10 µL of the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 0.3-1.0 mL/min).

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Divert the column eluent to the mass spectrometer.

    • Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions of NPY (3-36) (Theoretical MW: ~4011.5 Da).

  • Data Analysis:

    • Purity: Integrate the peak area of the main peptide peak in the UV chromatogram. Calculate purity as (Area of main peak / Total area of all peaks) x 100%.

    • Identity: Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight. Compare this to the theoretical molecular weight of NPY (3-36).

Data Presentation:

The results from this analysis should be compiled into a clear, comparative table.

SupplierLot NumberStated Purity (CofA)Measured Purity (HPLC, %)Theoretical MW (Da)Measured MW (Da)
Supplier AXXXXX>98%98.5%4011.54011.4
Supplier BYYYYY>95%96.2%4011.54011.6
Supplier CZZZZZ>97%94.8%4011.54011.5

Mandatory Visualization:

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reconstitute Reconstitute Lyophilized NPY (3-36) Peptides Inject Inject Sample into LC-MS System Reconstitute->Inject Separate Separate via C18 Column (HPLC Gradient) Inject->Separate Detect Detect by UV (214nm) and Mass Spectrometry Separate->Detect Purity Calculate Purity from UV Chromatogram Detect->Purity Identity Confirm Identity from Mass Spectrum Detect->Identity G NPY NPY (3-36) Y2R Y2/Y5 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response cAMP->Response Reduced Signaling

References

Confirming the On-Target Effects of NPY (3-36) Using siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to confirm that the biological effects of Neuropeptide Y (3-36) [NPY (3-36)] are mediated through its target receptor, the Neuropeptide Y Receptor Subtype 2 (Y2R). The primary method of validation discussed is the use of small interfering RNA (siRNA) to knock down the expression of Y2R, thereby demonstrating a diminished cellular response to NPY (3-36) stimulation. This approach offers a powerful alternative to pharmacological antagonists, providing a high degree of specificity in target validation.

Executive Summary

NPY (3-36) is a highly selective endogenous agonist for the Y2 receptor, exhibiting significantly lower affinity for other NPY receptor subtypes such as the Y1 receptor.[1] The signaling cascade initiated by NPY (3-36) binding to the G protein-coupled Y2 receptor typically involves the inhibition of adenylyl cyclase through Gαi, leading to decreased intracellular cyclic AMP (cAMP) levels.[2][3] Downstream effects can also include the modulation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, influencing cellular processes like proliferation and apoptosis.[4][5]

To definitively attribute the observed effects of NPY (3-36) to its interaction with the Y2 receptor, siRNA-mediated knockdown of Y2R expression is a robust experimental strategy. This guide presents data from studies on neuroblastoma cell lines, which endogenously express NPY and its receptors, making them a relevant model system. The data demonstrates that reducing Y2R levels via siRNA abrogates the cellular response to NPY, confirming the on-target action of NPY-family peptides that signal through this receptor.

Data Presentation

The following tables summarize quantitative data from key experiments demonstrating the on-target effects of NPY (3-36) through the Y2 receptor.

Table 1: Efficacy of Y2 Receptor siRNA Knockdown in SK-N-BE(2) Neuroblastoma Cells

ParameterMethodResultReference
Y2R mRNA ReductionReal-Time RT-PCR~70% decrease
Y2R Protein ReductionWestern Blot~40-50% decrease

Table 2: Effect of Y2 Receptor Knockdown on Neuroblastoma Cell Growth

Cell LineTreatmentEffect on Cell GrowthReference
SK-N-BE(2)Y2R siRNAStatistically significant decrease
SK-N-BE(2)Y2R siRNA + Exogenous NPY (10⁻⁷ M)Growth inhibition not rescued
SK-N-ASY2R siRNAComparable growth inhibition to NPY siRNA

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

siRNA-Mediated Knockdown of Y2 Receptor in Neuroblastoma Cells

This protocol is adapted for the transfection of siRNA into neuroblastoma cell lines such as SK-N-BE(2).

Materials:

  • SK-N-BE(2) cells

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • Y2R-specific siRNA and non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed SK-N-BE(2) cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute the desired amount of Y2R siRNA or control siRNA into Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours before proceeding with downstream assays.

  • Validation of Knockdown:

    • Harvest the cells and perform Real-Time RT-PCR to quantify the reduction in Y2R mRNA levels.

    • Perform Western blotting to assess the decrease in Y2R protein expression.

Cell Viability Assay (MTS Assay)

This assay is used to measure the effect of Y2R knockdown and NPY (3-36) treatment on cell proliferation.

Materials:

  • Transfected SK-N-BE(2) cells in a 96-well plate

  • NPY (3-36) peptide

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Following siRNA transfection, treat the cells with various concentrations of NPY (3-36) or vehicle control for the desired duration (e.g., 24-48 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (non-targeting siRNA-transfected and vehicle-treated) cells.

Mandatory Visualizations

Signaling Pathway of NPY (3-36) via the Y2 Receptor

NPY_Y2R_Signaling cluster_membrane Cell Membrane Y2R Y2 Receptor G_protein Gαi/βγ Y2R->G_protein Activates NPY336 NPY (3-36) NPY336->Y2R Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (ERK1/2) G_protein->MAPK_pathway Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., ↓ Proliferation) PKA->Cellular_Response MAPK_pathway->Cellular_Response

Caption: NPY (3-36) binds to the Y2R, activating Gαi to inhibit adenylyl cyclase and modulate MAPK signaling.

Experimental Workflow for Confirming On-Target Effects

siRNA_Workflow start Start: Culture Neuroblastoma Cells transfection Transfect cells with: 1. Y2R siRNA 2. Control siRNA start->transfection incubation Incubate for 48-72h for gene knockdown transfection->incubation split incubation->split validation Validate Knockdown (RT-PCR, Western Blot) split->validation treatment Treat with NPY (3-36) or Vehicle split->treatment analysis Analyze and Compare Responses validation->analysis assay Perform Functional Assay (e.g., Cell Viability) treatment->assay assay->analysis conclusion Conclusion: Confirm On-Target Effect analysis->conclusion Logical_Relationship NPY336 NPY (3-36) Y2R Y2 Receptor NPY336->Y2R Activates CellularEffect Cellular Effect (e.g., Proliferation) Y2R->CellularEffect Mediates siRNA Y2R siRNA siRNA->Y2R Knocks Down

References

A Comparative Guide to the Metabolic Stability of NPY (3-36) and Its Modified Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neuropeptide Y (NPY) (3-36), a key satiety signal in the central nervous system, holds therapeutic promise for metabolic disorders. However, its clinical utility is hampered by rapid degradation in circulation. This guide provides an objective comparison of the metabolic stability of NPY (3-36) and various modified peptide analogs, supported by experimental data. Due to the high structural and functional homology between NPY and Peptide YY (PYY), and the greater availability of stability data for PYY analogs, this guide leverages data from both peptide families to provide a comprehensive overview of strategies to enhance metabolic stability.

Quantitative Data on Metabolic Stability

The metabolic stability of NPY (3-36) and its analogs is typically assessed by measuring their half-life (t½) in plasma or serum. The following tables summarize key findings from various studies.

Table 1: In Vivo Half-Life of PYY (3-36) and a Modified Analog

PeptideSpeciesHalf-Life (t½)Key Findings
PYY (1-36)Human9.4 ± 0.8 minShorter half-life compared to PYY (3-36).[1]
PYY (3-36)Human14.9 ± 1.3 minThe N-terminal truncation improves stability compared to the full-length peptide.[1]
B₁₂-PYY (3-36)Rat1.34 ± 0.28 hConjugation with vitamin B₁₂ significantly extends the half-life compared to the native peptide.[2]
PYY (3-36)Rat0.82 ± 0.16 h

Table 2: In Vitro Half-Life of PYY (3-36) and Modified Analogs in Plasma

PeptideSpeciesHalf-Life (t½)Key Findings
PYY (3-36)Pig200 min
NNC0165-1273 (Modified PYY (3-36))Pig570 minSpecific amino acid substitutions and modifications can significantly enhance stability.
PYY (1-36)Human8.6 ± 3.6 hIn vitro stability in plasma is considerably longer than in vivo.[1]
PYY (3-36)Göttingen Minipig175 min

Table 3: In Vitro Half-Life of Truncated NPY Analogs in Human Serum

Peptide AnalogModificationHalf-Life (t½) in Human SerumKey Findings
[⁶⁸Ga]30Linear [Pro³⁰,Lys(DOTA)³¹,Tyr³²,Leu³⁴]NPY₂₈₋₃₆20 minLow stability.[3]
[⁶⁸Ga]31Biphenylalanine (Bip) substitution at position 3265 minSubstitution with an artificial amino acid improves stability.
[⁶⁸Ga]32N-terminal lauroylation and Bip substitution144 minAcylation further enhances metabolic stability.
[⁶⁸Ga]34Heterodimer67 minDimerization can also improve stability.

Table 4: In Vitro Half-Life of NPY and Ghrelin Analogs in Human Blood Plasma

Peptide AnalogModificationHalf-Life (t½) in Human Blood Plasma
[K⁴(Tam),F⁷,P³⁴]-pNPYFluorescently labeled NPY analog43.5 h
[K²⁷(Lau),K³¹(Tam)]-sNPY(₂₇₋₃₆)Acylated and fluorescently labeled short NPY analog3.2 h
[Dpr³,K¹⁶(Tam)]-GhrFluorescently labeled Ghrelin analog50.5 h
[Dpr³,K¹⁶(Tam),K²⁰(Odd)]-GhrAcylated and fluorescently labeled Ghrelin analog>72 h (approx. 90% intact)

Note: Data for PYY (3-36) analogs is included due to the high sequence homology with NPY (3-36) and the relevance of the modification strategies.

Proteolytic Degradation of NPY (3-36)

The primary mechanism of NPY (3-36) degradation involves enzymatic cleavage. Dipeptidyl peptidase IV (DPP-IV) is responsible for the initial conversion of NPY (1-36) to NPY (3-36) by cleaving the N-terminal Tyr-Pro dipeptide. NPY (3-36) is further degraded by other peptidases, including plasma kallikrein, which can cleave the C-terminal end to produce inactive fragments like NPY (3-35).

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general method for assessing the metabolic stability of peptides in plasma.

1. Materials:

  • Test peptide and control peptides

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Internal standard (for LC-MS analysis)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM).

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add a quenching solution (e.g., ACN with 1% TFA) to the aliquot to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex the sample and incubate on ice.

  • Sample Clarification:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant by RP-HPLC or LC-MS/MS to quantify the remaining intact peptide.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) by fitting the data to a first-order decay model.

Visualizations

NPY (3-36) Degradation Pathway

The following diagram illustrates the key enzymatic steps involved in the degradation of NPY (1-36) and NPY (3-36).

NPY1_36 NPY (1-36) NPY3_36 NPY (3-36) (Y2/Y5 Receptor Agonist) NPY1_36->NPY3_36  Cleavage of  Tyr-Pro NPY3_35 NPY (3-35) (Inactive) NPY3_36->NPY3_35  C-terminal  cleavage DPPIV Dipeptidyl Peptidase IV (DPP-IV) DPPIV->NPY1_36 Kallikrein Plasma Kallikrein Kallikrein->NPY3_36

Caption: Enzymatic degradation pathway of NPY (1-36) to NPY (3-36) and its subsequent inactivation.

NPY (3-36) Signaling through the Y2 Receptor

NPY (3-36) selectively binds to and activates the Y2 receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the inhibition of neurotransmitter release.

cluster_membrane Cell Membrane Y2R Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases NPY3_36 NPY (3-36) NPY3_36->Y2R Binds PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation Neurotransmitter Inhibition of Neurotransmitter Release PKA->Neurotransmitter Leads to

Caption: Simplified signaling pathway of NPY (3-36) via the Y2 receptor.

Experimental Workflow for In Vitro Plasma Stability Assay

This diagram outlines the key steps in determining the metabolic stability of a peptide in a laboratory setting.

start Start incubation Incubate Peptide with Plasma at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Separate Supernatant quenching->centrifugation analysis Analyze Supernatant by LC-MS centrifugation->analysis data_analysis Calculate % Remaining and Half-Life analysis->data_analysis end End data_analysis->end

Caption: Workflow for the in vitro plasma stability assay of peptide analogs.

References

Safety Operating Guide

Proper Disposal of Neuropeptide Y (3-36), Human: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of Neuropeptide Y (3-36), human. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. Researchers, scientists, and drug development professionals should treat this peptide as potentially hazardous chemical waste and follow their institution's specific guidelines in conjunction with the procedures outlined below.

Immediate Safety Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Neuropeptide Y (3-36) and adhere to standard laboratory safety practices. In the absence of a specific institutional protocol, treat the substance as a hazardous chemical.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is required to protect against skin contact.

Disposal Procedures for Neuropeptide Y (3-36)

The appropriate disposal method for Neuropeptide Y (3-36) depends on whether it is in a liquid or solid form. All disposal activities should be conducted in a designated chemical fume hood.

Liquid Waste Disposal

Solutions containing Neuropeptide Y (3-36) must be chemically inactivated prior to disposal.

Inactivation Methods:

Inactivation ReagentConcentrationProcedureContact Time
Sodium Hypochlorite10% solution (prepare fresh)Add to the peptide solution in a 10:1 ratio (bleach to waste).Minimum 30 minutes
Sodium Hydroxide1 MAdd to the peptide solution in a 10:1 ratio (NaOH to waste).Minimum 30 minutes
Hydrochloric Acid1 MAdd to the peptide solution in a 10:1 ratio (HCl to waste).Minimum 30 minutes

Step-by-Step Liquid Disposal Protocol:

  • Inactivation: In a chemical fume hood, carefully add the chosen inactivation reagent to the liquid peptide waste at the specified ratio.

  • Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete degradation of the peptide.

  • Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0. Use a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.

  • Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations. Crucially, always verify with your institution's Environmental Health & Safety (EHS) department before any drain disposal.

Solid Waste Disposal

All solid materials contaminated with Neuropeptide Y (3-36), including empty vials, pipette tips, and contaminated PPE, must be treated as hazardous waste.

Step-by-Step Solid Disposal Protocol:

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Experimental Workflow and Signaling Pathway Diagrams

To further clarify the disposal process and the biological context of Neuropeptide Y (3-36), the following diagrams are provided.

DisposalWorkflow cluster_ppe Step 1: Don PPE cluster_waste Step 2: Identify Waste Type cluster_liquid_disposal Step 3: Liquid Waste Disposal cluster_solid_disposal Step 3: Solid Waste Disposal PPE Gloves, Goggles, Lab Coat Waste Waste Form? Liquid Liquid Waste Waste->Liquid Liquid Solid Solid Waste Waste->Solid Solid Inactivate Inactivate (Bleach/NaOH/HCl) Liquid->Inactivate Segregate Segregate in Hazardous Waste Bin Solid->Segregate Neutralize Neutralize pH Inactivate->Neutralize Drain Dispose via Drain (with EHS approval) Neutralize->Drain Store Store in Designated Area Segregate->Store Pickup Arrange for EHS Pickup Store->Pickup

Disposal workflow for Neuropeptide Y (3-36).

NPY_Signaling cluster_receptor Y2 Receptor cluster_downstream Downstream Signaling cluster_effects Cellular Effects NPY336 Neuropeptide Y (3-36) Y2R Y2R NPY336->Y2R Binds Gi Gi Protein Activation Y2R->Gi AC Inhibition of Adenylyl Cyclase Gi->AC Ca ↓ Ca2+ Influx Gi->Ca K ↑ K+ Efflux Gi->K cAMP ↓ cAMP AC->cAMP Effects Inhibition of Neurotransmitter Release cAMP->Effects Ca->Effects K->Effects

Simplified signaling pathway of Neuropeptide Y (3-36).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.